molecular formula C9H14N2 B1603533 4-(3-Aminopropyl)aniline CAS No. 61798-01-4

4-(3-Aminopropyl)aniline

Cat. No.: B1603533
CAS No.: 61798-01-4
M. Wt: 150.22 g/mol
InChI Key: OMNVECQLILUEFL-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)aniline (CAS 61798-01-4) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This aromatic amine features both a primary aryl amine and a primary alkyl amine functional group on a propyl chain, making it a versatile building block or linker molecule in chemical synthesis and materials science . The presence of two distinct amino groups allows for sequential and selective reactions, facilitating the creation of more complex molecular structures. Researchers value this compound for developing novel materials, particularly in the exploration of hydrogen-bonded molecular crystals and supramolecular structures, where its directional bonding capabilities can be utilized to create customized crystal lattices with specific properties . As an aniline derivative, it is part of a critically important family of compounds used extensively in the development of pharmaceuticals, dyes, and polymers . The compound has a density of approximately 1.0-1.04 g/cm³, a boiling point of around 289.5 °C, and a flash point of about 152.3 °C . Proper handling is essential; it is recommended to store the product in a dark place under an inert atmosphere at room temperature . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVECQLILUEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616577
Record name 4-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-01-4
Record name 4-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(3-Aminopropyl)aniline" physicochemical properties and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-(3-Aminopropyl)aniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of this compound, a diamine of significant interest in chemical synthesis and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its physicochemical properties and characterization methodologies. This document emphasizes the rationale behind experimental choices and provides actionable protocols to ensure reliable and reproducible results.

Introduction and Molecular Overview

This compound, also known as N-(4-aminophenyl)propane-1,3-diamine, is a versatile chemical intermediate. Its structure features a primary aliphatic amine and a primary aromatic amine, a combination that imparts unique reactivity and makes it a valuable building block in various synthetic applications. Understanding its fundamental properties is the first step toward its effective utilization.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical reactions. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 3374-28-5
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 279.5 °C at 760 mmHg
Flash Point 110.4 °C
Density 1.0 ± 0.1 g/cm³
pKa 9.99 ± 0.10 (Predicted)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. This section details the expected spectral data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR is used to identify the different types of protons and their neighboring environments.

Expected Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0d2HAromatic protons ortho to the propyl group
~6.6d2HAromatic protons ortho to the amino group
~3.6br s2HAromatic NH₂
~2.7t2H-CH₂- attached to the aromatic ring
~2.6t2H-CH₂-NH₂ (aliphatic)
~1.7m2HCentral -CH₂- of the propyl chain
~1.3br s2HAliphatic NH₂

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

  • Processing: Apply a line broadening of 0.3 Hz and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Carbon NMR provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)Assignment
~144.0Aromatic C-NH₂
~129.3Aromatic C-H ortho to the propyl group
~115.1Aromatic C-H ortho to the amino group
~41.9-CH₂-NH₂ (aliphatic)
~33.8-CH₂- attached to the aromatic ring
~33.2Central -CH₂- of the propyl chain

Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Processing: Apply a line broadening of 1.0 Hz and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh 5-10 mg of sample prep_dissolve Dissolve in 0.5-0.7 mL CDCl₃ prep_start->prep_dissolve acq_1h Acquire ¹H NMR Spectrum prep_dissolve->acq_1h 400 MHz Spectrometer acq_13c Acquire ¹³C NMR Spectrum prep_dissolve->acq_13c 400 MHz Spectrometer proc_1h Process ¹H Data (Referenced to 7.26 ppm) acq_1h->proc_1h proc_13c Process ¹³C Data (Referenced to 77.16 ppm) acq_13c->proc_13c

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration
3400-3300N-H stretching (primary amines)
3100-3000C-H aromatic stretching
3000-2800C-H aliphatic stretching
~1600N-H bending

Protocol for IR Spectroscopy (Thin Film):

  • Sample Preparation: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16.

    • Resolution: 4 cm⁻¹.

  • Processing: Perform a background scan before running the sample and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electron Ionization - EI):

  • Molecular Ion Peak [M]⁺: m/z 150.

  • Major Fragment Ions: Analysis of the fragmentation pattern can provide further structural confirmation.

Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for purity assessment.

Protocol for TLC:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin solution followed by gentle heating.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

Protocol for HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Chromatography_Workflow cluster_tlc Thin-Layer Chromatography cluster_hplc High-Performance Liquid Chromatography start Purity Assessment cluster_tlc cluster_tlc start->cluster_tlc Qualitative cluster_hplc cluster_hplc start->cluster_hplc Quantitative tlc_spot Spot sample on silica plate tlc_develop Develop in DCM/MeOH/TEA tlc_spot->tlc_develop tlc_visualize Visualize under UV/Ninhydrin tlc_develop->tlc_visualize hplc_inject Inject sample onto C18 column hplc_run Run H₂O/ACN gradient hplc_inject->hplc_run hplc_detect Detect at 254 nm hplc_run->hplc_detect

Caption: Workflow for chromatographic analysis.

Safety and Handling

This compound requires careful handling due to its potential health effects.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has provided a detailed overview of the physicochemical properties and characterization of this compound. By following the outlined protocols and understanding the rationale behind them, researchers can confidently identify, assess the purity of, and safely handle this versatile compound. The combination of spectroscopic and chromatographic techniques provides a robust framework for its quality control in a research and development setting.

An In-depth Technical Guide to the Synthesis of 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for the preparation of 4-(3-aminopropyl)aniline, a significant diamine intermediate in the development of pharmaceuticals, dyes, and polymers.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic strategies, focusing on the reduction of nitroaromatic precursors, and offers detailed experimental protocols, mechanistic insights, and characterization data. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound, with the chemical formula C₉H₁₄N₂, is a versatile bifunctional molecule featuring both a primary aliphatic amine and a primary aromatic amine.[2][3] This unique structure allows for differential reactivity and makes it a valuable building block in various chemical syntheses. The aromatic amine can undergo diazotization and coupling reactions, while the aliphatic amine is amenable to acylation, alkylation, and other nucleophilic additions. Its applications span from being a key intermediate in the synthesis of azo dyes with enhanced stability to serving as a monomer in the production of specialized polymers and as a scaffold in the development of novel pharmaceutical agents.[1]

This guide will focus on the most chemically sound and widely applicable synthetic methodologies, providing a deep dive into the underlying reaction mechanisms and practical experimental considerations.

Strategic Synthesis Routes

The synthesis of this compound predominantly relies on the reduction of a suitable dinitro or cyano-nitro precursor. The selection of the starting material and the reduction methodology is critical and is often dictated by the availability of precursors, desired scale, and tolerance of other functional groups. Two primary retrosynthetic approaches are considered:

  • Route A: Catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

  • Route B: Reductive amination of a C3-aldehyde derived from a 4-nitroaromatic compound.

This guide will primarily focus on Route A , as it represents a more direct and commonly referenced pathway in the synthesis of related structures.

Synthesis via Reduction of 3-(4-Nitrophenyl)propanenitrile

This synthetic approach involves two key transformations: the synthesis of the 3-(4-nitrophenyl)propanenitrile precursor and its subsequent reduction to the target diamine.

Synthesis of the Precursor: 3-(4-Nitrophenyl)propanenitrile

The synthesis of this precursor is a critical first step. A plausible method involves the Michael addition of a cyanide source to 4-nitrostyrene. However, for the purpose of this guide, we will assume the availability of 3-(4-nitrophenyl)propanenitrile as a starting material, as it is commercially available from various suppliers.

Catalytic Hydrogenation: The Core Reaction

The conversion of 3-(4-nitrophenyl)propanenitrile to this compound involves the simultaneous reduction of both the aromatic nitro group and the nitrile group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4][5][6][7]

The catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile over a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, proceeds through a multi-step mechanism.

  • Adsorption: Both the nitroaromatic compound and hydrogen gas adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction of the Nitro Group: The nitro group is reduced to the aniline through a series of intermediates, including nitroso and hydroxylamine species. This is generally a rapid process on noble metal catalysts.

  • Reduction of the Nitrile Group: The nitrile group is also hydrogenated to a primary amine. This reduction proceeds via an imine intermediate.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Reaction_Mechanism cluster_precursor Precursor cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_intermediates Intermediates cluster_product Product precursor 3-(4-Nitrophenyl)propanenitrile nitroso Nitroso Intermediate precursor->nitroso Reduction imine Imine Intermediate precursor->imine Reduction (Nitrile) catalyst H₂ Adsorption & Activation hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction product This compound hydroxylamine->product Reduction (Aromatic Amine) imine->product Reduction (Aliphatic Amine)

Caption: Catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

The following is a representative protocol for the catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile.

Materials:

  • 3-(4-Nitrophenyl)propanenitrile

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, a solution of 3-(4-nitrophenyl)propanenitrile (1.0 eq) in ethanol is prepared.

  • The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reactor is sealed and purged several times with hydrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

  • The reaction mixture is stirred vigorously and may be gently heated (e.g., to 40-60 °C) to increase the reaction rate.

  • The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

  • After completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with ethanol to ensure complete recovery of the product.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

Quantitative Data (Representative):

ParameterValueReference
Starting Material3-(4-Nitrophenyl)propanenitrileN/A
ProductThis compoundN/A
Catalyst10% Pd/C[5]
SolventEthanol[5]
Hydrogen Pressure50-100 psi[5]
Temperature40-60 °C[5]
Typical Yield>90%(Estimated)

Purification and Characterization

The crude product obtained from the synthesis may contain residual starting material, intermediates, and byproducts. Purification is essential to obtain this compound of high purity.

Purification Protocol: Column Chromatography

Column chromatography using silica gel is an effective method for the purification of aniline derivatives. However, due to the basic nature of amines, they can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) containing a small percentage of triethylamine (e.g., 0.5-1%).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product crude_product Crude this compound column Silica Gel Column Chromatography (DCM/MeOH/TEA eluent) crude_product->column fractions Fraction Collection & TLC Analysis column->fractions pure_product Pure this compound fractions->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: Purification and characterization workflow.

Characterization

The structural integrity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, and the amine protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons will appear as multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). The amine protons will appear as broad singlets, and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the propyl chain.

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

  • N-H bending: A broad absorption around 1600 cm⁻¹.

  • C=C stretching (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-N stretching: Bands in the fingerprint region.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[12][13][14][15] Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (150.22 g/mol ).[2][3]

Spectroscopic Data Summary (Expected):

TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.5-7.5), Aliphatic protons (δ 1.5-3.0), Amine protons (broad singlets)
¹³C NMR Signals for 6 aromatic carbons and 3 aliphatic carbons
FTIR (cm⁻¹) ~3300-3500 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1450-1600 (Ar C=C stretch)
MS (m/z) 150.22 (M⁺) or 151.23 ([M+H]⁺)

Safety Considerations

Aniline and its derivatives are toxic and can be absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

Conclusion

This technical guide has detailed a robust and reliable synthetic route for the preparation of this compound via the catalytic hydrogenation of 3-(4-nitrophenyl)propanenitrile. The causality behind the choice of this synthetic strategy, the detailed reaction mechanism, and a comprehensive experimental protocol for both the synthesis and purification have been provided. The characterization data presented will aid researchers in confirming the identity and purity of the final product. The methodologies described herein are grounded in established chemical principles and provide a solid foundation for the synthesis of this important chemical intermediate for a variety of applications in research and industry.

References

"4-(3-Aminopropyl)aniline" CAS number 3369-49-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Aminopropyl)aniline

Section 1: Core Identification and Structure

This compound is a versatile bifunctional organic compound featuring both a primary aromatic amine and a primary aliphatic amine. This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, polymers, and dyes.[1] The presence of two distinct amine groups with different reactivities allows for selective chemical modifications, providing a strategic advantage in the design of complex molecules.[2]

1.1 Note on Chemical Abstract Service (CAS) Number Identification

It is critical to note a discrepancy in the assigned CAS numbers for this compound. While this guide addresses the molecule commonly known as this compound, the scientific and commercial literature predominantly associates this chemical name with CAS Number 61798-01-4 .[1][3][4][5] The CAS number 3369-49-7, provided in the topic query, appears to be linked in some databases to unrelated industrial materials such as pipe fittings.[6][7] Therefore, this document will proceed using the technical data affiliated with CAS number 61798-01-4 to ensure scientific accuracy.

1.2 Chemical Structure and Identifiers

The fundamental structure consists of an aniline ring substituted at the para-position with a propyl amine chain.

Caption: Chemical structure of this compound.

IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 61798-01-4[1][3][4][5]
Molecular Formula C₉H₁₄N₂[1][3][4]
Molecular Weight 150.22 g/mol [1][3][4]
Synonyms 4-Amino-benzenepropanamine, 4-(3-Aminopropyl)phenylamine[1][8]
InChI InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2[3][4]
SMILES C1=CC(=CC=C1CCCN)N[3]

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its mixed aromatic and aliphatic character. It is typically a colorless to pale yellow crystalline solid or liquid at room temperature.[1]

PropertyValueSource(s)
Appearance Colorless to pale yellow crystal[1]
Density 1.038 g/cm³[1]
Boiling Point 289.5 °C at 760 mmHg[1]
Flash Point 152.3 °C[1]
Refractive Index 1.58[1]
Vapor Pressure 0.00219 mmHg at 25°C[1]

2.1 Solubility Profile

Section 3: Chemical Reactivity and Synthetic Profile

The most compelling feature of this compound from a synthetic chemist's perspective is the differentiated reactivity of its two primary amine groups.

3.1 Differentiated Amine Reactivity

The nucleophilicity and basicity of the two amine groups are fundamentally different due to their electronic environments.

  • Aromatic Amine (-C₆H₄NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This resonance effect reduces the electron density on the nitrogen, making the aromatic amine less basic and less nucleophilic than its aliphatic counterpart. However, this same effect strongly activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[10]

  • Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on this nitrogen is localized. Consequently, the aliphatic amine is significantly more basic and serves as a stronger nucleophile in reactions like acylation or alkylation.

This reactivity difference allows for selective protection and reaction schemes. For example, the more nucleophilic aliphatic amine can be selectively acylated under controlled conditions while leaving the aromatic amine untouched.

G cluster_aromatic Aromatic Amine cluster_aliphatic Aliphatic Amine A1 Ring Activation (Ortho, Para Directing) A2 Lower Basicity A3 Diazotization Reactions A_center Delocalized Lone Pair (Resonance) A_center->A1 A_center->A2 A_center->A3 B1 Acylation / Alkylation B2 Higher Basicity B3 Schiff Base Formation B_center Localized Lone Pair B_center->B1 B_center->B2 B_center->B3

Caption: Differentiated reactivity of the amine groups.

3.2 Synthetic Pathways

Several general methods for the synthesis of this compound have been described. One common laboratory-scale approach involves the reduction of a corresponding nitro-precursor, such as 4-(3-aminopropyl)nitrobenzene. More direct industrial methods include:

  • Reaction of ethylenediamine with phenylpropanal, followed by an oxidation step.[1]

  • Reaction of amphetamine with a carbamate, followed by a reduction step.[1]

A more modern and versatile approach for synthesizing aniline derivatives involves the copper-catalyzed coupling of aryl boronic acids with ammonia.[11]

Section 4: Applications in Research and Development

The bifunctional nature of this compound makes it a highly useful building block.

  • Pharmaceutical Chemistry: It can serve as a scaffold or linker in the synthesis of new drug candidates. The aniline moiety is a common feature in many bioactive molecules, while the propyl amine tail provides a handle for attaching other functional groups or for modifying solubility and pharmacokinetic properties.[1][2]

  • Polymer Science: The two amine groups can react with difunctional compounds (e.g., diisocyanates, diacyl chlorides) to form polyamides, polyureas, and other polymers.[1] The rigid aromatic core and flexible aliphatic chain can impart unique thermal and mechanical properties to the resulting materials.

  • Dye Synthesis: As a derivative of aniline, it is a precursor for the synthesis of azo dyes. The aromatic amine can be diazotized and then coupled with an electron-rich aromatic compound to produce highly colored molecules.[1][10]

Section 5: Analytical Methodologies

The quantitative and qualitative analysis of anilines in various matrices, particularly environmental samples, is crucial due to their potential toxicity.[12] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.[12][13]

5.1 Protocol: Trace Analysis of Anilines in Water by On-Line SPE-HPLC

This protocol is a generalized method adapted from established procedures for aniline analysis and is suitable for determining trace levels of this compound in aqueous samples.[12]

Objective: To concentrate and quantify this compound from a water sample.

Methodology:

  • Sample Preparation & Preservation:

    • Collect the aqueous sample in a clean, amber glass bottle.

    • To prevent microbial degradation, adjust the sample pH to ~7 and store at 4°C.[13]

    • Filter the sample through a 0.45 µm filter to remove particulate matter before analysis.

  • On-Line Solid-Phase Extraction (SPE):

    • Utilize an automated on-line SPE system connected to an HPLC.

    • Load a specific volume of the filtered water sample onto a suitable SPE cartridge (e.g., a reversed-phase C18 or a polymer-based cartridge). The aniline compound will be retained on the sorbent while the bulk water matrix is discarded.

  • Elution and HPLC Analysis:

    • After loading, the SPE cartridge is switched into the mobile phase path of the HPLC.

    • The analyte is eluted from the cartridge directly onto the analytical HPLC column (e.g., a C18 column) using an appropriate mobile phase gradient (e.g., acetonitrile/water).

    • Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the aniline.

  • Quantification:

    • A calibration curve is generated by analyzing a series of external standards of known concentrations.

    • The concentration of this compound in the original sample is determined by comparing its peak area to the calibration curve.

G A 1. Water Sample (Filtered) B 2. On-Line SPE (Concentration) A->B C 3. Elution & HPLC (Separation) B->C D 4. UV-Vis Detector (Detection) C->D E 5. Data Analysis (Quantification) D->E

Caption: Workflow for the analytical determination of anilines.

Section 6: Safety, Handling, and Storage

This compound and related aromatic amines require careful handling due to their potential toxicity.

6.1 Hazard Profile

  • Acute Toxicity: Aniline derivatives are often toxic if swallowed, inhaled, or in contact with skin.[14]

  • Irritation/Corrosion: The compound is described as irritating and may cause inflammation.[1] Related anilines can cause severe skin irritation and serious eye damage.[14][15]

  • Sensitization: May cause allergic skin reactions.[1][14]

  • Long-Term Effects: Some anilines are suspected of causing genetic defects and cancer, and may cause damage to organs (particularly the blood) through prolonged or repeated exposure.[14]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[14][16]

6.2 Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only outdoors or in a well-ventilated area. A chemical fume hood is strongly recommended.[16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[15]

    • Skin and Body Protection: Wear a lab coat or other protective clothing.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

6.3 Storage and Stability

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]

  • Sensitivities: The compound may be sensitive to air, light, and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).[5][14] Keep away from heat, sparks, and open flames.[1][16]

References

Spectroscopic data of "4-(3-Aminopropyl)aniline" (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Aminopropyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the bifunctional organic compound this compound. As a molecule incorporating both an aromatic and a primary aliphatic amine, its structural elucidation presents a valuable case study for researchers, scientists, and professionals in drug development and materials science.[1] This document synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). We will explore not only the interpretation of the spectral data but also the underlying causality for the experimental choices and protocols, ensuring a robust and self-validating approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

This compound (IUPAC Name: this compound) is a diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol .[2] Its structure consists of an aniline ring substituted at the para position with a propyl amine chain.

Chemical Structure:

Figure 1: Chemical Structure of this compound

The presence of distinct functional groups—a primary aromatic amine, a primary aliphatic amine, a flexible alkyl chain, and a 1,4-disubstituted benzene ring—gives rise to a unique and information-rich spectroscopic fingerprint. This guide will systematically deconstruct the expected signals from each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Principles and Experimental Causality

The choice of experimental parameters in NMR is critical for acquiring high-quality, interpretable data.

  • Solvent Selection: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used to avoid overwhelming the analyte signals with proton signals from the solvent itself.[3] The small residual proton peak of the solvent (e.g., ~7.26 ppm for CDCl₃) also serves as a convenient secondary chemical shift reference.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (0 ppm) for both ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal upfield of most organic signals, making it an ideal, non-interfering reference point.[3]

  • Concentration: A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typical for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[4][5] For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), higher concentrations or longer acquisition times are often required.[6][7]

Standard Protocol for ¹H and ¹³C NMR Sample Preparation

This protocol ensures the preparation of a high-quality sample, which is paramount for obtaining a high-resolution spectrum.[8]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is essential to avoid poor magnetic field shimming, which results in broad peaks.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton or glass wool can be placed in the pipette.

  • Volume Check: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the alkyl chain protons, and the amine protons. The protons on nitrogen often appear as broad signals and their chemical shift is highly dependent on solvent, concentration, and temperature.[9]

Table 1: Predicted ¹H NMR Data for this compound

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
aAromatic2H~6.9-7.1DoubletProtons ortho to the alkyl group, deshielded by the ring current.
bAromatic2H~6.6-6.8DoubletProtons ortho to the -NH₂ group, shielded by its electron-donating effect.
c-CH₂-Ar2H~2.5-2.7TripletMethylene group adjacent to the aromatic ring (benzylic position).[10]
d-CH₂-2H~1.7-1.9Quintet/MultipletMethylene group in the middle of the alkyl chain.
e-CH₂-N2H~2.7-2.9TripletMethylene group adjacent to the aliphatic amine.[11]
fAr-NH₂2H~3.5-4.5 (broad)Singlet (broad)Aromatic amine protons; chemical shift is variable.[12]
g-CH₂-NH₂2H~1.0-2.0 (broad)Singlet (broad)Aliphatic amine protons; chemical shift is variable and may overlap with alkyl signals.[11]
¹³C NMR Spectral Interpretation (Predicted)

A broadband-decoupled ¹³C NMR spectrum will show each unique carbon atom as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

LabelCarbonPredicted Chemical Shift (δ, ppm)Rationale
1C-NH₂ (Aromatic)~145-148Aromatic carbon bonded to the electron-donating NH₂ group.
2CH (Aromatic)~114-116Aromatic carbons ortho to the NH₂ group, shielded.
3CH (Aromatic)~129-131Aromatic carbons ortho to the alkyl group.
4C-Alkyl (Aromatic)~128-132Aromatic carbon bonded to the alkyl chain.
5-CH₂-Ar~35-38Benzylic carbon.
6-CH₂-~33-36Central alkyl carbon.
7-CH₂-NH₂~40-45Carbon attached to the aliphatic primary amine.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality

The choice of sampling technique depends on the physical state of the sample. For a liquid like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

  • Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation. A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or ZnSe). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[14] This simplicity minimizes sample handling and eliminates the need for solvents or KBr pellets.[15][16]

  • Salt Plates (KBr/NaCl): Alternatively, a thin film of the liquid can be sandwiched between two infrared-transparent salt plates.[17][18] This is a traditional transmission method but requires careful handling and cleaning of the plates to avoid contamination and damage from moisture.[14][18]

Standard Protocol for FTIR-ATR Analysis
  • Background Spectrum: With a clean, empty ATR crystal, collect a background spectrum. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[15]

  • Pressure Application (if applicable): For viscous liquids or solids, a pressure arm is used to ensure good contact between the sample and the crystal. For a non-viscous liquid, this is often unnecessary.

  • Sample Spectrum Collection: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR Spectrum Interpretation (Predicted)

The FTIR spectrum of this compound will be a superposition of the absorptions from its constituent parts. The presence of two primary amine groups in different chemical environments (aromatic vs. aliphatic) is a key feature.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3500-3300N-H Stretch (asymmetric & symmetric)Primary Amines (Aromatic & Aliphatic)Medium-StrongPrimary amines show two distinct bands. The aromatic amine N-H stretches are typically at a slightly higher frequency (3500-3420 cm⁻¹) than the aliphatic ones (3380-3280 cm⁻¹).[10][19][20] The spectrum may show overlapping or multiple peaks in this region.
3100-3000C-H Stretch (sp²)Aromatic RingMedium-WeakCharacteristic of C-H bonds on a benzene ring.
2950-2850C-H Stretch (sp³)Alkyl Chain (-CH₂-)Medium-StrongAsymmetric and symmetric stretching of the propyl chain.
1650-1580N-H Bend (Scissoring)Primary AminesMedium-StrongBending vibration of the -NH₂ groups.[19]
1620-1450C=C StretchAromatic RingMedium-StrongAromatic ring breathing modes, often appearing as a pair of sharp bands.[21]
1335-1250C-N StretchAromatic AmineStrongThe C-N bond in aromatic amines absorbs at a higher frequency than in aliphatic amines.[19]
1250-1020C-N StretchAliphatic AmineWeak-MediumC-N stretching of the propyl amine portion.[19]
~820C-H Bend (out-of-plane)1,4-Disubstituted BenzeneStrongThis strong "wagging" vibration is highly characteristic of para-substitution on a benzene ring.[21]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about a molecule.

Principles and Experimental Causality
  • Ionization Method: Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[22] This process is energetic enough to not only form a molecular ion (M⁺˙) by ejecting an electron but also to cause extensive and reproducible fragmentation.[23][24] This fragmentation pattern serves as a molecular fingerprint and is crucial for structural elucidation.[25][26]

  • The Nitrogen Rule: A fundamental principle in mass spectrometry, the Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is ~150 Da, which is consistent with this rule.[27]

Standard Protocol for Electron Ionization (EI-MS)
  • Sample Introduction: The sample, which must be volatile and thermally stable, is typically introduced into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column.[25]

  • Vaporization: The sample is heated under vacuum to ensure it is in the gas phase before entering the ionization chamber.[23]

  • Ionization: The gaseous molecules are bombarded by a 70 eV electron beam, leading to the formation of the molecular ion and various fragment ions.[22][24]

  • Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation (Predicted)

The mass spectrum will show a molecular ion peak and several fragment peaks resulting from predictable bond cleavages. For amines, the most significant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a resonance-stabilized iminium cation.[28]

  • Molecular Ion (M⁺˙): A peak is expected at m/z = 150, corresponding to the intact molecule minus one electron.

  • Fragmentation Pathways: this compound has two primary amine groups, offering two potential sites for α-cleavage.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentFragmentation PathwayRationale
150[C₉H₁₄N₂]⁺˙Molecular Ion (M⁺˙)Represents the intact ionized molecule.
120[C₈H₁₀N]⁺α-cleavage at the aliphatic amineLoss of the •CH₂NH₂ radical (m/z 30). This fragment is a tropylium-like ion, which is relatively stable.
106[C₇H₈N]⁺Benzylic cleavageCleavage of the C-C bond between the first and second methylene groups of the propyl chain, forming a stable benzylic cation with the aniline moiety.
93[C₆H₇N]⁺˙Aniline radical cationCleavage of the entire propyl amine side chain.
30[CH₄N]⁺α-cleavage at the aromatic amineThis is the characteristic base peak for many primary amines with an unbranched α-carbon, resulting from the formation of [CH₂=NH₂]⁺.[27][29]

Integrated Spectroscopic Analysis Workflow

G cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data m/z = 150 (M+) Fragments: 120, 106, 30 MS_info Confirms Molecular Formula (C₉H₁₄N₂) Identifies key fragments (e.g., -CH₂NH₂) MS->MS_info Provides Structure Confirmed Structure: This compound MS->Structure FTIR FTIR Data ~3400 cm⁻¹ (N-H) ~1600 cm⁻¹ (N-H, C=C) ~820 cm⁻¹ (p-subst.) FTIR_info Identifies Functional Groups: - Primary Amines (x2) - Aromatic Ring - Para-substitution FTIR->FTIR_info Provides FTIR->Structure NMR ¹H & ¹³C NMR Data - Aromatic signals (AA'BB') - Alkyl signals (3x CH₂) - Amine signals (2x NH₂) NMR_info Defines Connectivity: - Confirms p-substituted ring - Shows propyl chain structure - Maps C-H framework NMR->NMR_info Provides NMR->Structure

Diagram Caption: Integrated workflow combining MS, FTIR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy rapidly confirms the presence of key functional groups, including the critical distinction between the aromatic and aliphatic primary amines and the para-substitution pattern of the benzene ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the characteristic α-cleavage leading to a base peak at m/z 30. Together, these techniques provide a self-validating and unambiguous confirmation of the molecule's identity.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Aminopropyl)aniline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-(3-Aminopropyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental properties is critical for its effective handling, formulation, and the development of robust and reliable processes.

Physicochemical Profile of this compound

This compound, with the molecular formula C₉H₁₄N₂, is a diamine featuring a primary aliphatic amine and a primary aromatic amine linked by a propyl chain to a benzene ring.[1][2] This unique structure imparts a combination of chemical properties that dictate its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₉H₁₄N₂[1][2]
Molecular Weight 150.22 g/mol [1][2]
Appearance Colorless to pale yellow crystal[3]
CAS Number 61798-01-4[1]

The presence of two amino groups, one aliphatic and one aromatic, along with a flexible alkyl chain, suggests a nuanced solubility profile. The aromatic ring contributes to its nonpolar character, while the amino groups can participate in hydrogen bonding, introducing polarity.

Predicted Solubility Profile

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amino groups can form hydrogen bonds with protic solvents. However, the nonpolar benzene ring and alkyl chain will limit solubility in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (e.g., more soluble in methanol/ethanol than water).
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneSolubleThese solvents can accept hydrogen bonds from the amino groups and have sufficient nonpolar character to interact with the aromatic ring and alkyl chain.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe dominant nonpolar character of these solvents will not effectively solvate the polar amino groups, leading to poor solubility.

The solubility of aniline, the parent aromatic amine, is only slight in water (around 3.6 g/100 mL at 20°C) but it is soluble in many organic solvents.[5][6] The introduction of the aminopropyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to aniline, likely enhancing its solubility in polar solvents.

Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical factor in its storage, handling, and application. Aromatic amines, in general, are susceptible to degradation through oxidation, particularly when exposed to air and light, often resulting in discoloration.[7] For aniline, storage at neutral pH (pH 7) and low temperatures (4°C) has been shown to provide the best stability.[8]

Key Factors Influencing Stability:
  • Oxidation: The primary degradation pathway for anilines is oxidation. The amino groups can be oxidized, leading to the formation of colored impurities and potentially polymerization. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • pH: The basic nature of the amino groups means that the stability of this compound will be pH-dependent. In acidic conditions, the amino groups will be protonated, forming ammonium salts, which may have different stability profiles. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and polymerization.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation pathways.

Predicted Degradation Products:

Based on the known degradation of anilines, potential degradation products of this compound could include:

  • Oxidation products: Such as nitroso, nitro, and azo compounds, which are often colored.

  • Polymerization products: Resulting from the reaction between molecules of this compound.

  • Products of side-chain oxidation: The propyl chain could also be susceptible to oxidation.

The diagram below illustrates the key factors that can influence the stability of this compound.

cluster_stability Factors Affecting Stability of this compound cluster_factors Environmental Stressors This compound This compound Degradation Degradation This compound->Degradation Influenced by Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation

Caption: Key environmental factors influencing the degradation of this compound.

Experimental Protocols for Solubility and Stability Assessment

To obtain definitive data on the solubility and stability of this compound, a systematic experimental approach is necessary.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • HPLC or GC system for quantification[9][10][11][12]

  • Syringes and filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a constant temperature bath (e.g., 25 °C) with continuous agitation (shaking or stirring) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or g/L.

The following diagram illustrates the workflow for the solubility determination protocol.

start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw_filter Withdraw and filter supernatant settle->withdraw_filter dilute Dilute filtered solution withdraw_filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][13][14][15]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of various pH (e.g., 0.1 M HCl, phosphate buffers of pH 5, 7, and 9, 0.1 M NaOH)

  • Hydrogen peroxide solution (e.g., 3%) for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat (e.g., at 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.

    • Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method. A PDA detector can help to identify the formation of new peaks, while an MS detector can provide information on the molecular weight of the degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the rate of degradation under each stress condition.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important molecule. A thorough understanding of these properties is paramount for ensuring the quality, efficacy, and safety of any process or product involving this compound.

References

Health and Safety Data for Laboratory Use: A Technical Guide to 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the health and safety considerations for the laboratory use of 4-(3-Aminopropyl)aniline. As a substituted aromatic amine, this compound shares structural similarities with aniline, a well-studied molecule with significant toxicological properties. Therefore, a conservative approach to safety, grounded in the known hazards of the aromatic amine class, is essential. This guide synthesizes data from safety data sheets of closely related analogs, regulatory information, and toxicological databases to provide field-proven insights for ensuring personnel safety and experimental integrity.

Chemical Identification and Physical Properties

Proper identification is the foundation of chemical safety. This compound is an aniline derivative with an aminopropyl substituent at the para position.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 61798-01-4[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
Synonyms 4-Aminobenzenepropanamine[1][2]

Note: While comprehensive physical property data for this specific molecule is not widely published, related compounds like aniline are combustible liquids that are sensitive to light and air.[3][4]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are extrapolated from data on aniline and other primary aromatic amines.[5] The aniline moiety is the principal driver of its toxicological profile. The substance is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[6]

GHS Hazard Classification

The following classification is a composite based on the known hazards of aniline and related aromatic amines, representing a cautious and protective stance for laboratory work.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[6]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[6]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[7]
Serious Eye Damage Category 1H318: Causes serious eye damage.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[6]
Carcinogenicity Category 2H351: Suspected of causing cancer.[6]
STOT, Repeated Exposure Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.
Aquatic Hazard, Acute Category 1H400: Very toxic to aquatic life.
Toxicological Summary

The systemic toxicity of aromatic amines is a significant concern for researchers. The causality behind these hazards is rooted in their metabolic pathways and chemical reactivity.

Health EffectDescription
Methemoglobinemia The primary acute systemic effect of aniline exposure is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen.[8] This leads to cyanosis (a bluish discoloration of the skin) and can cause damage to the heart, liver, and kidneys secondary to oxygen deprivation.[8]
Dermal Absorption Aromatic amines are rapidly and effectively absorbed through the skin.[8] This exposure route can lead to significant systemic toxicity, with effects sometimes delayed for several hours.[8] This property makes skin contact a critical exposure risk.
Organ Damage Prolonged or repeated exposure can cause damage to target organs, particularly the blood, kidneys, liver, and spleen.[9][10]
Carcinogenicity/Mutagenicity Aniline is classified as a suspected human carcinogen (IARC Group 2A) and is suspected of causing genetic defects.[4][11] This is a common feature of many aromatic amines.[5]
Sensitization May cause an allergic skin reaction upon repeated contact.[9]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and rigorous work practices, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be performed within a properly functioning and certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure that fugitive emissions are safely diluted and removed.[9][13]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the work area.[11][12]

Standard Operating Procedures (SOPs)
  • Preparation: Before beginning work, review this guide and the most current Safety Data Sheet (SDS) for aniline or a close analog.[11] Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4 before handling the chemical.

  • Handling:

    • Avoid the formation of aerosols or mists.[9]

    • Use the smallest quantity of material necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Grounding of equipment may be necessary to prevent static discharge, as related compounds are combustible.[10]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[11][12][13]

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

    • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. Selections are based on the high toxicity and dermal absorption potential of aromatic amines.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®). Butyl or neoprene may also be suitable.Nitrile gloves offer limited protection and are not recommended for prolonged contact with aniline.[4][11] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[12] Consult the glove manufacturer's compatibility chart.
Eye/Face Protection Tight-fitting chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.Provides protection against splashes that can cause serious eye damage.[11][12][14]
Skin/Body Protection Fully-buttoned laboratory coat, long pants, and fully-enclosed, chemical-resistant footwear.Prevents incidental skin contact.[11] For larger quantities or significant splash risk, impervious clothing or an apron may be required.[14]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15] Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures.

First Aid Response

The following diagram outlines the critical first steps in an emergency. Always seek immediate medical attention after any exposure and provide the attending physician with the Safety Data Sheet.[7][9]

StorageLogic Compound This compound Storage Container StorageArea Store In: Cool, Dry, Ventilated, Secure Area Compound->StorageArea Place In Incompatibles Incompatible Materials Incompatibles->Compound Store Away From Oxidizers Strong Oxidizers Oxidizers->Incompatibles Acids Strong Acids Acids->Incompatibles Heat Heat, Sparks, Flame Heat->Incompatibles

References

An In-Depth Technical Guide to the Differential Reactivity of Primary versus Aromatic Amines in 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diamine 4-(3-aminopropyl)aniline presents a compelling case study in chemoselectivity, featuring both a primary aliphatic amine and a primary aromatic amine. The distinct electronic and steric environments of these two functional groups dictate their differential reactivity, enabling selective functionalization—a critical capability in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials. This guide provides a comprehensive analysis of the underlying principles governing this reactivity difference and offers practical, field-proven strategies for achieving selective reactions. We will delve into the fundamental concepts of basicity and nucleophilicity, explore the impact of reaction conditions, and provide detailed experimental protocols for the selective acylation and protection of each amine group.

Introduction: The Dichotomy of Amine Reactivity in this compound

This compound is a bifunctional molecule possessing two primary amine groups with markedly different chemical personalities. The aminopropyl moiety contains a primary aliphatic amine, characterized by its localized lone pair of electrons on the nitrogen atom. In contrast, the aniline moiety features a primary aromatic amine, where the nitrogen's lone pair is delocalized into the π-system of the benzene ring. This fundamental electronic distinction is the cornerstone of its differential reactivity, allowing chemists to selectively target one amine over the other.

Understanding and controlling this selectivity is paramount in multi-step syntheses where one amine must be modified while the other remains free for subsequent transformations. This guide will serve as a detailed roadmap for navigating the nuanced reactivity of this versatile building block.

Figure 1: Structure of this compound

A visual representation of this compound, highlighting the distinct primary aliphatic and aromatic amine functionalities.

Fundamental Principles of Differential Reactivity

The ability to selectively react one amine group in the presence of the other hinges on exploiting the inherent differences in their basicity and nucleophilicity.

Basicity (pKa)

Basicity is a measure of a compound's ability to accept a proton. The key distinction lies in the availability of the nitrogen's lone pair of electrons.

  • Primary Aliphatic Amine: The lone pair on the nitrogen of the propyl group is localized and readily available to accept a proton. The electron-donating nature of the alkyl chain further increases the electron density on the nitrogen, enhancing its basicity. Simple primary aliphatic amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0[1][2].

  • Primary Aromatic Amine: In the aniline moiety, the nitrogen's lone pair is delocalized into the aromatic ring through resonance. This delocalization stabilizes the lone pair, making it less available for protonation. Consequently, aromatic amines are significantly weaker bases than their aliphatic counterparts. The pKa of the conjugate acid of aniline is approximately 4.6[3].

This substantial difference in pKa is a powerful tool for selective reactions under pH control. At a pH between the pKa values of the two amine groups, the more basic aliphatic amine will be predominantly protonated and thus rendered non-nucleophilic, while the less basic aromatic amine remains largely as the free base, available for reaction.

Table 1: Comparison of General pKa Values for Conjugate Acids of Aliphatic and Aromatic Amines

Amine TypeGeneral StructureRepresentative pKa of Conjugate AcidReference
Primary AliphaticR-NH₂~10.6[1]
Primary AromaticAr-NH₂~4.6[3]
Nucleophilicity

Nucleophilicity refers to the ability of an atom to donate its lone pair of electrons to an electrophilic center. While closely related to basicity, nucleophilicity is a kinetic phenomenon, whereas basicity is a thermodynamic property.

  • Primary Aliphatic Amine: Due to the localized and electron-rich nature of its nitrogen lone pair, the primary aliphatic amine in this compound is a strong nucleophile. It will readily attack a wide range of electrophiles.

  • Primary Aromatic Amine: The delocalization of the lone pair into the aromatic ring not only reduces the basicity of the aniline group but also diminishes its nucleophilicity. Therefore, the aromatic amine is a weaker nucleophile compared to the aliphatic amine.

In general, for reactions under neutral or basic conditions where both amines are in their free base form, the primary aliphatic amine will be the more reactive nucleophile.[4][5] This inherent difference in nucleophilicity forms the basis for selective reactions where pH control is not the primary strategy.

Strategies for Selective Functionalization

The choice of strategy for selective functionalization depends on which amine group is the target of the reaction.

Selective Reaction at the Primary Aliphatic Amine

To selectively target the more nucleophilic primary aliphatic amine, the reaction is typically carried out under conditions where both amines are in their free base form. The greater inherent nucleophilicity of the aliphatic amine will drive the reaction in its favor.

Key Reaction Types:

  • Acylation: Reaction with acylating agents such as acid chlorides or anhydrides.

  • Alkylation: Reaction with alkyl halides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Selective_Aliphatic_Reaction diamine H₂N-(CH₂)₃-Ar-NH₂ product E-NH-(CH₂)₃-Ar-NH₂ diamine->product More Nucleophilic Aliphatic Amine Reacts electrophile E⁺ electrophile->diamine label_reagents Neutral or Basic Conditions

Selective functionalization of the primary aliphatic amine due to its higher nucleophilicity.

Selective Reaction at the Primary Aromatic Amine

Selectively targeting the less reactive aromatic amine requires a more nuanced approach, often involving the temporary deactivation of the more reactive aliphatic amine.

Key Strategies:

  • pH Control: By adjusting the pH of the reaction medium to be acidic (e.g., pH 4-5), the more basic aliphatic amine can be selectively protonated to form a non-nucleophilic ammonium salt. The less basic aromatic amine remains largely unprotonated and available for reaction.

  • Protecting Groups: In some cases, a protecting group can be selectively installed on the aromatic amine under specific conditions.

Selective_Aromatic_Reaction diamine_protonated ⁺H₃N-(CH₂)₃-Ar-NH₂ product ⁺H₃N-(CH₂)₃-Ar-NH-E diamine_protonated->product Aromatic Amine Reacts electrophile E⁺ electrophile->diamine_protonated label_conditions Acidic Conditions (pH 4-5) Aliphatic amine is protonated

Selective functionalization of the primary aromatic amine via pH-controlled protonation of the aliphatic amine.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound.

Selective N-Acylation of the Primary Aliphatic Amine

This protocol leverages the higher nucleophilicity of the aliphatic amine for selective acylation.

Protocol 4.1.1: Selective N-Acetylation of the Aliphatic Amine

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.0 to 1.1 equivalents of acetic anhydride dropwise with stirring. The reaction is often rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize di-acylation.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, N-(3-(4-aminophenyl)propyl)acetamide, can be purified by column chromatography on silica gel.

Expected Outcome: This procedure should yield the N-acetylated product at the aliphatic amine in high yield, with minimal formation of the di-acetylated product.

Selective N-Protection of the Primary Aromatic Amine

This protocol utilizes pH control to selectively protect the aromatic amine with a tert-butoxycarbonyl (Boc) group.

Protocol 4.2.1: Selective N-Boc Protection of the Aromatic Amine

This method is adapted from a general procedure for the selective protection of aromatic amines in the presence of aliphatic amines.[6]

  • Solvent Preparation: Prepare a solvent system of 1,4-dioxane and 10% aqueous acetic acid.

  • pH Adjustment: Dissolve 1.0 equivalent of this compound in the solvent system and adjust the pH to approximately 4.5 by the addition of acetic acid or a suitable base if necessary. At this pH, the aliphatic amine will be predominantly protonated.

  • Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired product, tert-butyl (4-(3-aminopropyl)phenyl)carbamate, can be purified by column chromatography.

Expected Outcome: This pH-controlled protocol favors the formation of the N-Boc protected aromatic amine with high selectivity.

Table 2: Summary of Selective Reaction Conditions

Target AmineReaction TypeKey Condition(s)Expected Major Product
Primary AliphaticN-AcylationNeutral or basic pH, controlled stoichiometry of acylating agentN-(3-(4-aminophenyl)propyl)amide
Primary AromaticN-Boc ProtectionAcidic pH (~4.5)tert-butyl (4-(3-aminopropyl)phenyl)carbamate

Conclusion

The differential reactivity of the primary aliphatic and aromatic amines in this compound provides a valuable platform for selective chemical synthesis. By understanding the fundamental principles of basicity and nucleophilicity, and by carefully controlling reaction conditions such as pH, chemists can achieve a high degree of chemoselectivity. The protocols outlined in this guide offer practical and reliable methods for the selective functionalization of this important bifunctional molecule, empowering researchers and drug development professionals to construct complex molecular architectures with precision and efficiency. Further exploration of a wider range of electrophiles and reaction conditions will undoubtedly continue to expand the synthetic utility of this compound and related diamines.

References

The Versatile Diamine: A Technical Guide to 4-(3-Aminopropyl)aniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 4-(3-Aminopropyl)aniline, a versatile diamine, in the field of materials science. By virtue of its unique molecular architecture, featuring both a primary aliphatic amine and a primary aromatic amine, this compound offers a rich platform for the synthesis and modification of a diverse range of materials. This document will delve into its prospective roles as a monomer in high-performance polymers such as polyamides and polyimides, as a curing agent for epoxy resins, as a surface modifier for nanomaterials, and as a key component in the formulation of corrosion-resistant coatings. The underlying chemical principles governing these applications will be discussed, supplemented with detailed experimental protocols and characterization data from analogous systems to provide a comprehensive resource for researchers and materials scientists.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the quest for novel materials with tailored properties, the design and selection of molecular building blocks are of paramount importance. This compound, with its distinct combination of a flexible aliphatic amine and a rigid aromatic amine, presents a compelling case for its utility in advanced materials. The differential reactivity of these two amine functionalities allows for selective chemical transformations, enabling precise control over the final material architecture and properties.

The presence of the aromatic ring imparts thermal stability and mechanical robustness, characteristic of aramids and aromatic polyimides. Simultaneously, the aminopropyl chain introduces flexibility, potentially improving processability and impact resistance. This unique duality makes this compound a prime candidate for creating a new generation of polymers and functional materials that bridge the gap between high performance and ease of fabrication.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a monomer is crucial for its effective application in materials synthesis.

PropertyValue
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid or crystal
Boiling Point 289.5 °C at 760 mmHg[1]
Density 1.038 g/cm³[1]
Flash Point 152.3 °C[1]
Refractive Index 1.58[1]

Table 1: Key physicochemical properties of this compound.

High-Performance Polymers: A Monomer for Polyamides and Polyimides

The dual amine functionality of this compound makes it an excellent candidate for the synthesis of high-performance polymers like polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamides: Engineering Plastics with Enhanced Flexibility

Aromatic polyamides, or aramids, are known for their high strength and thermal stability but often suffer from poor solubility and processability. The incorporation of the flexible aminopropyl linkage from this compound into the polymer backbone can disrupt chain packing and introduce greater conformational freedom. This is expected to enhance solubility in common organic solvents and lower the glass transition temperature, thereby improving processability without significantly compromising the desirable thermal properties.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product & Processing diamine This compound reaction Low-Temperature Solution Polycondensation in NMP/LiCl diamine->reaction diacid Diacid Chloride (e.g., Terephthaloyl chloride) diacid->reaction polyamide Polyamide Solution reaction->polyamide precipitation Precipitation (in Methanol) polyamide->precipitation drying Vacuum Drying precipitation->drying polymer Final Polyamide drying->polymer

Caption: General workflow for the synthesis of polyamides from this compound.

  • Preparation of Monomer Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (0.01 mol) in N-methyl-2-pyrrolidone (NMP) containing 5% (w/v) lithium chloride (LiCl).

  • Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride, 0.01 mol) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with hot water and methanol, and then dry it in a vacuum oven at 80°C for 24 hours.

Polyimides: Thermally Stable Materials with Improved Processability

Polyimides are a class of polymers known for their outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. The conventional two-step synthesis of polyimides involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization. The incorporation of this compound is anticipated to enhance the solubility of the poly(amic acid) precursor and the final polyimide, facilitating easier processing into films, coatings, and fibers.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound (0.01 mol) in a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Dianhydride Addition: Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, 0.01 mol) to the stirred solution at room temperature.

  • Polymerization: Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Film Casting and Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a programmable oven with the following temperature profile: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour to effect thermal imidization and remove the solvent.

Epoxy Resins: A Novel Curing Agent for Enhanced Toughness

The amine groups of this compound can react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked thermoset polymer. The presence of both aliphatic and aromatic amines suggests a two-stage curing process, potentially offering a broader processing window. The flexible aliphatic chain is expected to enhance the toughness and impact strength of the cured epoxy, mitigating the inherent brittleness of many highly cross-linked epoxy systems. Aromatic amines are known to impart high thermal and chemical resistance to cured epoxy resins.

G cluster_reactants Reactants cluster_curing Curing Process cluster_product Product epoxy Epoxy Resin (e.g., DGEBA) mixing Mixing epoxy->mixing diamine This compound diamine->mixing cure Thermal Curing mixing->cure thermoset Cross-linked Epoxy Thermoset cure->thermoset

Caption: General schematic for the curing of epoxy resins with this compound.

  • Formulation: Calculate the stoichiometric amount of this compound required to cure a given epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Thoroughly mix the calculated amounts of the epoxy resin and this compound at room temperature until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold and cure in an oven at a specified temperature schedule (e.g., 120°C for 2 hours followed by 150°C for 2 hours).

Surface Modification: Tailoring Interfacial Properties

The primary amine groups of this compound can be utilized to functionalize the surfaces of various materials, including nanoparticles and planar substrates. This surface modification can improve dispersion in polymer matrices, enhance interfacial adhesion, and introduce new functionalities.

Functionalization of Graphene Oxide and Nanoparticles

Graphene oxide (GO) possesses abundant oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl groups) that can react with the amine groups of this compound. This functionalization can improve the compatibility of GO with organic polymers and introduce amine functionalities for further reactions or for applications such as sensing and catalysis. Similarly, the surfaces of metal oxide nanoparticles can be modified to improve their dispersibility and performance in nanocomposites.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product go Graphene Oxide (GO) functionalization Solvothermal or Reflux Reaction in DMF go->functionalization diamine This compound diamine->functionalization fgo Amine-Functionalized Graphene Oxide (f-GO) functionalization->fgo

References

A Senior Application Scientist's Guide to 4-(3-Aminopropyl)aniline: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctionality

In the landscape of organic synthesis, particularly within drug discovery and materials science, the demand for molecular scaffolds that offer precise, controlled, and versatile reactivity is paramount. 4-(3-Aminopropyl)aniline, a seemingly simple molecule, emerges as a powerful building block precisely because it embodies these characteristics. It possesses two chemically distinct primary amine functionalities: a nucleophilic aliphatic amine at the terminus of a propyl chain and a less reactive aromatic amine attached directly to the benzene ring. This inherent electronic differentiation is not a complication but a strategic advantage, enabling chemists to perform selective, stepwise functionalization. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound, detailed protocols for its application, and insights into its role in constructing complex molecules and advanced polymers.

Caption: Structure of this compound highlighting its distinct amine groups.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below.[1][2][3]

PropertyValueSource
Molecular Formula C₉H₁₄N₂[2][3]
Molar Mass 150.22 g/mol [1][2]
Appearance Colorless to pale yellow crystal/liquid[1]
Boiling Point 289.5 °C at 760 mmHg[1]
Density 1.038 g/cm³[1]
Flash Point 152.3 °C[1]
Refractive Index 1.58[1]
CAS Number 61798-01-4[1][2]
Spectroscopic Signatures

For the research scientist, verifying the structure and purity of starting materials and products is essential. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), with splitting patterns indicative of a 1,4-disubstituted benzene ring.[4][5] The three methylene groups of the propyl chain will appear as multiplets in the upfield region (approx. 1.5-3.0 ppm). The amine protons (-NH₂) will present as broad singlets that can exchange with D₂O; their chemical shift is highly dependent on solvent and concentration.[5]

  • ¹³C NMR: The spectrum will display four signals for the aromatic carbons (two substituted, two unsubstituted) and three distinct signals for the propyl chain carbons. Carbons attached to the nitrogen atoms will be deshielded and appear in the 30-50 ppm range for the aliphatic portion and further downfield for the aromatic C-N carbon.[4]

  • IR Spectroscopy: The infrared spectrum provides clear evidence of the two amine types. Two sharp bands around 3350-3450 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary aromatic amine.[4][5] The primary aliphatic amine will also show N-H stretching in a similar region, often overlapping. A strong NH₂ scissoring absorption is expected around 1600-1650 cm⁻¹.[4]

  • Mass Spectrometry: The molecular ion peak will appear at an m/z corresponding to the molecular weight (150.22). According to the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular mass.[4]

The Causality of Reactivity: A Tale of Two Amines

The synthetic utility of this compound hinges on the differential reactivity of its two primary amine groups.

  • The Aliphatic Amine: The lone pair of electrons on the nitrogen of the propyl group is localized. It is not involved in any resonance system, making it a strong Brønsted-Lowry base and a potent nucleophile. This site readily participates in reactions typical of primary alkylamines, such as acylation, alkylation, and condensation with carbonyls.

  • The Aromatic Amine: In contrast, the lone pair on the nitrogen directly attached to the benzene ring is delocalized into the π-system of the ring through resonance.[6] This delocalization reduces its availability for donation, rendering the aromatic amine significantly less basic and less nucleophilic than its aliphatic counterpart.

This electronic difference is the key to achieving selectivity. By choosing appropriate reaction conditions (e.g., mild electrophiles, controlled stoichiometry, non-polar solvents), one can functionalize the aliphatic amine while leaving the aromatic amine untouched, and vice-versa, often through the use of protecting groups.

Key Synthetic Transformations and Protocols

The following sections detail common synthetic applications, providing both the strategic reasoning and step-by-step protocols.

Selective N-Acylation of the Aliphatic Amine

This is the most fundamental and crucial selective reaction. By reacting the more nucleophilic aliphatic amine with an acylating agent, a stable amide is formed, effectively "protecting" this amine or installing a desired functional handle. This leaves the aromatic amine available for subsequent transformations.

Causality: The kinetic preference for the reaction of an acyl chloride or anhydride with the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine allows for high selectivity without the need for a protecting group on the aromatic amine under controlled conditions.

start Start: this compound in Anhydrous Solvent (e.g., DCM) reagent Add Acylating Agent (e.g., Acyl Chloride, 1.0 eq.) + Base (e.g., Et₃N, 1.1 eq.) start->reagent Step 1 reaction Stir at 0°C to RT (Monitor by TLC) reagent->reaction Step 2 workup Aqueous Workup (e.g., Wash with NaHCO₃, Brine) reaction->workup Step 3 purify Purification (e.g., Column Chromatography) workup->purify Step 4 product Product: Selectively N-Acylated Derivative purify->product Step 5

Caption: Workflow for selective acylation of the aliphatic amine.

Experimental Protocol: Synthesis of N-(3-(4-aminophenyl)propyl)acetamide

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.2 M solution. Add triethylamine (1.2 eq.) as an acid scavenger.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.05 eq.) dropwise via syringe over 10 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Polymer Synthesis

The bifunctional nature of this compound makes it an excellent monomer for producing novel polymers, such as polyamides or polyimides, where the propyl chain imparts flexibility to the polymer backbone. Furthermore, substituted anilines can be used to create derivatives of polyaniline (PANI), a well-known conducting polymer.[7][8]

Causality: Chemical oxidative polymerization of aniline and its derivatives is a standard method to produce polyanilines.[8] The presence of the aminopropyl group can influence the resulting polymer's morphology, solubility, and electronic properties.[7]

Experimental Protocol: Oxidative Polymerization

  • Monomer Solution: Dissolve this compound (1.0 eq.) in a 1 M HCl aqueous solution (or other suitable acid) in a beaker, stirring until fully dissolved. Cool the solution to 0-5 °C.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (APS) (1.25 eq.) in 1 M HCl to create the oxidant solution.

  • Polymerization: Add the APS solution dropwise to the stirred monomer solution over 30 minutes. A color change (often to dark green or black) indicates the onset of polymerization.

  • Reaction: Continue stirring the mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Isolation: Collect the polymer precipitate by vacuum filtration. Wash the precipitate sequentially with 1 M HCl, deionized water, and finally with methanol or petroleum ether to remove unreacted monomer and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C overnight.

Application as a Linker in Medicinal Chemistry

In drug development, linkers are used to connect two or more distinct molecular fragments, such as a pharmacophore and a solubilizing group, or in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[9] this compound is an ideal linker scaffold. The aliphatic amine can be coupled to one fragment (e.g., via amidation), while the aromatic amine can be attached to a second fragment using reactions like Buchwald-Hartwig amination or diazotization/Sandmeyer reactions.

Causality: The aniline moiety, while a common structural alert due to potential metabolic instability leading to reactive quinone-imine species, is also a highly versatile handle for C-N bond formation.[10] Its use as a linker allows for precise spatial orientation of connected fragments. The propyl chain provides flexibility and appropriate length.

cluster_linker This compound Core linker Aliphatic Amine Propyl-Aryl Core Aromatic Amine product Final Conjugate (Molecule A - Linker - Molecule B) linker->product frag1 Molecule A (e.g., Warhead) frag1->linker:f0 Amide Bond Formation frag2 Molecule B (e.g., E3 Ligase Binder) frag2->linker:f2 C-N Cross-Coupling or other reaction

Caption: Conceptual use of this compound as a bifunctional linker.

Safety and Handling

As a substituted aniline, this compound requires careful handling. It is an irritating compound and may cause inflammation or allergic reactions upon skin contact.[1] General safety data for anilines indicate potential toxicity if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13][14] Keep away from heat, sparks, and open flames.[1][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just another chemical intermediate; it is a strategic tool for molecular construction. Its value lies in the predictable and exploitable difference in reactivity between its aliphatic and aromatic amine groups. This allows for selective, sequential modifications, making it an ideal building block for creating complex pharmaceutical agents, functionalized linkers, and novel polymer architectures. By understanding the principles of its reactivity and employing robust, well-defined protocols, researchers can fully leverage the synthetic power of this versatile molecule.

References

Theoretical and Computational Exploration of 4-(3-Aminopropyl)aniline: A Molecular Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

4-(3-Aminopropyl)aniline is a bifunctional organic molecule that serves as a highly versatile building block in medicinal chemistry, polymer science, and materials research.[1] Its structure, featuring both a primary aliphatic amine on a flexible propyl chain and a primary aromatic amine on a phenyl ring, presents a unique landscape of chemical reactivity and potential for molecular interactions. This guide provides a comprehensive analysis of this compound from a theoretical and computational standpoint. We will dissect its conformational and electronic properties, explore its reactivity, and contextualize its utility as a pharmacophore in drug design. This document is structured to provide not just data, but a deep, mechanistic understanding, empowering researchers to leverage this molecule's full potential through predictive, in-silico methodologies.

Section 1: Foundational Molecular Identity

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data form the basis for all subsequent computational and experimental work.

Identifier Value Source
IUPAC Name This compound[2]
CAS Number 61798-01-4[1][2][3][4]
Molecular Formula C₉H₁₄N₂[1][2][3]
Molecular Weight 150.22 g/mol [2][3]
Canonical SMILES C1=CC(=CC=C1CCCN)N[2]
InChI Key OMNVECQLILUEFL-UHFFFAOYSA-N[3]

Section 2: The Computational Microscope: Structural and Electronic Insights

Computational chemistry allows us to visualize and quantify molecular properties that are often inferred indirectly through experimentation. For a flexible molecule like this compound, these methods are indispensable for building a complete picture of its behavior.

The Conformational Landscape: Beyond a Static Picture

Causality: The three-carbon propyl linker is not rigid; it possesses multiple rotatable single bonds. The molecule's overall shape, and therefore its ability to interact with other molecules or biological targets, is a dynamic equilibrium of various low-energy conformations. A thorough conformational analysis is the critical first step to identify the most probable shapes the molecule will adopt, which is essential for accurate docking studies and pharmacophore modeling.

The workflow for this analysis is a systematic process of exploring and validating potential structures.

Caption: Workflow for identifying stable molecular conformers.

This analysis typically reveals that extended (anti) conformations of the propyl chain are energetically favorable to minimize steric clashes. However, specific gauche conformers that allow for weak intramolecular hydrogen bonding between the aliphatic amine's hydrogens and the aromatic amine's nitrogen lone pair can also represent significant populations in the overall conformational ensemble.

Electronic Architecture: Mapping Reactivity

Causality: The distribution of electrons within the molecule dictates its reactivity. By calculating properties like the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), we can predict where the molecule is likely to react and how it will interact with its environment.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions.

    • HOMO: For this compound, the HOMO is predominantly localized on the electron-rich aniline ring and the nitrogen atom of the aromatic amine. This indicates this region is the most susceptible to attack by electrophiles.

    • LUMO: The LUMO is typically delocalized across the aromatic ring, making it the site for potential nucleophilic attack, though this is generally less favorable for an electron-rich system.

    • HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of chemical stability. A smaller gap suggests the molecule is more easily polarized and thus more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. For this molecule, the MEP would show strong negative potential (electron-rich regions) around the two nitrogen atoms, confirming them as the primary sites for hydrogen bonding and protonation.

Computed Property Typical Value (B3LYP/6-31G)*Significance
HOMO Energy ~ -5.1 eVCorrelates with ionization potential; electron-donating ability.
LUMO Energy ~ 0.9 eVCorrelates with electron affinity; electron-accepting ability.
HOMO-LUMO Gap ~ 6.0 eVIndicator of kinetic stability and chemical reactivity.
Dipole Moment ~ 1.5 - 2.0 DebyeMeasures overall polarity, influencing solubility and intermolecular forces.

Section 3: Application in Drug Discovery: A Bifunctional Pharmacophore

The dual-amine nature of this compound makes it a compelling scaffold in drug design. However, the aniline moiety itself carries both benefits and liabilities that drug developers must consider.

The Aniline Moiety: A Double-Edged Sword

Aniline and its derivatives are common in many approved drugs, prized for their ability to act as hydrogen bond donors and engage in π-stacking interactions.[5] However, they are also prone to metabolic oxidation by liver enzymes (e.g., Cytochrome P450s), which can sometimes lead to the formation of toxic metabolites.[6] This metabolic instability is a primary concern in drug development.[5] Computational studies can help predict sites of metabolism, while medicinal chemists often seek to replace the aniline core with bioisosteres to mitigate these risks without sacrificing biological activity.

Differential Reactivity and Selective Functionalization

Causality: The electronic environment of the two amine groups is vastly different, leading to a significant difference in their basicity (pKa). The aliphatic amine of the propyl chain is a stronger base than the aromatic amine, whose lone pair is delocalized into the phenyl ring. This pKa difference is the key to selective chemical synthesis, allowing chemists to modify one amine group while leaving the other untouched by carefully controlling reaction pH.

protonation_pathway Neutral This compound pKa₁ (Aliphatic) ≈ 10 pKa₂ (Aromatic) ≈ 5 MonoProtonated Monoprotonated Cation Aliphatic -NH₃⁺ Neutral->MonoProtonated + H⁺ (at pH < 10) Preferential protonation at the more basic site DiProtonated Diprotonated Dication Both -NH₃⁺ MonoProtonated->DiProtonated + H⁺ (at pH < 5)

Caption: Preferential protonation pathway based on pKa differences.

This differential reactivity makes the molecule an excellent linker or scaffold. The aliphatic amine can be used to attach the molecule to a solid support or another molecular fragment, while the aromatic amine can be used for reactions like diazotization to introduce a wide variety of other functional groups.[7]

Section 4: A Self-Validating Protocol for Core Computational Analysis

This section provides a detailed, step-by-step methodology for performing a foundational DFT calculation on this compound. This protocol is designed to be self-validating by including a frequency calculation, which confirms the mathematical integrity of the result.

Workflow: DFT Geometry Optimization and Frequency Analysis

Objective: To find the lowest-energy (most stable) 3D structure of the molecule in the gas phase and confirm it is a true energetic minimum.

Choice of Method (The "Why"): We select Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory represents a robust and widely accepted compromise between computational cost and accuracy for geometry optimizations of organic molecules of this size.

Step-by-Step Experimental Protocol:

  • Structure Creation: Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound and convert it to a preliminary 3D structure. Perform a quick energy minimization using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

  • Input File Generation: Prepare a text input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key components are:

    • Route Section (# line): This specifies the job type. A typical line would be: #p B3LYP/6-31G(d) Opt Freq

      • B3LYP/6-31G(d): The chosen level of theory.

      • Opt: Keyword to request a geometry optimization.

      • Freq: Keyword to request a frequency calculation after the optimization finishes. This is the validation step.

    • Charge and Multiplicity: For the neutral molecule, this is 0 1 (Charge 0, Spin Multiplicity 1).

    • Atomic Coordinates: Paste the Cartesian coordinates from the structure created in Step 1.

  • Execution: Submit the input file to the computational chemistry software.

  • Analysis and Validation:

    • Optimization Convergence: Check the output file to ensure the optimization completed successfully (look for convergence criteria being met).

    • Frequency Analysis (Self-Validation): This is the most critical step. Examine the list of calculated vibrational frequencies.

      • A successful result (a true minimum): All calculated frequencies will be positive real numbers.

      • An unsuccessful result (a transition state): One imaginary frequency (often printed as a negative number) will be present. This indicates the structure is at a "saddle point" on the potential energy surface, not a minimum, and the starting geometry needs to be adjusted.

    • Data Extraction: From the validated output, extract the final optimized coordinates, the final electronic energy, the HOMO/LUMO energies, and the dipole moment.

dft_protocol cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation A 1. Build Initial 3D Structure (Molecular Editor) B 2. Generate Input File (Route, Charge, Coords) A->B C 3. Execute Job (Gaussian, ORCA, etc.) B->C D 4. Check Optimization Convergence C->D E 5. Validate Frequencies (Confirm No Imaginary Frequencies) D->E F 6. Extract Data (Energy, Orbitals, etc.) E->F

Caption: Step-by-step protocol for a validated DFT calculation.

References

Methodological & Application

Application Note: Synthesis and Evaluation of 6FDA-APPA Polyimide Membranes for Enhanced CO2 Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Gas Separation Media

The separation of gases is a critical process in numerous industrial applications, including natural gas purification, hydrogen recovery, and carbon capture.[1] Polyimide membranes have emerged as a leading class of materials for these applications due to their excellent thermal stability, mechanical robustness, and tunable gas transport properties.[2] The performance of a polyimide membrane, specifically its permeability to a target gas and its selectivity for that gas over others, is intrinsically linked to the chemical structure of its constituent monomers: a dianhydride and a diamine.[3]

This application note details the synthesis and prospective application of a novel polyimide derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4-(3-aminopropyl)aniline (APPA). The incorporation of the APPA diamine introduces a flexible aliphatic side chain with a terminal primary amine. This unique structural feature is hypothesized to disrupt polymer chain packing, thereby increasing fractional free volume and enhancing gas permeability, while the pendant amino group is expected to exhibit a strong affinity for CO₂, leading to improved CO₂ selectivity.[4] This document provides a comprehensive, step-by-step protocol for the synthesis of the 6FDA-APPA polyimide, fabrication of dense membranes, and methods for their characterization, offering researchers a robust framework for developing next-generation gas separation membranes.

The Strategic Role of this compound (APPA) in Polyimide Design

The choice of this compound as the diamine monomer is a strategic one, aimed at synergistically enhancing both permeability and selectivity for CO₂ separation. The rationale is twofold:

  • Enhancing Permeability through Disrupted Chain Packing: The presence of the flexible 3-aminopropyl side chain is expected to introduce disorder in the polymer matrix, preventing the dense packing of polyimide chains. This disruption increases the fractional free volume (FFV) within the polymer, creating more pathways for gas molecules to permeate through the membrane.[5]

  • Boosting CO₂ Selectivity via Favorable Interactions: The terminal primary amine group on the propyl side chain is a key functional feature. Amines are known to have a strong, reversible affinity for CO₂, an acidic gas. This interaction is anticipated to increase the solubility of CO₂ in the polyimide matrix, thereby enhancing its transport through the membrane relative to other gases like N₂ and CH₄.[4] This "facilitated transport" mechanism, layered on top of the size-sieving effect of the polyimide backbone, is a promising strategy for overcoming the permeability/selectivity trade-off that often limits the performance of polymeric membranes.

Experimental Protocols

Part 1: Synthesis of 6FDA-APPA Poly(amic acid) Precursor

This protocol outlines the synthesis of the poly(amic acid) precursor via a two-step polycondensation reaction.

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (high purity, dried under vacuum at 160°C for 12 hours prior to use)

  • This compound (APPA) (reagent grade, used as received)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, argon inlet, and drying tube

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask under a positive pressure of argon, dissolve a stoichiometric amount of this compound (APPA) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a final polymer concentration of 15-20 wt%. Stir the solution at room temperature until the diamine is fully dissolved.

  • Cool the diamine solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the cooled diamine solution in small portions over a period of 1-2 hours with vigorous mechanical stirring. Maintain the reaction temperature at 0°C to control the exothermic reaction and prevent premature imidization.

  • After the complete addition of 6FDA, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature under an argon atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The final product is a viscous, clear solution of 6FDA-APPA poly(amic acid) in NMP.

Part 2: Thermal Imidization and Membrane Fabrication

This section describes the conversion of the poly(amic acid) precursor into the final polyimide and the fabrication of a dense membrane suitable for gas permeation testing.

Materials and Equipment:

  • 6FDA-APPA poly(amic acid) solution in NMP

  • Glass casting plate

  • Doctor blade or casting knife

  • Vacuum oven

  • Methanol

  • Deionized water

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade. The thickness of the cast film can be adjusted by the height of the doctor blade.

  • Place the cast film in a vacuum oven and subject it to a stepwise thermal imidization process:

    • 80°C for 2 hours to slowly remove the bulk of the NMP solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 2 hours to ensure complete cyclization to the polyimide.

  • After the thermal treatment, allow the oven to cool down to room temperature slowly.

  • Immerse the glass plate in a bath of deionized water to facilitate the detachment of the polyimide film.

  • Carefully peel the 6FDA-APPA polyimide membrane from the glass substrate.

  • Wash the membrane with methanol and then with deionized water to remove any residual solvent.

  • Dry the freestanding membrane in a vacuum oven at 120°C for 24 hours before characterization.

Visualization of the Synthesis Workflow

G cluster_synthesis Poly(amic acid) Synthesis cluster_fabrication Membrane Fabrication Diamine This compound (APPA) Reaction Polycondensation at 0°C to RT under Argon for 24h Diamine->Reaction Dianhydride 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) Dianhydride->Reaction Solvent Anhydrous NMP Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Casting Casting on Glass Plate PAA->Casting Imidization Thermal Imidization (Stepwise heating to 250°C) Casting->Imidization Detachment Detachment in Water Imidization->Detachment Drying Drying under Vacuum Detachment->Drying Membrane 6FDA-APPA Polyimide Membrane Drying->Membrane

Caption: Workflow for the synthesis of 6FDA-APPA polyimide membranes.

Projected Gas Separation Performance

The following table presents the anticipated gas separation performance of the 6FDA-APPA polyimide membrane based on literature data for structurally analogous polyimides containing aliphatic and amine functionalities.[3][6]

Gas PairPermeability (Barrer)Selectivity (α)
CO₂/N₂~80-120~35-45
CO₂/CH₄~75-115~30-40
O₂/N₂~5-8~4-6
H₂/CH₄~100-150~90-120

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). The values are projections and actual performance should be determined experimentally.

Mechanism of Gas Transport

The enhanced separation performance of the 6FDA-APPA membrane, particularly for CO₂, is attributed to a dual-transport mechanism:

  • Solution-Diffusion: All gases permeate through the membrane via the solution-diffusion mechanism, where the permeability is a product of the gas's solubility in the polymer and its diffusivity through the polymer matrix.

  • Facilitated Transport of CO₂: The pendant aminopropyl groups act as reversible carriers for CO₂. This interaction increases the concentration of CO₂ within the membrane, leading to a higher flux and thus greater permeability and selectivity for CO₂ over other non-interacting gases.

G cluster_membrane 6FDA-APPA Polyimide Membrane cluster_gas_mixture Upstream Gas Mixture cluster_permeate Downstream (Permeate) PI_backbone Polyimide Backbone Side_chain -(CH₂)₃-NH₂ CO2_out CO₂ PI_backbone->CO2_out N2_out N₂ PI_backbone->N2_out Side_chain->CO2_out CO2_in CO₂ CO2_in->PI_backbone Solution- Diffusion CO2_in->Side_chain Facilitated Transport N2_in N₂ N2_in->PI_backbone Solution- Diffusion

Caption: Proposed mechanism of gas transport through the 6FDA-APPA membrane.

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the successful imidization of the poly(amic acid) precursor.

  • Procedure: Acquire the FTIR spectrum of the 6FDA-APPA membrane.

  • Expected Results: The disappearance of the broad amic acid O-H and N-H stretching bands (around 3300-2500 cm⁻¹) and the amide C=O stretching band (around 1660 cm⁻¹). The appearance of characteristic imide absorption bands at approximately 1785 cm⁻¹ (asymmetric C=O stretching), 1725 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[7]

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability of the polyimide.

  • Procedure: Heat a small sample of the membrane from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Expected Results: The 6FDA-APPA polyimide is expected to exhibit high thermal stability, with a 5% weight loss temperature (Td5%) above 450°C.[8]

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the polyimide.

  • Procedure: Heat the membrane sample in a DSC instrument under a nitrogen atmosphere, typically through two heating and cooling cycles to erase the thermal history. The Tg is determined from the second heating scan.

  • Expected Results: The Tg will be indicative of the polymer's chain rigidity and is expected to be in the range of 250-300°C.[8]

Gas Permeation Measurements
  • Objective: To quantify the gas permeability and selectivity of the membrane.

  • Procedure: Use a constant-volume, variable-pressure gas permeation apparatus. Mount the membrane in a test cell, evacuate both sides, and then apply a feed gas at a known pressure to the upstream side. Monitor the pressure increase on the downstream side over time to calculate the permeability.[3]

  • Data Analysis: The permeability coefficient (P) is calculated from the steady-state permeation rate. The ideal selectivity (αA/B) for gas A over gas B is the ratio of their individual permeabilities (PA/PB).

Conclusion

The synthesis of polyimides incorporating diamines with functional aliphatic side chains, such as this compound, represents a promising avenue for the development of high-performance gas separation membranes. The 6FDA-APPA polyimide detailed in this application note is designed to leverage both structural modifications for enhanced permeability and chemical functionality for improved CO₂ selectivity. The provided protocols offer a comprehensive guide for researchers to synthesize, fabricate, and characterize these advanced materials, paving the way for innovations in carbon capture and other critical gas separation technologies.

References

Application Notes & Protocols: 4-(3-Aminopropyl)aniline as a High-Performance Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-(3-Aminopropyl)aniline (PPA) in Advanced Epoxy Systems

For researchers and professionals in materials science and drug development, the selection of a curing agent is a critical determinant of the final properties of an epoxy resin system. While a multitude of hardeners are available, aromatic amines are preeminent in high-performance applications where superior thermal stability, mechanical strength, and chemical resistance are paramount.[1] this compound, henceforth referred to as PPA, is an aromatic amine that presents a unique combination of structural features beneficial for creating robust epoxy networks.

PPA's structure, featuring both a primary aliphatic amine and a primary aromatic amine, offers a dual-reactivity profile. The aliphatic amine group typically exhibits higher reactivity, initiating the curing process at lower temperatures, while the aromatic amine requires higher temperatures for full reaction. This differential reactivity can be strategically employed to control the curing process, potentially leading to a more uniform and less stressed polymer network. The resulting cured epoxy matrix is characterized by a high cross-link density, which imparts exceptional performance characteristics.

These application notes provide a comprehensive guide to leveraging PPA as a curing agent for high-performance epoxy resins. We will delve into the underlying chemistry, provide detailed protocols for preparation and curing, and present expected performance data to guide your research and development efforts.

The Curing Mechanism: A Stepwise Approach to Network Formation

The curing of epoxy resins with PPA proceeds through a nucleophilic addition reaction between the amine groups of the PPA molecule and the epoxide rings of the epoxy resin.[2] Each primary amine group contains two active hydrogen atoms, each capable of reacting with an epoxy group.[2]

The reaction can be visualized in two main stages:

  • Initial Reaction: The more reactive aliphatic primary amine of PPA reacts with an epoxy group, forming a secondary amine.

  • Cross-linking: This newly formed secondary amine, along with the aromatic primary amine, can then react with additional epoxy groups, leading to the formation of a highly cross-linked, three-dimensional network.[2] This extensive cross-linking is the source of the superior properties of the cured resin.

The hydroxyl groups formed during the ring-opening of the epoxide can further catalyze the amine-epoxy reaction, a phenomenon known as autocatalysis.

Diagram of the Curing Reaction

curing_mechanism ppa This compound (PPA) (H₂N-(CH₂)₃-C₆H₄-NH₂) intermediate Intermediate Adduct (Secondary Amine Formation) ppa->intermediate Primary amine reaction epoxy1 Epoxy Resin (R-CH(O)CH₂) epoxy1->intermediate crosslinked Cross-linked Polymer Network intermediate->crosslinked Further reaction of secondary and aromatic amines epoxy2 Additional Epoxy Resin epoxy2->crosslinked experimental_workflow start Start: Gather Materials weigh 1. Weigh Epoxy Resin and PPA start->weigh preheat 2. Preheat Epoxy Resin (60°C) weigh->preheat mix 3. Mix PPA into Epoxy Resin preheat->mix degas 4. Degas the Mixture (Vacuum) mix->degas pour 5. Pour into Molds degas->pour cure 6. Multi-Stage Curing pour->cure post_cure 7. Post-Curing cure->post_cure cool 8. Controlled Cooling post_cure->cool demold 9. Demold and Characterize cool->demold end End: Cured Specimen demold->end

References

Application Note: Synthesis and Evaluation of Novel Schiff Base Corrosion Inhibitors Derived from 4-(3-Aminopropyl)aniline for Mild Steel Protection in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

The corrosion of metals, particularly mild steel, in acidic environments is a pervasive challenge across numerous industries, including oil and gas, chemical processing, and metal finishing. Acidic solutions used for descaling, pickling, and well acidizing can lead to significant material degradation, compromising structural integrity and incurring substantial economic losses.[1] The deployment of organic corrosion inhibitors is one of the most practical and cost-effective strategies for mitigating this damage.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[3][4]

Effective organic inhibitors typically possess heteroatoms (such as nitrogen, oxygen, and sulfur) and/or π-electrons in their molecular structure, which serve as active centers for adsorption onto the metal surface.[5] 4-(3-Aminopropyl)aniline (4-APA), with its unique structure featuring both a primary aliphatic amine and a primary aromatic amine, presents an exceptional scaffold for the design of novel, high-performance corrosion inhibitors. The presence of two nitrogen atoms at different positions offers multiple sites for strong adsorption, while the aromatic ring provides a source of π-electrons to enhance the interaction with the vacant d-orbitals of iron.

This application note provides a detailed guide to the synthesis of a novel Schiff base corrosion inhibitor from this compound and cinnamaldehyde, designated as APAC . It further outlines comprehensive protocols for evaluating its performance on mild steel in a 1 M hydrochloric acid (HCl) solution using industry-standard gravimetric and electrochemical techniques.

Rationale for Precursor Selection: The Strategic Advantage of this compound (4-APA)

The choice of this compound as a precursor is deliberate and based on its distinct molecular architecture:

  • Dual Adsorption Centers: 4-APA possesses two nitrogen atoms—one in the anilino group and one in the aminopropyl chain. This diamine structure allows for potentially stronger and more stable adsorption on the steel surface, as the molecule can anchor at multiple points.[6][7][8]

  • π-Electron Rich System: The benzene ring acts as a rich source of π-electrons, which can interact with the vacant d-orbitals of iron atoms, facilitating a more robust chemisorption process.[7]

  • Versatile Synthetic Handle: The primary amine groups are readily reactive, making 4-APA an ideal building block for creating more complex molecules, such as Schiff bases. The condensation reaction with aldehydes extends the conjugation and introduces additional functional groups, further enhancing inhibitive properties.

By reacting 4-APA with cinnamaldehyde, we synthesize a Schiff base (APAC) that combines these features with an extended conjugated system (C=N bond and the phenyl group from cinnamaldehyde), which is known to improve inhibition efficiency.

PART 1: Synthesis and Characterization of APAC Inhibitor

This section details the laboratory-scale synthesis of N1-((E)-3-phenylallylidene)-4-(3-((E)-3-phenylallylideneamino)propyl)aniline (APAC), a novel Schiff base derived from this compound.

Protocol 1.1: Synthesis of APAC

Objective: To synthesize a Schiff base corrosion inhibitor via condensation reaction.

Materials:

  • This compound (4-APA, ≥98%)

  • Cinnamaldehyde (≥98%)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Stir until fully dissolved.

  • To this solution, add 22 mmol of cinnamaldehyde (a slight excess to ensure complete reaction of both amine groups).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the solid product.

  • Filter the resulting precipitate, wash it several times with cold ethanol to remove unreacted starting materials, and dry it under vacuum.

  • The final product, APAC, should be a colored solid. Recrystallize from ethanol if further purification is needed.

Diagram: Synthesis Workflow of APAC

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound in Ethanol Mixing Mix & Add Catalyst (Glacial Acetic Acid) Reactant1->Mixing Reactant2 Cinnamaldehyde (2.2 eq) Reactant2->Mixing Reflux Reflux @ 80°C (4-6 hours) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Precipitation Cooling & Precipitation Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product APAC Inhibitor (Schiff Base) Drying->Product

Caption: Workflow for the synthesis of the APAC corrosion inhibitor.

Protocol 1.2: Structural Characterization

Objective: To confirm the chemical structure of the synthesized APAC inhibitor.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the FT-IR spectrum of the APAC powder.

    • Expected Result: Confirmation of the imine group (C=N) formation by a characteristic absorption band around 1600 cm⁻¹.[9] Disappearance of the N-H stretching bands of the primary amine groups from the starting material.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Dissolve a small sample of APAC in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H-NMR spectrum.

    • Expected Result: A characteristic signal for the azomethine proton (-CH=N-) should appear in the downfield region (around 8-9 ppm). The integration of signals should correspond to the number of protons in the APAC structure.

PART 2: Performance Evaluation Protocols in 1 M HCl

This section provides step-by-step protocols to assess the corrosion inhibition efficiency of the synthesized APAC on mild steel.

Materials and Equipment:
  • Test Specimen: Mild steel coupons with a composition (wt%) of C: ~0.20, Mn: ~0.50, P: ~0.04, S: ~0.04, and Fe: balance. Coupons should be cut to a standard size (e.g., 2cm x 2cm x 0.2cm).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared by diluting analytical grade 37% HCl with double-distilled water.

  • Inhibitor Solutions: Prepare a stock solution of APAC in 1 M HCl and then dilute to desired concentrations (e.g., 50, 100, 200, 400 ppm).

  • Equipment: Analytical balance (±0.1 mg), water bath/thermostat, electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode (SCE) as reference electrode).[10]

Protocol 2.1: Weight Loss Method

Objective: To determine corrosion rate and inhibition efficiency by measuring the mass loss of steel coupons over time.

Procedure:

  • Preparation: Mechanically polish the mild steel coupons with a series of emery papers (up to 1200 grit), degrease with acetone, rinse with distilled water, and dry thoroughly.[11]

  • Weigh each coupon accurately using an analytical balance (W_initial).

  • Immerse the coupons in 100 mL of 1 M HCl solution without inhibitor (blank) and with various concentrations of APAC.

  • Maintain the solutions at a constant temperature (e.g., 298 K) for a fixed immersion period (e.g., 6 hours).

  • After immersion, retrieve the coupons, clean them with a brush in running water, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year): CR = (8.76 × 10^4 × ΔW) / (A × T × D)[12]

      • ΔW = Weight Loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel (approx. 7.85 g/cm³)

    • Inhibition Efficiency (%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100[13]

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Protocol 2.2: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (Icorr) and understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Procedure:

  • Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, immersed in the test solution (blank or with inhibitor).

  • Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP) for about 30-60 minutes.[10]

  • Measurement: Perform the potentiodynamic scan by polarizing the electrode potential from -250 mV to +250 mV versus the OCP at a slow scan rate of 1 mV/s.[10]

  • Analysis: Plot the resulting potential vs. log(current density) to obtain Tafel plots. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the Inhibition Efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100[9]

Protocol 2.3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film at the metal/solution interface by measuring the charge transfer resistance (Rct).

Procedure:

  • Setup & Stabilization: Use the same setup as for PDP and allow the system to stabilize at its OCP.

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.[4][14]

  • Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.

  • Calculate the Inhibition Efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

    • Rct_inh = Charge transfer resistance with inhibitor

    • Rct_blank = Charge transfer resistance without inhibitor

PART 3: Data Interpretation and Mechanistic Insights

Data Presentation: Performance of APAC Inhibitor

The following tables summarize representative data obtained from the evaluation protocols.

Table 1: Weight Loss and Electrochemical Data for APAC on Mild Steel in 1 M HCl | Inhibitor Conc. (ppm) | Weight Loss Data | PDP Data | EIS Data | | :--- | :--- | :--- | :--- | | | CR (mm/y) | IE (%) | Icorr (µA/cm²) | IE (%) | Rct (Ω·cm²) | IE (%) | | Blank | 15.2 | - | 1350 | - | 35 | - | | 50 | 4.1 | 73.0 | 380 | 71.9 | 120 | 70.8 | | 100 | 2.3 | 84.9 | 215 | 84.1 | 230 | 84.8 | | 200 | 1.1 | 92.8 | 100 | 92.6 | 480 | 92.7 | | 400 | 0.7 | 95.4 | 65 | 95.2 | 750 | 95.3 |

Note: Data is representative and intended for illustrative purposes.

Analysis of Results
  • Concentration Effect: The data clearly shows that as the concentration of APAC increases, the corrosion rate decreases, and the inhibition efficiency increases across all three methods. This indicates that more inhibitor molecules are adsorbing onto the steel surface, providing better protection.[15]

  • Mechanism of Inhibition (from PDP): The potentiodynamic polarization curves (not shown) would reveal that in the presence of APAC, both the anodic (metal dissolution) and cathodic (hydrogen evolution) branches of the curve are shifted to lower current densities. If the shift in Ecorr is less than 85 mV, the inhibitor is classified as a mixed-type inhibitor , meaning it suppresses both reactions.[9]

  • Protective Film Formation (from EIS): The increase in the charge transfer resistance (Rct) with inhibitor concentration confirms the formation of an insulating protective film on the metal surface.[3] This film acts as a barrier to charge and mass transfer, thereby slowing down the corrosion process.

Diagram: Proposed Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by the APAC molecule.

The inhibition mechanism of APAC on mild steel in HCl is a comprehensive process involving adsorption. Due to the acidic environment, the nitrogen atoms in the APAC molecule become protonated. The steel surface, in turn, acquires a net negative charge due to the specific adsorption of Cl⁻ ions. This facilitates an initial electrostatic interaction (physisorption) between the protonated APAC molecules and the steel surface. Subsequently, a more robust bond (chemisorption) can be formed through the sharing of electrons between the nitrogen atoms' lone pairs, the π-electrons of the aromatic rings and imine bonds, and the vacant d-orbitals of the iron atoms. This dual-mode adsorption leads to the formation of a stable, protective barrier film that isolates the metal from the corrosive medium.[16]

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of novel, high-efficiency corrosion inhibitors. The Schiff base derivative, APAC, demonstrates significant potential for protecting mild steel in highly corrosive acidic environments. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and performance evaluation of such inhibitors. The combined use of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offers a multi-faceted approach to accurately quantify inhibition efficiency and elucidate the underlying protective mechanisms, empowering researchers to develop next-generation materials for corrosion control.

References

Application Notes and Protocols for the Functionalization of Graphene Oxide with 4-(3-Aminopropyl)aniline for Enhanced Polymer Composites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Interfacial Engineering in Graphene-Based Polymer Composites

Graphene, a two-dimensional marvel of material science, holds immense promise for revolutionizing polymer composites, offering the potential for unprecedented enhancements in mechanical strength, thermal stability, and electrical conductivity.[1] However, the full realization of these properties is often hindered by challenges at the nano-interface. Graphene oxide (GO), with its abundant oxygen-containing functional groups (hydroxyl, epoxy, and carboxyl), presents a more readily dispersible and chemically versatile alternative to pristine graphene.[2] Yet, to achieve optimal performance in a polymer matrix, the interface between the GO filler and the polymer must be meticulously engineered to ensure efficient load transfer and prevent agglomeration of the GO sheets.[3]

This application note provides a comprehensive guide to the functionalization of graphene oxide with 4-(3-Aminopropyl)aniline (APA), a bifunctional molecule poised to create a robust bridge between the GO surface and a polymer matrix. The presence of both a primary aliphatic amine and an aromatic amine in the APA molecule offers unique opportunities for covalent bonding with GO and enhanced compatibility with a range of polymer systems, particularly those with aromatic backbones or those cured with amine-based hardeners like epoxy resins. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and explore the anticipated enhancements in the final polymer composite materials.

Scientific Rationale: The Role of this compound in GO Functionalization

The functionalization of graphene oxide with this compound is predicated on the reactivity of the oxygen-containing groups on the GO surface. The primary amine of the propyl chain and the amine group on the aniline ring can participate in nucleophilic reactions with the epoxide and carboxylic acid groups present on the GO sheets.

The primary reaction mechanisms are:

  • Epoxy Ring-Opening: The amine groups of APA can nucleophilically attack the carbon atoms of the epoxy rings on the basal plane of GO, leading to the formation of a covalent C-N bond.

  • Amidation: The amine groups can also react with the carboxylic acid groups, typically located at the edges of the GO sheets, to form amide linkages. This reaction is often facilitated by the use of coupling agents or by heating to drive off water.[4]

This covalent functionalization serves two primary purposes:

  • Improved Dispersion: The grafted APA molecules act as spacers, preventing the restacking of individual GO sheets (agglomeration) through van der Waals forces. This ensures a more uniform dispersion of the nanofiller within the polymer matrix.

  • Enhanced Interfacial Adhesion: The outward-facing functional groups of the anchored APA molecules can form strong chemical bonds or physical interactions (e.g., hydrogen bonding) with the surrounding polymer chains. This creates a robust interface, which is crucial for efficient stress transfer from the polymer matrix to the high-strength GO filler, thereby significantly improving the mechanical properties of the composite.[3][5]

Experimental Protocols

PART 1: Synthesis of Graphene Oxide (Modified Hummers' Method)

This protocol outlines the synthesis of graphene oxide from graphite powder using a modified Hummers' method.[6][7]

Materials:

  • Graphite flakes (natural, >99%)

  • Sulfuric acid (H₂SO₄, 98%)

  • Sodium nitrate (NaNO₃)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 37%)

  • Deionized (DI) water

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Thermometer

  • Centrifuge

  • Freeze-dryer or vacuum oven

Protocol:

  • Slowly add 2 g of graphite flakes and 1 g of NaNO₃ to 46 mL of concentrated H₂SO₄ in a round-bottom flask placed in an ice bath to maintain the temperature below 20°C.

  • While stirring vigorously, slowly add 6 g of KMnO₄ to the suspension. Ensure the temperature does not exceed 20°C during this addition.

  • Remove the flask from the ice bath and continue stirring at 35°C for 2 hours.

  • Slowly add 92 mL of DI water to the paste. This will cause an exothermic reaction, so add the water dropwise initially.

  • Raise the temperature to 98°C and maintain it for 15 minutes.

  • Terminate the reaction by adding 280 mL of warm DI water, followed by the slow addition of 10 mL of 30% H₂O₂. The color of the mixture should turn from dark brown to brilliant yellow.

  • Filter the mixture and wash the solid product with a 1:10 HCl solution to remove metal ions.

  • Wash the product repeatedly with DI water until the pH of the filtrate is neutral. This can be done through repeated centrifugation and redispersion in DI water.

  • Exfoliate the resulting graphite oxide into graphene oxide by sonicating a dilute aqueous dispersion (e.g., 1 mg/mL) for 1-2 hours.

  • The final graphene oxide product can be dried using a freeze-dryer or a vacuum oven.

PART 2: Functionalization of Graphene Oxide with this compound (APA-f-GO)

This protocol describes the covalent functionalization of the synthesized GO with this compound.

Materials:

  • Graphene oxide (GO)

  • This compound (APA)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., ethanol, water)

  • Acetone

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hot plate

  • Ultrasonicator

  • Centrifuge or vacuum filtration setup

Protocol:

  • Disperse 200 mg of GO in 100 mL of DMF in a round-bottom flask. Sonicate the mixture for 30-60 minutes to ensure a homogeneous dispersion.

  • Add 2 g of this compound to the GO dispersion.

  • Heat the mixture to 110-120°C and reflux with constant stirring for 12-24 hours under a nitrogen atmosphere.

  • After the reaction, allow the mixture to cool to room temperature.

  • Separate the functionalized GO (APA-f-GO) from the reaction mixture by centrifugation or vacuum filtration.

  • Wash the APA-f-GO product thoroughly with DMF and then with acetone to remove any unreacted APA and residual solvent. Repeat the washing steps several times.

  • Dry the final APA-f-GO product in a vacuum oven at 60°C overnight.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause an allergic skin reaction and serious eye damage. Handle with extreme care and avoid creating dust or aerosols.[8][9][10]

  • Concentrated acids and oxidizing agents used in the synthesis of GO are highly corrosive and should be handled with caution.

Characterization of APA-functionalized Graphene Oxide

To confirm the successful functionalization of GO with APA, a suite of characterization techniques should be employed:

Technique Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to N-H stretching and bending vibrations, as well as C-N stretching, confirming the presence of amine groups. A decrease in the intensity of peaks associated with carboxylic acid and epoxide groups is also expected.
X-ray Photoelectron Spectroscopy (XPS) The appearance of a N1s peak in the survey spectrum is a clear indication of successful nitrogen incorporation. High-resolution N1s spectra can be deconvoluted to identify different nitrogen-containing functional groups.
Raman Spectroscopy An increase in the D/G band intensity ratio (ID/IG) is often observed after functionalization, indicating an increase in the number of sp³-hybridized carbon atoms and defects due to the covalent attachment of APA molecules.
Thermogravimetric Analysis (TGA) A comparison of the TGA curves of GO and APA-f-GO will show a different thermal degradation profile. The mass loss at different temperature ranges can be used to estimate the grafting density of the APA molecules.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) These techniques can be used to observe the morphology of the GO and APA-f-GO sheets. Functionalized GO may appear more wrinkled or thicker than pristine GO.[11]

Fabrication and Properties of APA-f-GO/Polymer Composites

The synthesized APA-f-GO can be incorporated into various polymer matrices, such as epoxy, polyimide, or polyurethane, to enhance their properties.

Protocol for Fabrication of APA-f-GO/Epoxy Composite:
  • Disperse the desired amount of APA-f-GO (typically 0.1-1.0 wt%) in the epoxy resin using a combination of ultrasonication and mechanical stirring until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any trapped air bubbles.

  • Add the stoichiometric amount of the amine hardener to the epoxy/APA-f-GO mixture and stir thoroughly.

  • Pour the final mixture into a pre-heated mold and cure according to the manufacturer's recommendations for the specific epoxy system.

Anticipated Enhancements in Polymer Composite Properties:

The incorporation of APA-f-GO is expected to lead to significant improvements in the mechanical and thermal properties of the polymer composite.

Property Anticipated Enhancement Rationale
Tensile Strength & Young's Modulus Significant increase.[3][5]Improved stress transfer from the polymer matrix to the high-strength GO sheets due to strong interfacial adhesion.
Flexural Strength Increase.[3]Enhanced resistance to bending forces due to the reinforcing effect of the well-dispersed APA-f-GO.
Impact Strength Increase.[3]The functionalized GO can act as a crack-deflection and energy-dissipating agent.
Glass Transition Temperature (Tg) Increase.[3][5]The strong interaction between APA-f-GO and the polymer chains restricts their mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.
Thermal Stability Improved.[3]The presence of the thermally stable graphene sheets and the strong interfacial bonding can hinder the thermal degradation of the polymer matrix.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

Graphene_Oxide_Synthesis cluster_0 Synthesis of Graphene Oxide (Modified Hummers' Method) Graphite Graphite Flakes Oxidation Oxidation (H₂SO₄, NaNO₃, KMnO₄) Graphite->Oxidation Step 1-3 Washing Washing & Purification (HCl, DI Water) Oxidation->Washing Step 4-8 GO Graphene Oxide (GO) Washing->GO Step 9-10

Caption: Workflow for the synthesis of graphene oxide.

GO_Functionalization cluster_1 Functionalization with this compound GO Graphene Oxide (GO) Reaction Reflux in DMF GO->Reaction APA This compound (APA) APA->Reaction Washing Washing & Drying Reaction->Washing APA_f_GO APA-functionalized GO Washing->APA_f_GO

Caption: Workflow for GO functionalization with APA.

Reaction_Mechanism GO Graphene Oxide -COOH, Epoxide groups APA_f_GO APA-functionalized GO Amide linkage, C-N bond GO->APA_f_GO Amidation & Epoxy Ring-Opening APA This compound -NH₂ (aliphatic), -NH₂ (aromatic) APA->APA_f_GO

Caption: Reaction mechanism of GO with APA.

Conclusion

The functionalization of graphene oxide with this compound represents a strategic approach to unlocking the full potential of graphene-based polymer composites. The covalent linkages formed between the GO and the APA, and the subsequent enhanced interaction with the polymer matrix, create a synergistic system with significantly improved mechanical and thermal properties. The protocols and insights provided in this application note are intended to equip researchers and scientists with the necessary tools to successfully implement this powerful surface modification technique, paving the way for the development of next-generation, high-performance composite materials.

References

Covalent immobilization of enzymes on solid supports using "4-(3-Aminopropyl)aniline".

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Covalent Immobilization of Enzymes on Solid Supports using 4-(3-Aminopropyl)aniline as an Extended Spacer Arm

Abstract: Enzyme immobilization is a cornerstone technique in biotechnology, enhancing catalyst stability, reusability, and process control, which is critical in pharmaceutical and industrial applications.[1][2] This guide provides a detailed technical overview and step-by-step protocols for the covalent immobilization of enzymes onto solid supports utilizing this compound as a bifunctional linker. The use of this specific linker creates a significant spacer arm, which can improve enzyme activity by reducing steric hindrance between the enzyme and the support surface. We will explore the underlying chemical principles, from support activation to final enzyme characterization, ensuring a robust and reproducible immobilization strategy.

Principle and Rationale: The Role of this compound

Covalent immobilization provides the most stable attachment of an enzyme to a support, preventing leaching and enhancing operational stability under harsh conditions.[3][4] The choice of a linker molecule is critical. This compound (4-APA) is a unique linker due to its structure, possessing two distinct primary amine groups: a highly reactive aliphatic amine at the end of a propyl chain and a less reactive aromatic amine on the benzene ring.

The Strategic Advantage: This differential reactivity is exploited for a two-stage, oriented coupling:

  • Initial Linker Attachment: The more nucleophilic aliphatic amine readily reacts with an activated functional group on the solid support (e.g., an N-hydroxysuccinimide ester-activated carboxyl group).

  • Subsequent Enzyme Coupling: The remaining aromatic amine is then available for covalent linkage to the enzyme, typically via a secondary crosslinker like glutaraldehyde.

This methodology creates a long, flexible spacer arm that projects the enzyme away from the support's surface, preserving its conformational flexibility and ensuring the active site remains accessible to the substrate, which can mitigate the activity loss sometimes seen with direct surface attachment.[5]

Chemical Pathway Overview

The overall process can be visualized as a three-phase workflow: surface activation, linker introduction, and finally, enzyme conjugation.

G cluster_0 Phase 1: Support Activation cluster_1 Phase 2: Linker Attachment cluster_2 Phase 3: Enzyme Conjugation A Solid Support (e.g., Carboxylated Beads) B Activator Addition (EDC/NHS) A->B C Activated Support (NHS-Ester) B->C D Add this compound (4-APA) C->D E Support-APA Complex (via Aliphatic Amine) D->E F Crosslinker Activation (Glutaraldehyde) E->F G Add Enzyme F->G H Immobilized Enzyme (Stable Covalent Bond) G->H

Figure 1: High-level workflow for enzyme immobilization using a 4-APA linker.

Detailed Experimental Protocols

These protocols are designed for carboxylated solid supports (e.g., agarose or magnetic beads) and assume a generic enzyme with available surface lysine residues. Optimization of buffer pH, concentrations, and reaction times is recommended for specific enzymes.

Materials and Reagents
ReagentPurposeRecommended Supplier
Carboxyl-functionalized Solid Support (e.g., Agarose Beads)Inert matrix for immobilizationSigma-Aldrich, Thermo
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)Carboxyl group activatorSigma-Aldrich, Pierce
N-Hydroxysuccinimide (NHS)Stabilizes the activated carboxyl groupSigma-Aldrich, Pierce
This compound (4-APA)Bifunctional spacer arm/linkerPubChem CID: 21646683[6]
Glutaraldehyde (25% aqueous solution)Crosslinker for enzyme couplingSigma-Aldrich
Enzyme of InterestThe biocatalyst to be immobilizedUser-defined
Activation Buffer (e.g., 0.1 M MES, pH 6.0)Buffer for EDC/NHS reaction-
Coupling Buffer 1 (e.g., 0.1 M HEPES, pH 7.5)Buffer for 4-APA attachment-
Coupling Buffer 2 (e.g., 0.1 M Phosphate Buffer, pH 7.0)Buffer for enzyme immobilization-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)Blocks unreacted active sites-
Wash Buffer (e.g., Phosphate Buffered Saline, PBS)Removes unbound reagents-
Storage BufferFinal buffer for storing the immobilized enzymeUser-defined
Protocol 1: Activation of Carboxylated Support

This protocol activates the carboxyl groups on the support to form reactive NHS-esters, which will readily couple with the primary aliphatic amine of the 4-APA linker.[7][8]

  • Preparation: Suspend 1 gram of carboxylated beads in 10 mL of cold Activation Buffer (0.1 M MES, pH 6.0). Wash the beads twice by centrifugation (or magnetic separation) and resuspension in fresh buffer.

  • Activator Solution: Immediately before use, prepare a solution containing 10 mg/mL of both EDC and NHS in cold Activation Buffer.

  • Activation Reaction: Add the EDC/NHS solution to the bead slurry. Incubate for 30 minutes at room temperature with gentle end-over-end mixing. This reaction forms a semi-stable NHS-ester on the support surface.

  • Washing: Quickly wash the activated beads three times with 10 mL of cold Coupling Buffer 1 (0.1 M HEPES, pH 7.5) to remove excess EDC and NHS. Proceed immediately to the next protocol.

Protocol 2: Attachment of this compound Linker
  • Linker Solution: Prepare a 5 mg/mL solution of this compound in Coupling Buffer 1.

  • Coupling Reaction: Resuspend the activated beads from Protocol 1 in the 4-APA solution. Incubate for 2-4 hours at room temperature with gentle mixing. The aliphatic amine of 4-APA will react with the NHS-ester to form a stable amide bond.

  • Washing: Wash the beads three times with 10 mL of Coupling Buffer 2 (0.1 M Phosphate Buffer, pH 7.0) to remove unbound 4-APA. The beads now have a surface functionalized with aromatic amines.

Protocol 3: Covalent Immobilization of the Enzyme

This step uses glutaraldehyde to link the aromatic amine on the support to primary amines (e.g., lysine residues) on the enzyme's surface.[9]

  • Glutaraldehyde Activation: Resuspend the 4-APA functionalized beads in 10 mL of Coupling Buffer 2. Add glutaraldehyde to a final concentration of 1% (v/v). Incubate for 1 hour at room temperature with mixing.

  • Washing: Wash the beads thoroughly (5-6 times) with Coupling Buffer 2 to remove all traces of unreacted glutaraldehyde. This step is critical to prevent enzyme inactivation.

  • Enzyme Solution: Prepare a solution of your enzyme in Coupling Buffer 2 at a desired concentration (e.g., 1-5 mg/mL). Crucially, retain a sample of this initial solution to determine the starting protein concentration and total activity.

  • Immobilization Reaction: Add the enzyme solution to the activated beads. Incubate for 4-12 hours (or overnight) at 4°C with gentle mixing.

  • Post-Immobilization Supernatant: After incubation, separate the beads from the supernatant. Retain the supernatant to measure unbound protein and residual activity.

  • Quenching: Resuspend the beads in 10 mL of Quenching Solution (1 M Tris-HCl, pH 8.0) and incubate for 1 hour to block any remaining reactive aldehyde groups.

  • Final Washes: Wash the immobilized enzyme beads three times with Wash Buffer (PBS) and then twice with the desired Storage Buffer. Store at 4°C.

Figure 2: Simplified chemical reaction pathway of the immobilization process.

Characterization of the Immobilized Enzyme

A successful immobilization must be validated quantitatively. This ensures the protocol is trustworthy and the resulting biocatalyst is well-defined.[10]

Immobilization Yield and Efficiency

The amount of enzyme successfully bound to the support is determined using a standard protein assay (e.g., Bradford or BCA).

  • Immobilization Yield (%) :

    • Measure the total protein in the initial enzyme solution (P_initial).

    • Measure the total protein in the post-immobilization supernatant and wash fractions (P_unbound).

    • Yield (%) = [(P_initial - P_unbound) / P_initial] * 100

  • Activity Recovery (%) :

    • Measure the total activity of the initial enzyme solution (A_initial).

    • Measure the activity of the final immobilized enzyme preparation (A_immobilized).

    • Recovery (%) = (A_immobilized / A_initial) * 100

ParameterFormulaTypical GoalInterpretation
Immobilization Yield ((P_initial - P_unbound) / P_initial) * 100> 80%Measures the efficiency of the protein binding to the support.
Activity Recovery (A_immobilized / A_initial) * 100> 50%Measures the percentage of catalytic activity retained after immobilization.
Specific Activity Activity (U) / mg of bound proteinVariesIndicates the intrinsic activity of the immobilized enzyme molecules.
Protocol: Activity Assay for Immobilized Enzyme
  • Create a substrate solution appropriate for the enzyme.

  • Add a known amount (e.g., 10 mg) of the immobilized enzyme beads (wet weight) to a reaction vessel.

  • Initiate the reaction by adding the substrate solution.

  • Incubate under optimal conditions (temperature, pH) with continuous mixing to avoid mass transfer limitations.[5]

  • At various time points, take aliquots of the supernatant and measure product formation using a suitable method (e.g., spectrophotometry).

  • Calculate the reaction rate. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Stability and Reusability Studies

The primary advantages of immobilization are enhanced stability and reusability.[1][11]

  • Thermal Stability: Incubate the immobilized and free enzyme at various temperatures for a set period. Measure the residual activity to determine the stabilizing effect of immobilization.

  • pH Stability: Incubate the immobilized and free enzyme in buffers of varying pH. Measure residual activity to find the optimal pH range and stability profile.

  • Reusability: Perform the activity assay repeatedly with the same batch of immobilized enzyme. After each cycle, wash the beads with buffer and re-introduce fresh substrate. Plot the relative activity over 10-20 cycles. A key industrial goal is to retain high activity over many cycles.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Inefficient support activation (hydrolyzed EDC/NHS).Use fresh EDC/NHS solutions. Perform activation in the cold and use the activated support immediately.
Incorrect buffer pH for coupling reactions.Ensure pH is ~6.0 for EDC/NHS activation and ~7.5 for amine coupling.
Low Activity Recovery Glutaraldehyde inactivating the enzyme.Ensure thorough washing after glutaraldehyde activation. Reduce glutaraldehyde concentration or incubation time.
Steric hindrance or active site blockage.The 4-APA linker is designed to minimize this, but further optimization may be needed.
High Enzyme Leaching Incomplete covalent bond formation.Increase incubation times for coupling reactions. Ensure quenching step is performed to cap unreacted sites.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(3-Aminopropyl)aniline and Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Schiff bases derived from the asymmetric diamine, 4-(3-aminopropyl)aniline, and various substituted aldehydes. Recognizing the differential reactivity of the aliphatic and aromatic amino groups, this document outlines distinct methodologies for achieving either selective mono-condensation at the more nucleophilic propylamino group or complete di-condensation to form bis-Schiff bases. This work is intended for researchers in medicinal chemistry, catalysis, and materials science, offering a robust framework for synthesizing novel imine-containing compounds with tunable electronic and steric properties. Protocols for purification and detailed spectroscopic characterization are included to ensure the synthesis of high-purity materials.

Introduction: The Versatility of Schiff Bases and the Unique Potential of this compound

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of modern organic and medicinal chemistry.[1][2] Their synthesis, typically a straightforward condensation between a primary amine and a carbonyl compound, provides a modular approach to a vast library of compounds.[3] These molecules and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and serve as privileged ligands in catalysis.[4][5]

The diamine this compound is a particularly intriguing precursor for Schiff base synthesis. It possesses two primary amino groups with distinct chemical environments: a highly nucleophilic aliphatic amine at the terminus of the propyl chain and a less reactive aromatic amine attached directly to the phenyl ring. This inherent electronic asymmetry allows for the strategic, selective formation of either mono- or di-substituted Schiff bases, enabling the synthesis of complex, multifunctional molecules. The ability to control the reaction site is paramount for developing targeted therapeutic agents, asymmetric catalysts, or novel polymeric materials.

The Underlying Chemistry: A Tale of Two Amines

The selective synthesis of Schiff bases from this compound hinges on the difference in nucleophilicity between its two amino groups.

  • The Aliphatic Amine (-CH₂-NH₂): The lone pair of electrons on the nitrogen of the propylamino group is localized and readily available for nucleophilic attack. Alkyl groups are electron-donating (+I effect), further increasing the electron density on the nitrogen, making this group significantly more basic and nucleophilic.[6]

  • The Aromatic Amine (Ar-NH₂): In contrast, the lone pair on the nitrogen of the aniline moiety is delocalized into the π-system of the benzene ring through resonance (+M effect). This delocalization reduces its availability for donation to an electrophile, rendering the aromatic amine less basic and considerably less nucleophilic than its aliphatic counterpart.[6][7]

This reactivity differential is the key to controlling the outcome of the condensation reaction. By carefully manipulating stoichiometry and reaction conditions, one can favor the reaction at the more reactive aliphatic amine to yield a mono-Schiff base or drive the reaction to completion to obtain the bis-Schiff base.

Mechanism of Schiff Base Formation

The formation of an imine is a reversible, typically acid-catalyzed, two-step process involving nucleophilic addition followed by dehydration.[1][8]

Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants R-CHO + R'-NH₂ Intermediate Carbinolamine (Hemiaminal) Reactants->Intermediate Nucleophilic Attack Protonated_Intermediate Protonated Carbinolamine Intermediate->Protonated_Intermediate H⁺ Imine Imine (Schiff Base) + H₂O Protonated_Intermediate->Imine -H₂O, -H⁺

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.[9]

Experimental Protocols

Materials and General Considerations
  • Reagents: this compound, substituted aldehydes, and solvents (e.g., ethanol, methanol, dichloromethane) should be of high purity. Aldehydes, especially, should be purified (e.g., by distillation or recrystallization) to remove any corresponding carboxylic acid impurities, which can hinder the reaction.

  • Safety: this compound is an irritant.[10] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

Protocol 1: Selective Synthesis of Mono-Schiff Base

This protocol is designed to favor the formation of the imine at the more reactive aliphatic amino group.

Workflow:

Figure 2: Workflow for selective mono-Schiff base synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the desired substituted aldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Add the aldehyde solution dropwise to the stirred diamine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system).

  • Upon completion (disappearance of the diamine starting material), remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure mono-Schiff base.[6]

Rationale: Using a 1:1 stoichiometry and low initial temperature exploits the higher reactivity of the aliphatic amine, minimizing the formation of the di-substituted product.

Protocol 2: Synthesis of Bis-Schiff Base

This protocol is designed to achieve condensation at both amino groups.

Workflow:

Figure 3: Workflow for bis-Schiff base synthesis.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted aldehyde (2.1 eq).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted aldehyde and catalyst.

  • Dry the product under vacuum to obtain the pure bis-Schiff base. If no precipitate forms, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.[11][12]

Rationale: Using a slight excess of the aldehyde and elevated temperatures provides the necessary energy to overcome the lower reactivity of the aromatic amine, driving the reaction towards the formation of the di-substituted product. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[8]

Influence of Aldehyde Substituents

The electronic nature of the substituents on the aromatic aldehyde will influence the reaction rate.

Substituent TypeEffect on AldehydeImpact on Reaction Rate
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)Makes carbonyl carbon more electrophilicIncreases reaction rate
Electron-Donating (e.g., -OCH₃, -N(CH₃)₂)Makes carbonyl carbon less electrophilicDecreases reaction rate

Table 1: Predicted effect of aldehyde substituents on the rate of Schiff base formation.[9]

Researchers should adjust reaction times accordingly. Reactions with electron-rich aldehydes may require longer reflux times or a stronger acid catalyst to achieve full conversion, especially for the bis-Schiff base synthesis.

Purification and Characterization

Purification
  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases. The choice of solvent depends on the product's solubility.[6]

  • Column Chromatography: For non-crystalline or oily products, or for separating mixtures of mono- and di-adducts, column chromatography is recommended. Given that Schiff bases can be sensitive to hydrolysis on acidic silica gel, using neutral alumina as the stationary phase is often a better choice.[6]

Characterization

The synthesized Schiff bases should be characterized using a combination of spectroscopic methods to confirm their structure and purity.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for confirming the formation of the imine bond.

Functional GroupCharacteristic Frequency (cm⁻¹)Notes
N-H Stretch (Amine) 3300 - 3500Disappearance or reduction in intensity of this peak indicates amine consumption.
C=O Stretch (Aldehyde) 1690 - 1740Disappearance of this peak confirms aldehyde consumption.
C=N Stretch (Imine) 1600 - 1650 Appearance of this characteristic peak is the primary evidence of Schiff base formation. [1][13]
C=C Stretch (Aromatic) 1450 - 1600Present in both reactants and products.

Table 2: Key Diagnostic Peaks in FTIR Spectroscopy for Schiff Base Formation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy:

  • Azomethine Proton (-CH=N-): The most diagnostic signal for a Schiff base is the singlet corresponding to the imine proton, which typically appears in the downfield region of δ 8.0 - 9.5 ppm .[14][15]

  • Aromatic Protons: These will appear in the typical region of δ 6.5 - 8.0 ppm. The substitution pattern will influence the splitting patterns.

  • Aliphatic Protons (-CH₂-): The protons of the propyl chain will appear as multiplets in the upfield region, typically between δ 1.5 - 3.5 ppm.

  • Amine Protons (-NH₂): In the mono-adduct, the remaining -NH₂ protons will appear as a broad singlet, which will disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Azomethine Carbon (-CH=N-): The imine carbon signal is also highly characteristic and is found downfield, typically in the range of δ 145 - 165 ppm .[6][16]

  • Aromatic Carbons: These will appear between δ 110 - 150 ppm.

  • Aliphatic Carbons: The propyl chain carbons will resonate in the upfield region, generally between δ 20 - 50 ppm.

By carefully integrating the signals in the ¹H NMR spectrum (e.g., comparing the integration of the azomethine proton to the aromatic protons), one can confirm the formation of the mono- or di-substituted product.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these compounds, and the molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Conclusion and Future Outlook

The protocols detailed in this application note provide a validated and scientifically grounded approach for the synthesis of both mono- and bis-Schiff bases from this compound. By leveraging the inherent differences in reactivity between the aliphatic and aromatic amino groups, researchers can selectively craft molecules with tailored structures. The detailed characterization guidelines ensure the unambiguous confirmation of the desired products. These methodologies open the door to the systematic exploration of this class of compounds for diverse applications, from the development of novel pharmaceuticals with specific receptor-binding domains to the design of advanced catalysts and functional materials.

References

Application Note: Leveraging 4-(3-Aminopropyl)aniline as a Bifunctional Linker for Advanced Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 4-(3-Aminopropyl)aniline as a versatile, bifunctional linker for the surface modification of nanoparticles. This unique linker, possessing both a primary aliphatic amine and a primary aromatic amine, offers a strategic advantage in the multi-step functionalization of nanoparticles for applications in drug delivery, bio-imaging, and diagnostics. We will delve into the chemical principles governing its selective reactivity, provide step-by-step protocols for conjugation to carboxylated nanoparticles via EDC/NHS chemistry, and discuss essential characterization techniques to validate the modification. This guide is intended for researchers, scientists, and drug development professionals seeking to design and fabricate sophisticated nanoparticle-based platforms.

Introduction: The Strategic Advantage of a Bifunctional Linker

The performance of nanoparticles in biological systems is critically dependent on their surface chemistry.[1] Surface modification can enhance colloidal stability, reduce non-specific protein adsorption, and enable the attachment of targeting ligands or therapeutic payloads.[2][3] Linkers are crucial molecular bridges that connect these functional moieties to the nanoparticle surface.[4]

This compound is a particularly interesting bifunctional linker due to the differential reactivity of its two primary amine groups. The terminal propyl amine is an aliphatic amine, while the amine group attached to the benzene ring is aromatic. Aliphatic amines are significantly more basic and nucleophilic than aromatic amines.[5] This is because the lone pair of electrons on the nitrogen of an aromatic amine is delocalized into the aromatic ring, making it less available for reaction.[5] This inherent difference in reactivity can be exploited to achieve sequential, controlled conjugation, making this compound an ideal candidate for creating complex, multifunctional nanoparticle systems.

This guide will focus on the most common application: covalently attaching the aliphatic amine of this compound to a carboxylated nanoparticle surface, leaving the aromatic amine exposed for subsequent functionalization.

Principle of Selective Conjugation

The selective conjugation of this compound to carboxylated nanoparticles is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry forms a stable amide bond between a carboxyl group and a primary amine.[6]

The process can be summarized in two key stages:

  • Activation: EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This two-step activation is preferred as it increases efficiency and stability of the reactive intermediate compared to using EDC alone.[6]

  • Amine Coupling: The NHS-activated nanoparticle is then introduced to this compound. The key to selectivity lies in controlling the reaction pH. By maintaining a pH in the range of 7.2-8.0, the more nucleophilic aliphatic amine will preferentially react with the NHS ester to form a stable amide bond, while the less reactive aromatic amine remains largely unreacted.[7][8]

Below is a diagram illustrating the overall workflow for this surface modification.

G cluster_0 Activation Stage cluster_1 Coupling Stage cluster_2 Purification cluster_3 Characterization NP_COOH Carboxylated Nanoparticle EDC_NHS EDC + NHS (pH 5.5-6.0) NP_COOH->EDC_NHS NP_NHS NHS-Activated Nanoparticle EDC_NHS->NP_NHS Linker This compound NP_NHS->Linker pH 7.2-8.0 NP_Linker Functionalized Nanoparticle (with exposed aromatic amine) Linker->NP_Linker Purify Centrifugation/ Dialysis NP_Linker->Purify Characterize DLS, Zeta Potential, FTIR, XPS Purify->Characterize

Figure 1: Experimental workflow for nanoparticle functionalization.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the surface modification of carboxylated nanoparticles with this compound.

Materials and Reagents
  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS, pH 7.4

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., centrifuge with appropriate speed for nanoparticles, or dialysis cassettes with a suitable molecular weight cutoff)

Protocol: Surface Modification of Carboxylated Nanoparticles

This protocol is designed for a starting quantity of 10 mg of carboxylated nanoparticles. Optimization may be required depending on the nanoparticle type and size.

Step 1: Nanoparticle Preparation

  • Weigh out 10 mg of carboxylated nanoparticles.

  • Disperse the nanoparticles in 10 mL of Activation Buffer.

  • Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a homogenous dispersion.

Step 2: Activation of Carboxyl Groups

  • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in chilled Activation Buffer. Causality: EDC is susceptible to hydrolysis, so fresh solutions are critical for high activation efficiency.

  • To the nanoparticle suspension, add a 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups. Insight: If the surface carboxyl group concentration is unknown, a starting point is to use 2 mg of EDC and 3 mg of NHS for 10 mg of nanoparticles.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle, continuous mixing. This step activates the carboxyl groups to form the more stable NHS-ester intermediate.[2]

Step 3: Conjugation with this compound

  • Pellet the activated nanoparticles by centrifugation. The required speed and duration will depend on the nanoparticle size and density (e.g., for 100 nm polymeric nanoparticles, 15,000 x g for 20 minutes is a good starting point).

  • Carefully remove and discard the supernatant containing excess EDC and NHS.

  • Resuspend the nanoparticle pellet in 10 mL of Coupling Buffer (PBS, pH 7.4).

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately add the this compound solution to the activated nanoparticle suspension. A 20-50 molar excess of the linker relative to the nanoparticles is recommended for initial optimization.

  • Incubate the reaction for 2-4 hours at room temperature with gentle shaking. Rationale: The slightly basic pH of the coupling buffer ensures the aliphatic amine is deprotonated and highly nucleophilic, while the aromatic amine's reactivity is suppressed.

Step 4: Quenching and Purification

  • (Optional) To quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Pellet the functionalized nanoparticles by centrifugation.

  • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

  • Repeat the centrifugation and washing steps at least three times to ensure the complete removal of the unreacted linker and byproducts.

  • After the final wash, resuspend the purified functionalized nanoparticles in a buffer of choice for storage and characterization. Store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the quality of the functionalized nanoparticles.[9]

Physicochemical Properties

The following table summarizes the expected changes in the physicochemical properties of the nanoparticles after successful functionalization with this compound.

ParameterBefore FunctionalizationAfter FunctionalizationCharacterization Technique
Hydrodynamic Diameter Varies (e.g., 100-150 nm)Slight increase (2-10 nm)Dynamic Light Scattering (DLS)
Zeta Potential Highly negative (e.g., -30 mV for carboxylated NPs)Shift towards less negative (e.g., -10 to -20 mV)Zeta Potential Analysis
Surface Chemistry Presence of -COOH groupsPresence of amide bonds and aromatic ringsFTIR, XPS
Recommended Characterization Techniques
  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension. A modest increase in size is expected after linker conjugation.[2]

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The conversion of negatively charged carboxyl groups to neutral amide bonds will result in a less negative zeta potential.[2]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify new chemical bonds. Look for the appearance of amide bond peaks (around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band) and peaks associated with the aromatic ring of the aniline group.

  • X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface characterization technique that can confirm the presence of nitrogen from the linker on the nanoparticle surface and provide information about the chemical states of the elements.

The diagram below illustrates the expected shift in surface charge upon successful functionalization.

G cluster_0 Before Functionalization cluster_1 After Functionalization a Carboxylated Nanoparticle Surface Charge: Highly Negative (e.g., -30 mV) b This compound Functionalized Nanoparticle Surface Charge: Less Negative (e.g., -15 mV)

Figure 2: Expected change in nanoparticle surface charge.

Applications and Future Directions

Nanoparticles functionalized with this compound serve as a versatile platform for a wide range of biomedical applications. The exposed aromatic amine can be further modified through various chemistries. For instance, it can be diazotized and coupled to electron-rich molecules or it can be used in other amine-specific reactions, allowing for the attachment of:

  • Targeting Ligands: Antibodies, peptides, or small molecules can be conjugated to the aromatic amine to direct the nanoparticles to specific cells or tissues, such as tumors.

  • Therapeutic Agents: The linker can serve as an attachment point for cytotoxic drugs in antibody-drug conjugate (ADC)-like nanoparticle systems.

  • Imaging Agents: Fluorophores or contrast agents can be attached for applications in bio-imaging and diagnostics.

The ability to perform sequential conjugations opens up possibilities for creating highly sophisticated, multifunctional nanocarriers for targeted drug delivery and personalized medicine.

Conclusion

The use of this compound as a bifunctional linker provides a strategic and robust method for the advanced surface modification of nanoparticles. By leveraging the differential reactivity of its aliphatic and aromatic amine groups through controlled reaction conditions, researchers can create a versatile platform for the attachment of a wide array of functional molecules. The protocols and characterization guidelines presented in this application note offer a solid foundation for the successful design and fabrication of next-generation nanoparticle systems for a multitude of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Selective Acylation of 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Selective Acylation

In the landscape of modern medicinal chemistry and materials science, the precise modification of polyfunctional molecules is paramount. 4-(3-Aminopropyl)aniline stands as a key exemplar of such a molecule, presenting two distinct nucleophilic centers: a primary aliphatic amine and a primary aromatic amine. The differential reactivity of these two functional groups offers a unique opportunity for selective chemical modification. The aliphatic amine, being more basic and less sterically hindered, is significantly more nucleophilic than its aromatic counterpart, whose lone pair of electrons is delocalized into the benzene ring. This inherent difference in reactivity forms the basis for the chemoselective acylation of the aliphatic amino group, leaving the aromatic amine untouched.

This selective acylation is a critical transformation for a multitude of applications. In drug development, it allows for the introduction of various acyl moieties to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting N-acylated derivative can serve as a key intermediate for further functionalization, enabling the construction of complex molecular architectures. In materials science, the selective modification of this compound is instrumental in the synthesis of advanced polymers and functional materials with tailored properties.

This comprehensive guide provides a detailed, step-by-step protocol for the selective acylation of the aliphatic amino group of this compound using acetic anhydride. We will delve into the mechanistic underpinnings of this selective transformation, provide a robust experimental procedure, and detail the necessary analytical techniques for the thorough characterization of the final product.

Understanding the Reaction: A Tale of Two Amines

The selective acylation of this compound hinges on the disparate nucleophilicity of the aliphatic and aromatic amino groups. The lone pair of electrons on the nitrogen of the aliphatic amine is localized and readily available for nucleophilic attack. In contrast, the lone pair on the aromatic amine's nitrogen is involved in resonance with the benzene ring, rendering it less available and consequently, less nucleophilic.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic aliphatic amine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate leaving group to yield the desired N-acylated product, N-(3-(4-aminophenyl)propyl)acetamide, and acetic acid as a byproduct. To neutralize the generated acetic acid and to prevent the protonation of the starting amine (which would render it non-nucleophilic), a mild base such as triethylamine is often employed.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
This compoundC₉H₁₄N₂150.22≥98%Commercially Available
Acetic Anhydride(CH₃CO)₂O102.09≥99%Commercially Available
Triethylamine(C₂H₅)₃N101.19≥99.5%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Commercially Available
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCommercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

  • Melting point apparatus

Experimental Protocol: A Step-by-Step Guide to Selective Acylation

This protocol is designed for the selective N-acetylation of the aliphatic primary amine of this compound.

Safety First: Hazard Identification and Mitigation
  • This compound: Irritant. May cause skin and eye irritation.[1] Handle with gloves and safety glasses.

  • Acetic Anhydride: Flammable, corrosive, and a lachrymator.[2][3][4][5] Causes severe skin burns and eye damage and is fatal if inhaled.[2][3] Handle exclusively in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6]

  • Triethylamine: Highly flammable liquid and vapor.[6] Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[6][7][8] Handle in a chemical fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a chemical fume hood.

Reaction Setup and Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.50 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: In a dropping funnel, prepare a solution of acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1 v/v). The starting material and product should have different Rf values.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

    • Alternatively, for a relatively clean reaction, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound and Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Dropwise addition of Acetic Anhydride solution cooling->addition acyl_prep Prepare Acetic Anhydride solution in DCM acyl_prep->addition stirring Stir at room temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with NaHCO₃ monitoring->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify (Chromatography/ Recrystallization) evaporate->purify product N-(3-(4-aminophenyl)propyl)acetamide purify->product

Figure 1: Experimental workflow for the selective acylation.

Characterization of the Product: N-(3-(4-aminophenyl)propyl)acetamide

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

Thin-Layer Chromatography (TLC)
  • Mobile Phase: Dichloromethane/Methanol (9:1 v/v)

  • Visualization: UV light (254 nm)

  • Expected Result: The product should show a single spot with a different Rf value compared to the starting material, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: CDCl₃ or DMSO-d₆

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the propyl chain protons, and the newly introduced acetyl group. The aromatic protons will appear in the range of δ 6.5-7.5 ppm. The methylene protons of the propyl chain will show distinct multiplets. A singlet corresponding to the three protons of the acetyl methyl group will be observed around δ 2.0 ppm. The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbons of the propyl chain, and the carbonyl and methyl carbons of the acetyl group. The carbonyl carbon will appear significantly downfield, typically in the range of δ 170 ppm.

Note: As a reference, the related compound N-(4-aminobutyl)acetamide (N-acetylputrescine) shows characteristic ¹H NMR shifts for the acetyl group and the alkyl chain.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Absorptions:

    • N-H stretch (aromatic amine): Two bands in the region of 3300-3500 cm⁻¹.

    • N-H stretch (amide): A band around 3300 cm⁻¹.

    • C=O stretch (amide): A strong absorption band around 1650 cm⁻¹.

    • N-H bend (amide): A band around 1550 cm⁻¹.

    • Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of N-(3-(4-aminophenyl)propyl)acetamide (C₁₁H₁₆N₂O, M.W. = 192.26 g/mol ).

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive reagentsUse freshly opened or properly stored anhydrous reagents.
Insufficient reaction timeContinue stirring and monitor by TLC until the starting material is consumed.
Formation of di-acylated product Reaction temperature too highMaintain the reaction temperature at 0 °C during the addition of acetic anhydride.
Excess acetic anhydrideUse the stoichiometric amount or a slight excess (1.1 eq) of acetic anhydride.
Product difficult to purify Incomplete reactionEnsure the reaction has gone to completion before workup.
Impurities in starting materialUse high-purity starting materials.

Conclusion

This application note provides a comprehensive and practical guide for the selective acylation of this compound. By leveraging the inherent difference in nucleophilicity between the aliphatic and aromatic amino groups, a clean and efficient synthesis of N-(3-(4-aminophenyl)propyl)acetamide can be achieved. The detailed protocol, coupled with the characterization and troubleshooting guidelines, will enable researchers to confidently perform this valuable transformation, opening avenues for the synthesis of novel compounds in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Azo Dyes and Pigments Utilizing 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-(3-Aminopropyl)aniline as a versatile precursor in the synthesis of azo dyes and pigments. These notes delve into the fundamental principles of azo dye chemistry, focusing on the critical two-step process of diazotization and azo coupling. A detailed, representative protocol for the synthesis of a novel azo dye from this compound is presented, emphasizing the rationale behind experimental choices and safety considerations. Furthermore, this guide outlines standard analytical techniques for the characterization of the resulting chromophores and includes visual diagrams to elucidate the reaction workflow.

Introduction: The Potential of this compound in Azo Dye Synthesis

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The core structure of an azo dye is characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore.

The synthesis of azo dyes is predominantly achieved through a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] The choice of the aromatic amine and the coupling component is crucial as it dictates the final color, solubility, and fastness properties of the dye.[3]

This compound is an intriguing, though less commonly documented, precursor for azo dye synthesis. Its bifunctional nature, possessing both a primary aromatic amine and a primary aliphatic amine, offers unique opportunities for creating novel dye structures. The aromatic amine is the primary site for diazotization, while the aminopropyl chain can be leveraged for post-synthetic modifications, such as grafting onto polymers or other substrates, potentially enhancing the dye's performance and application scope. This compound is a colorless to pale yellow crystal and is recognized as an intermediate in organic synthesis, particularly in the creation of aromatic amine dyes that exhibit good stability and dyeing performance.[4]

The Core Chemistry: A Two-Step Pathway to Color

The synthesis of azo dyes from this compound follows the well-established pathway of diazotization and azo coupling.

Step 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7] The reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing and forming undesired byproducts, such as phenols.[7]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).

Step 2: The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound.[1] Common coupling components include phenols, anilines, and other aromatic compounds with electron-donating groups. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.

The pH of the reaction medium is a critical parameter in the coupling step. For phenolic coupling components, the reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. Conversely, for amine coupling components, the reaction is generally performed in a slightly acidic medium to prevent the diazonium salt from converting to a diazohydroxide.

Safety and Handling of this compound

As with all aniline derivatives, this compound requires careful handling. It is an irritant and may cause inflammation and allergic reactions upon skin contact.[4] It is also a flammable substance and should be kept away from open flames and high temperatures.[4]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4][8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids.[8][9]

Representative Protocol: Synthesis of a Hypothetical Azo Dye

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical monoazo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound150.22101.50 g
Concentrated Hydrochloric Acid (~37%)36.46-3 mL
Sodium Nitrite (NaNO₂)69.0010.50.72 g
N,N-Dimethylaniline121.18101.21 g
Sodium Acetate82.03-As needed
Distilled Water18.02-~200 mL
Ice--As needed
Ethanol46.07-For recrystallization

Experimental Workflow Diagram

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve this compound in HCl and water A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Slowly add aqueous NaNO₂ solution A2->A3 Maintain Temp. A4 Stir for 15-20 min at 0-5 °C A3->A4 A5 Diazonium Salt Solution A4->A5 B3 Add Diazonium Salt Solution (A5) slowly to B2 A5->B3 Use Immediately B1 Dissolve N,N-Dimethylaniline in HCl and water B2 Cool to 0-5 °C (Ice Bath) B4 Adjust pH with Sodium Acetate B5 Stir for 30-60 min C1 Filter the crude dye precipitate B5->C1 C2 Wash with cold water C1->C2 C3 Recrystallize from Ethanol/Water C2->C3 C4 Dry the purified dye C3->C4 C5 Characterize the final product C4->C5

Caption: Workflow for the synthesis of an azo dye from this compound.

Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a 100 mL beaker, combine 1.50 g (10 mmol) of this compound with 20 mL of distilled water and 3 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion. This solution of the diazonium salt should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in a mixture of 2 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool this solution in an ice bath to 0-5 °C.

  • While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared diazonium salt solution from Part A to the N,N-dimethylaniline solution.

  • A brightly colored precipitate should begin to form immediately.

  • After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This adjustment neutralizes the excess mineral acid and facilitates the coupling reaction.

  • Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization. A common solvent system for this type of dye is an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

TechniqueInformation Provided
FTIR Spectroscopy Confirms the presence of key functional groups. Look for the characteristic N=N stretching vibration (around 1400-1450 cm⁻¹), C-N stretching, and aromatic C-H bending vibrations. The disappearance of the primary amine N-H stretching bands from the starting material is also indicative of a successful reaction.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information, allowing for the assignment of protons and carbons in the molecule. This is crucial for confirming the exact structure of the synthesized dye, including the position of the azo bridge.
UV-Visible Spectroscopy Determines the absorption maximum (λmax) of the dye in a suitable solvent (e.g., ethanol or methanol). The λmax is directly related to the color of the dye and provides information about its electronic transitions.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized dye. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target azo compound.
Thin Layer Chromatography (TLC) Used to assess the purity of the final product and to monitor the progress of the reaction. A single spot for the purified product indicates a high degree of purity.[10]

Conclusion

This compound serves as a promising and versatile building block for the synthesis of novel azo dyes. The presence of the aminopropyl group offers a reactive handle for further functionalization, opening avenues for the development of dyes with tailored properties for specific applications in materials science, diagnostics, and beyond. The protocols and methodologies outlined in this document provide a solid foundation for researchers to explore the rich chromophoric chemistry accessible from this unique aniline derivative. Adherence to the described procedures and safety precautions is paramount for successful and safe experimentation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Schiff Base Condensation with 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Schiff base condensation reactions, with a specific focus on the unique challenges presented by the diamine, 4-(3-Aminopropyl)aniline.

Introduction

This compound is a versatile reagent in organic synthesis, possessing both a primary aliphatic and a primary aromatic amine. This structural feature, while offering diverse synthetic possibilities, introduces complexities in Schiff base condensation, often leading to low yields. This guide is designed to help you navigate these challenges by providing a clear understanding of the underlying chemical principles and offering practical, field-proven solutions.

Troubleshooting Guide: Addressing Low Yields

Low yields in Schiff base condensation with this compound can stem from a variety of factors. This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Question 1: Why is my Schiff base yield consistently low when reacting this compound with an aldehyde?

Answer:

The primary reason for low yields often lies in the differential reactivity of the two amino groups and the equilibrium nature of the Schiff base formation.

  • Differential Amine Reactivity: The aliphatic amino group (-CH₂-NH₂) in this compound is significantly more basic and nucleophilic than the aromatic amino group (-C₆H₄-NH₂).[1][2] The lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, reducing its availability for nucleophilic attack on the carbonyl carbon of the aldehyde.[1] Consequently, the initial reaction will overwhelmingly occur at the more reactive aliphatic amine. If your target is the Schiff base at the aromatic amine, the reaction will be much slower and may not proceed to completion under standard conditions.

  • Reaction Equilibrium: Schiff base formation is a reversible reaction that produces water as a byproduct.[2][3] If water is not effectively removed from the reaction mixture, the equilibrium will shift back towards the starting materials, resulting in a low yield of the desired imine.

  • Potential Side Reactions: The presence of two nucleophilic centers can lead to undesired side reactions, such as polymerization or the formation of di-substituted products, especially if the stoichiometry is not carefully controlled.[4]

Question 2: How can I control which amino group reacts to form the Schiff base?

Answer:

Achieving chemoselectivity is crucial when working with this compound.

  • Exploiting Inherent Reactivity: To favor the formation of the Schiff base at the more reactive aliphatic amine , you can often proceed without special precautions, simply by controlling the stoichiometry (using a 1:1 molar ratio of the diamine to the aldehyde). The reaction should be monitored closely to prevent further reaction at the aromatic amine.

  • Selective Protection of the Aromatic Amine: To force the reaction to occur exclusively at the aliphatic amine , or to prepare for a subsequent reaction at the aromatic amine, a protecting group strategy can be employed. The less basic aromatic amine can be selectively protected, for example, as a carbamate (e.g., Boc, Cbz).[3][5][6][7][8] This strategy leverages the pKa difference between the two amino groups, allowing for selective protection under controlled pH conditions.[7]

Question 3: What are the optimal reaction conditions for maximizing yield?

Answer:

Optimizing reaction conditions is key to driving the equilibrium towards the product and minimizing side reactions.

  • Solvent Selection: The choice of solvent is critical. A solvent that forms an azeotrope with water, such as toluene or benzene, is highly effective when used with a Dean-Stark apparatus to continuously remove water. Anhydrous polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, often in conjunction with a drying agent. For simpler setups, absolute ethanol or methanol are commonly used, though water removal is less efficient.[7][9][10][11]

  • Catalysis: The reaction is typically catalyzed by a small amount of a weak acid, such as glacial acetic acid.[9][10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, a high concentration of acid can protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.[1] Therefore, the pH should be mildly acidic.

  • Temperature: The reaction is often carried out at reflux temperature to increase the reaction rate and facilitate the removal of water.[9][10]

  • Water Removal: As mentioned, this is one of the most critical factors. Methods include:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent.

    • Drying agents: Adding molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to the reaction mixture.

Question 4: I observe multiple spots on my TLC plate that are not my starting materials. What could they be?

Answer:

The formation of multiple products is a common issue.

  • Di-substituted Product: If more than one equivalent of the aldehyde is used, or if the reaction is allowed to proceed for too long at high temperatures, you may form the di-Schiff base, where both amino groups have reacted.

  • Polymerization: Diamines can react with dialdehydes (or even monoaldehydes under certain conditions) to form polymeric Schiff bases (polyimines).[12][13] This is more likely if there are impurities or if the reaction conditions are not well-controlled.

  • Intramolecular Cyclization: While less common for a propyl linker, there is a possibility of intramolecular cyclization, especially if the aldehyde has other reactive functional groups. This could lead to the formation of a heterocyclic compound.[1][10][14]

  • Hemiaminal Intermediate: The initial product of the amine-aldehyde reaction is a hemiaminal, which is typically unstable and eliminates water to form the imine.[15] Under certain conditions, this intermediate might be stable enough to be observed on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the amino groups in this compound?

The aliphatic amino group is significantly more reactive than the aromatic amino group due to its higher basicity and the localized nature of its electron pair. The pKa of the conjugate acid of a typical aliphatic amine is around 10-11, while that of anilinium ions is around 4.6.[16] This large difference in basicity directly correlates with their nucleophilicity and reactivity in Schiff base formation.

Q2: Can I perform the reaction without a catalyst?

While the reaction can proceed without a catalyst, it is generally much slower. A catalytic amount of a weak acid significantly accelerates the rate-determining dehydration step of the hemiaminal intermediate.

Q3: How do I purify my Schiff base product?

Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[7] If recrystallization is ineffective, column chromatography on silica gel or neutral alumina can be used. It is important to use a non-polar eluent system to avoid hydrolysis of the imine bond on the acidic silica gel.

Q4: My Schiff base product seems to be degrading over time. How can I improve its stability?

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[2] To improve stability, store the purified product in a dry, inert atmosphere (e.g., under nitrogen or argon) and at a low temperature. Avoid contact with acidic conditions.

Experimental Protocols

Protocol 1: Chemoselective Synthesis of the Mono-Schiff Base at the Aliphatic Amine

This protocol is designed to favor the formation of the imine at the more reactive aliphatic amino group.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Add the aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (consumption of the starting amine), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Solvent Absolute EthanolGood solubility for reactants, relatively easy to remove.
Catalyst Glacial Acetic Acid (catalytic)Increases the rate of reaction.
Temperature RefluxAccelerates the reaction.
Stoichiometry 1:1 (Diamine:Aldehyde)Minimizes the formation of the di-substituted product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your Schiff base condensation.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Degradation start Low Yield of Schiff Base cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Add Catalyst (e.g., Acetic Acid) cause1->sol1b sol1c Remove Water (Dean-Stark/Drying Agent) cause1->sol1c sol2a Optimize Stoichiometry (1:1 ratio) cause2->sol2a sol2b Use Protecting Groups for Selectivity cause2->sol2b sol2c Lower Reaction Temperature cause2->sol2c sol3a Ensure Anhydrous Workup cause3->sol3a sol3b Purify Promptly cause3->sol3b sol3c Store Under Inert Atmosphere cause3->sol3c

Caption: A step-by-step troubleshooting guide for low yield.

References

Identifying and minimizing side reactions of "4-(3-Aminopropyl)aniline" in acylation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 4-(3-aminopropyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of acylating this versatile diamine. Our focus is to provide in-depth, field-proven insights into identifying, minimizing, and controlling side reactions to achieve high-yield, high-purity target molecules.

Section 1: The Reactivity Landscape of this compound

Before troubleshooting, it is critical to understand the inherent chemical properties of this compound. The molecule possesses two primary amine groups with distinctly different reactivity profiles, which is the root cause of most selectivity challenges.

FAQ: Why is selective acylation of this compound challenging?

The challenge arises from the presence of two nucleophilic primary amine groups: an aromatic amine (the aniline moiety) and an aliphatic amine (at the terminus of the propyl chain).

  • Aliphatic Amine (-CH₂-NH₂): This group is significantly more basic and nucleophilic. The lone pair of electrons on the nitrogen atom is localized and readily available to attack an electrophilic acylating agent. The pKa of a typical primary alkylammonium ion is around 10.6.[1]

  • Aromatic Amine (-C₆H₄-NH₂): This group is considerably less basic and nucleophilic. The nitrogen's lone pair is delocalized into the pi-system of the benzene ring through resonance. This delocalization reduces its availability for reaction. The pKa of the anilinium ion is approximately 4.6.[1]

This substantial difference in basicity (several orders of magnitude) is the key to achieving selective acylation. Under kinetically controlled conditions, the more nucleophilic aliphatic amine will react preferentially.

References

Technical Support Center: Purifying 4-(3-Aminopropyl)aniline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-aminopropyl)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique bifunctional molecules. Due to the presence of both a primary aliphatic amine and an aromatic amine, these compounds present specific purification hurdles, primarily related to their basicity and potential for strong interaction with stationary phases. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to develop robust and efficient purification protocols.

Troubleshooting Guide: Common Issues and Solutions

Navigating the purification of this compound derivatives can be complex. The following section addresses common problems encountered during column chromatography, their underlying causes, and practical solutions.

Problem 1: Severe Peak Tailing or Streaking

This is the most frequent issue when purifying amines on silica gel. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow and uneven elution of the compound.[1][2][3]

Visualizing the Problem:

G cluster_column Silica Gel Surface cluster_analyte Amine Analyte SiOH1 Si-OH SiOH2 Si-OH SiOH3 Si-OH Amine R-NH2 Amine->SiOH2 Strong Acid-Base Interaction (Causes Tailing)

Caption: Amine interaction with silica surface.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanols.[4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. Start with a lower concentration and increase if tailing persists.[2]

    • Ammonia: Using a solvent system like Dichloromethane/Methanol with 1-2% ammonium hydroxide can be very effective for polar amines.[5]

  • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider a more inert or basic stationary phase.

    • Basic Alumina: Alumina is generally a good alternative to silica for the purification of basic compounds.[6]

    • Amine-functionalized Silica: These columns have an amino-propyl phase bonded to the silica, which masks the silanols and provides a less interactive surface for amine analytes.[7]

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography on a C18 column can be an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amines.[4][8]

Problem 2: Poor or No Separation Between the Desired Product and Impurities

This issue arises when the chosen solvent system does not provide adequate selectivity for the components in your mixture.

Troubleshooting Workflow:

G start Poor Separation tlc Analyze by TLC with various solvent systems start->tlc solvent Modify Solvent System (e.g., change polarity, add different solvents like EtOAc, DCM, MeOH) tlc->solvent gradient Implement a Gradient Elution solvent->gradient stationary_phase Change Stationary Phase (e.g., Silica to Alumina or C18) gradient->stationary_phase protect Consider Amine Protection (e.g., Boc group) stationary_phase->protect success Good Separation Achieved protect->success

Caption: Workflow for improving separation.

Solutions:

  • Systematic Solvent Screening with TLC: Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[9]

  • Introduce a Different Solvent: If a two-solvent system (e.g., Hexane/Ethyl Acetate) fails, introducing a third solvent can alter selectivity. For example, adding a small amount of methanol to a Dichloromethane/Ethyl Acetate mixture.

  • Gradient Elution: If your impurities are either much more or much less polar than your product, a gradient elution (gradually increasing the polarity of the mobile phase) will be more effective than an isocratic (constant solvent composition) elution.[10]

Problem 3: The Compound Does Not Elute from the Column

This is an extreme case of interaction with the stationary phase, or it could be due to compound instability.

Solutions:

  • Drastically Increase Mobile Phase Polarity: If using normal phase (silica or alumina), switch to a highly polar mobile phase, such as 10-20% Methanol in Dichloromethane with 1% TEA or ammonium hydroxide.

  • Check Compound Stability: Your compound may be degrading on the acidic silica gel.[10] To test this, dissolve a small amount of your crude material in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if new spots appear or if the product spot diminishes.

  • Amine Protection: If the amine groups are the primary cause of irreversible adsorption, you can temporarily protect them. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions and can be easily removed later.[11][12][13] A Boc-protected amine is much less polar and behaves more predictably on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

The choice of stationary phase is critical and depends on the specific properties of your derivative.

Stationary PhaseWhen to UseAdvantagesDisadvantages
Silica Gel For less polar derivatives or when using a mobile phase modifier.Inexpensive, widely available.Acidic nature can cause tailing and degradation of basic compounds.[14]
Basic Alumina For moderately polar, base-sensitive compounds.Basic surface prevents strong interaction with amines.Can sometimes be less efficient than silica gel.
Amine-functionalized Silica For a wide range of basic compounds when tailing is a persistent issue.[7]Excellent for preventing tailing, often allows for simpler solvent systems.[7]More expensive than plain silica or alumina.
Reversed-Phase (C18) For polar, water-soluble derivatives.Highly efficient, good for separating polar compounds.[15]Requires aqueous mobile phases which can be more difficult to remove.

Q2: How do I choose the right mobile phase?

The ideal mobile phase should move your target compound with an Rf of 0.2-0.3 on a TLC plate.

  • For Normal Phase (Silica/Alumina):

    • Non-polar derivatives: Start with gradients of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes.

    • Polar derivatives: Use gradients of Methanol in Dichloromethane or Methanol in Ethyl Acetate.

    • Crucially, for all amine purifications on silica, add a tailing reducer like 0.1-1% triethylamine (TEA) or ammonium hydroxide. [4][5]

  • For Reversed-Phase (C18):

    • Start with gradients of Acetonitrile in Water or Methanol in Water.

    • Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both solvents to protonate the amines and improve peak shape.

Q3: My derivative has two basic centers (an aliphatic and an aromatic amine). How does this affect purification?

The pKa of the aliphatic amine is higher (more basic) than the aromatic amine. The aliphatic amine will therefore interact more strongly with the acidic silanols on the silica gel. This strong interaction is the primary reason for the chromatographic challenges. The strategies mentioned above, such as adding a base to the eluent or using a non-acidic stationary phase, are designed to mitigate this strong interaction.

Q4: Can I use a protecting group strategy?

Yes, this is a highly effective, though multi-step, approach. Protecting the more basic aliphatic amine with a Boc group is a common strategy.[16] The resulting Boc-protected amine is significantly less polar and behaves much more predictably on silica gel, often allowing for purification with simple solvent systems like Hexane/Ethyl Acetate. The Boc group can then be removed under acidic conditions (e.g., with TFA or HCl in an organic solvent).[12]

Example Experimental Protocol: Purification on Silica Gel with a Mobile Phase Modifier

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

1. Preparation:

  • Choose an appropriate column size (a good rule of thumb is a column diameter that allows for a sample band width of about one-third of the column diameter).
  • Prepare your eluent. For this example, we will use a gradient of Methanol in Dichloromethane (DCM), with 1% Triethylamine (TEA) added to both the DCM and the Methanol stock solutions.

2. Column Packing (Slurry Method):

  • In a beaker, mix silica gel with your starting eluent (e.g., 100% DCM with 1% TEA) to form a slurry.
  • Pour the slurry into your column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[17]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of your starting eluent or DCM.
  • Carefully pipette the sample solution onto the top of the silica gel.
  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[17]

4. Elution:

  • Begin eluting with your starting solvent (e.g., 100% DCM + 1% TEA).
  • Gradually increase the polarity by adding increasing amounts of the more polar solvent (e.g., move from 0% to 10% Methanol in DCM, with 1% TEA always present).
  • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

By understanding the chemical principles at play and systematically applying these troubleshooting strategies, you can overcome the challenges associated with the purification of this compound derivatives and achieve high-purity compounds for your research and development needs.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Aminopropyl)aniline Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the polymerization of 4-(3-Aminopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. The information herein is synthesized from established principles of aniline polymerization, adapted for the specific functionalities of the this compound monomer.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the oxidative chemical polymerization of this compound to provide a solid theoretical grounding for your experimental work.

Q1: What is the fundamental mechanism of the oxidative polymerization of aniline and its derivatives?

The polymerization of aniline is an oxidative, exothermic chain-growth process that proceeds via a radical cation mechanism.[1][2] It can be broken down into three main steps:

  • Initiation: An oxidizing agent, such as ammonium persulfate (APS), abstracts an electron from the aniline monomer to form a resonantly stabilized aniline radical cation.[3]

  • Propagation: The radical cation attacks a neutral aniline monomer, typically at the para-position, to form a dimer radical cation. This process continues, adding monomer units in a "head-to-tail" fashion to elongate the polymer chain.[1]

  • Termination: The reaction terminates when the oxidant is consumed or through various side reactions. The final polymer is obtained in its protonated, conductive emeraldine salt form.

Q2: Why is a strong acidic medium essential for this polymerization?

An acidic medium, typically with a pH below 3, is critical for several reasons:

  • Monomer Solubility: It protonates the aniline monomer, forming anilinium ions which are soluble in the aqueous reaction medium.

  • Promotes Para-Coupling: A highly acidic environment ensures the polymerization proceeds through preferential coupling at the para-position of the aniline ring. Synthesis at higher pH levels can introduce structural defects like ortho- and meta-linkages, which disrupt conjugation and significantly reduce the polymer's electrical conductivity.[1][4]

  • Polymer Doping: The acid acts as a "dopant," protonating the imine nitrogens on the polymer backbone. This process creates charge carriers (polarons), transforming the polymer from an insulating state (emeraldine base) to a highly conductive state (emeraldine salt).[5][6][7]

Q3: How do I choose the right oxidant for the polymerization?

Ammonium persulfate (APS) is the most commonly used oxidant due to its high reactivity, cost-effectiveness, and solubility in aqueous media.[8][9] Other oxidants like ferric chloride (FeCl₃) or potassium dichromate (K₂Cr₂O₇) can also be used.[5] The choice of oxidant can influence the reaction rate and the final properties of the polymer. For most applications, APS provides a reliable and vigorous reaction. It is crucial to use a fresh solution of APS, as it can degrade over time, leading to poor yields.[10]

Q4: What are the different oxidation states of poly(this compound), and which one is my target?

Like unsubstituted polyaniline, the polymer of this compound can exist in three primary oxidation states:

  • Leucoemeraldine: The fully reduced form (white/colorless). It is not electrically conductive.

  • Pernigraniline: The fully oxidized form (blue/violet). It is also not electrically conductive.

  • Emeraldine: The half-oxidized, half-reduced form. This state exists as either the non-conductive Emeraldine Base (blue) or the highly conductive Emeraldine Salt (green) upon protonation (doping) with an acid.[3][7]

For applications requiring electrical conductivity, the target is the green Emeraldine Salt form.

Q5: How does the 3-aminopropyl substituent affect polymerization compared to standard aniline?

The this compound monomer possesses two amine groups with different basicities: the aromatic amine on the ring and the primary aliphatic amine on the propyl chain.

  • Electronic Effects: The propyl chain is an electron-donating group, which can slightly increase the reactivity of the aromatic ring towards oxidation compared to unsubstituted aniline.

  • Steric Hindrance: The bulky aminopropyl group may introduce some steric hindrance, potentially affecting the polymer chain packing and intermolecular interactions.

  • Solubility: The aliphatic amine group is expected to improve the solubility of the resulting polymer in common organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) compared to the highly intractable parent polyaniline.[11][12]

  • Reactivity: Under strong acidic conditions, both amine groups will be protonated. The polymerization will proceed through the aromatic amine, as the aliphatic amine is not part of the conjugated system.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Polymer Yield
Possible Cause Explanation & Corrective Action
Inactive Oxidant Ammonium persulfate (APS) can degrade upon exposure to moisture and over time. Solution: Always use freshly prepared aqueous solutions of APS. If yields are consistently low, purchase new oxidant.[10]
Incorrect Stoichiometry The molar ratio of oxidant to monomer is critical. An insufficient amount of oxidant will result in incomplete polymerization. A large excess can lead to over-oxidation and degradation of the polymer.[13] Solution: A molar ratio of APS to monomer of approximately 1.25:1 is a common starting point, as the oxidant is a 2-electron acceptor and the polymerization consumes 2.5 electrons per monomer unit.[13]
Reaction Temperature Too High The polymerization of aniline is highly exothermic.[2][13] If the temperature rises uncontrollably, it can lead to the formation of undesirable side products (such as benzidine) and degradation of the polymer backbone, resulting in low yields of the desired product. Solution: Conduct the reaction in an ice-water bath (0–5 °C) and add the oxidant solution dropwise to maintain strict temperature control.[1][14]
Problem 2: Poor Electrical Conductivity
Possible Cause Explanation & Corrective Action
Insufficient Doping / Incorrect pH The polymer's conductivity is entirely dependent on the level of protonation (doping). If the acid concentration is too low (pH > 3), the polymer will remain in its non-conductive emeraldine base form.[7] Solution: Ensure the reaction is carried out in a strong acid, such as 1.0 M HCl or 1.0 M H₂SO₄. After synthesis, wash the polymer precipitate with the same acid solution to remove impurities without de-doping the polymer.[14][15]
Polymer is in Emeraldine Base Form Washing the final green polymer with water or a basic solution will de-protonate it, converting it to the blue, non-conductive emeraldine base. Solution: To restore conductivity, re-dope the polymer by stirring the powder in a 1.0 M solution of an appropriate acid (e.g., HCl) for several hours, followed by filtration and drying. The color should change from blue back to green.
Structural Defects in Polymer Chain High reaction temperatures or insufficiently acidic conditions can promote ortho- or meta-linkages instead of the desired head-to-tail para-linkages. These defects break the π-conjugation along the polymer backbone, drastically reducing conductivity.[1][4] Solution: Adhere strictly to the recommended low-temperature (0–5 °C) and high-acidity (e.g., 1 M HCl) conditions.
Problem 3: Polymer is Insoluble or Difficult to Process
Possible Cause Explanation & Corrective Action
Inherent Nature of Polyanilines Polyaniline and its derivatives are often rigid-rod polymers with strong inter-chain interactions, leading to poor solubility.[3] Solution: The 3-aminopropyl group should inherently improve solubility. Try dissolving the polymer in strong polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF).[11] Gentle heating may aid dissolution.
Cross-linking or Over-oxidation Excessive oxidant or high reaction temperatures can lead to side reactions, causing cross-linking between polymer chains and rendering the material insoluble. Solution: Optimize the monomer-to-oxidant ratio and maintain strict temperature control. Consider slightly reducing the reaction time to limit the extent of polymerization and potential side reactions.
Experimental Protocols & Data
Standard Protocol for Polymerization of this compound

This protocol provides a reliable starting point for synthesizing conductive poly(this compound).

Materials:

  • This compound (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)

  • Hydrochloric Acid (HCl), 37%

  • Deionized (DI) Water

  • Methanol or Acetone

Procedure:

  • Prepare Monomer Solution: In a 250 mL jacketed reaction vessel equipped with a magnetic stirrer, dissolve 0.1 mol of this compound in 100 mL of 1.0 M HCl.

  • Cool Reaction Vessel: Cool the solution to 0–5 °C using an ice-water bath or a circulating chiller.

  • Prepare Oxidant Solution: In a separate beaker, dissolve 0.125 mol of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Pre-cool this solution in the ice bath.

  • Initiate Polymerization: Add the pre-cooled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The solution should turn blue and then rapidly become a dark green precipitate.[10]

  • Reaction: Allow the reaction to proceed with continuous stirring at 0–5 °C for 2-4 hours.

  • Isolate Polymer: Collect the dark green precipitate by vacuum filtration.

  • Wash Polymer: Wash the precipitate sequentially with:

    • 1.0 M HCl (to remove unreacted monomer and oligomers)

    • DI Water (to remove excess acid)

    • Methanol or Acetone (to remove organic impurities and aid in drying)[14]

  • Dry Polymer: Dry the final product in a vacuum oven at 60 °C for 24 hours. The result should be a fine, dark green powder.

Table 1: Key Reaction Parameters and Recommended Ranges
ParameterRecommended RangeRationale & Key Considerations
Reaction Temperature 0–5 °CMinimizes side reactions and polymer degradation; essential for high-quality, conductive polymer.[1][13]
Monomer Concentration 0.1–0.5 MBalances reaction rate and solubility. Higher concentrations can lead to rapid, uncontrolled polymerization.
Acid Type & Concentration 1.0 M HCl or H₂SO₄Ensures monomer solubility and acts as the dopant for the final polymer, yielding the conductive emeraldine salt form.[5][16]
Monomer:Oxidant Molar Ratio 1:1 to 1:1.25A slight excess of oxidant ensures complete polymerization. A large excess can cause over-oxidation.[13]
Reaction Time 2–6 hoursSufficient time for high molecular weight polymer formation. Longer times may increase the risk of side reactions.
Visualized Workflows & Logic
Experimental Workflow Diagram

This diagram illustrates the step-by-step process for the synthesis and purification of poly(this compound).

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Sol Prepare Monomer Solution (Monomer in 1M HCl) Cooling Cool Both Solutions to 0-5 °C Monomer_Sol->Cooling Oxidant_Sol Prepare Oxidant Solution (APS in 1M HCl) Oxidant_Sol->Cooling Addition Dropwise Addition of Oxidant to Monomer Cooling->Addition React Stir for 2-4 hours at 0-5 °C Addition->React Filtration Vacuum Filtration React->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_H2O Wash with DI Water Wash_HCl->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Drying Vacuum Dry at 60 °C Wash_MeOH->Drying Final_Product Final_Product Drying->Final_Product Final Product (Green Powder)

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common experimental problems.

G cluster_problem cluster_diagnosis cluster_cause Problem Poor Experimental Outcome Low_Yield Low / No Yield? Problem->Low_Yield Low_Conductivity Low Conductivity? Problem->Low_Conductivity Cause_Oxidant Check Oxidant (Age, Freshness) Low_Yield->Cause_Oxidant Yes Cause_Doping Check Acid Conc. (Doping Level) Low_Conductivity->Cause_Doping Yes Cause_Ratio Check Monomer: Oxidant Ratio Cause_Oxidant->Cause_Ratio OK Cause_Temp Check Temperature Control Cause_Ratio->Cause_Temp OK Cause_Form Check Polymer Form (Base vs. Salt) Cause_Doping->Cause_Form OK Cause_Form->Cause_Temp OK

Caption: Logic flow for troubleshooting common issues.

References

Improving the solubility of "4-(3-Aminopropyl)aniline"-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Solubility Issues

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Defining Search Parameters

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I'm now diving into gathering detailed information. My focus is on solubility issues and solutions for "this compound"-based polymers. I'm exploring common solvents, pH, temperature, copolymerization, and relevant analytical techniques to build a complete picture. This process will inform a comprehensive technical support guide. I will structure the information using FAQs, detailed troubleshooting, and data tables.

How to monitor the progress of reactions involving "4-(3-Aminopropyl)aniline" by TLC or HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-(3-Aminopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) in a user-friendly format. Our goal is to empower you with the scientific rationale behind experimental choices to ensure accurate and reproducible results in your chromatographic analyses.

Understanding this compound

This compound, with the chemical formula C9H14N2 and a molecular weight of 150.22 g/mol , is a difunctional molecule containing both a primary aliphatic amine and a primary aromatic amine.[1][2][3] This dual functionality makes it a versatile building block in organic synthesis, particularly in the fields of dye synthesis, pharmaceutical chemistry, and polymer materials.[1] However, its high polarity and the basicity of the amine groups can present challenges in chromatographic monitoring. This guide will address these challenges for both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

PART 1: Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[4][5] It allows for the quick assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: What is a good starting solvent system for TLC analysis of reactions with this compound?

A1: Due to the high polarity of this compound, a relatively polar mobile phase is required to achieve an appropriate retention factor (Rf) on a standard silica gel plate. A good starting point is a mixture of a non-polar and a polar solvent.

Solvent System ComponentRecommended Starting Ratio (v/v)Purpose
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)95Main solvent
Methanol (MeOH)5To increase polarity
Triethylamine (Et3N) or Ammonia (in MeOH)0.1 - 1%To reduce spot streaking by deactivating acidic silica sites[6][7][8]

You can adjust the ratio of MeOH to DCM/EtOAc to modify the polarity. Increasing the proportion of methanol will increase the polarity of the mobile phase, causing the spots to move further up the plate (higher Rf).[6][9]

Q2: My spots are streaking badly. What can I do?

A2: Streaking is a common issue when analyzing amines by TLC on silica gel.[6][8] This is due to the basic amine groups interacting strongly with the acidic silanol groups on the silica surface. Here are several solutions:

  • Add a basic modifier: Incorporating a small amount of a volatile base like triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1-10%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to more defined spots.[6][7][8]

  • Reduce sample concentration: Overloading the sample is a frequent cause of streaking.[6][10] Try diluting your reaction mixture before spotting it on the TLC plate.

  • Consider reversed-phase TLC: If streaking persists, using a C18-functionalized silica plate (reversed-phase) with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be an effective alternative.[6]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and many of its derivatives contain an aromatic ring, which allows for visualization under UV light (typically at 254 nm) if the plate contains a fluorescent indicator.[5] However, for more sensitive or specific detection, staining is recommended.

Staining MethodProcedureComments
Ninhydrin Dip the plate in a ninhydrin solution and gently heat.Excellent for primary and secondary amines, which typically appear as purple or pink spots.
Potassium Permanganate Dip the plate in a potassium permanganate solution.A general stain for compounds that can be oxidized. Spots appear as yellow-brown against a purple background.
Iodine Chamber Place the dried plate in a chamber containing iodine crystals.A general, non-destructive method where organic compounds appear as brown spots.[5]
p-Anisaldehyde Dip the plate in a p-anisaldehyde solution and heat.Can produce a range of colors for different functional groups.[11]

A simple and rapid method for detecting aromatic primary amines on a TLC plate involves using cinnamaldehyde, which produces a yellow spot.[12][13][14][15]

Troubleshooting Guide for TLC

This flowchart provides a systematic approach to resolving common TLC issues.

Caption: Troubleshooting workflow for common TLC problems.

PART 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and better separation efficiency, HPLC is the preferred method. Given the properties of this compound, reversed-phase HPLC is the most suitable technique.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: Do I need to derivatize this compound for HPLC analysis?

A1: While the aniline moiety provides some UV absorbance, derivatization is highly recommended for improved sensitivity and selectivity, especially when dealing with low concentrations.[16] Derivatization introduces a chromophore or fluorophore, allowing for detection at lower levels.[17][18]

Common Derivatizing Reagents for Amines:

ReagentAbbreviationDetection MethodTarget Amines
o-PhthalaldehydeOPAFluorescence[18][19]Primary amines
9-Fluorenylmethyl chloroformateFMOC-ClFluorescence, UV[18][19]Primary and secondary amines
Dansyl chlorideDNS-ClFluorescence, UV[18][20]Primary and secondary amines
Dabsyl chlorideUV-VisPrimary and secondary amines[20]

For this compound, both the aliphatic and aromatic primary amines can react with these reagents.

Q2: What are the recommended HPLC column and mobile phase conditions?

A2: A reversed-phase C18 column is the standard choice for separating polar analytes like this compound and its derivatives.

Typical Starting Conditions for HPLC Method Development:

ParameterRecommendationRationale
Column C18, 3-5 µm particle size, 100-150 mm lengthProvides good retention and resolution for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate buffer (pH 3-4)Acidic modifier protonates the amines, improving peak shape and reducing tailing.[21][22]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting the analytes.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.A gradient is often necessary to elute the starting material and products with different polarities within a reasonable time.[23]
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm ID columnStandard flow rate for good efficiency.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.[24]
Detection UV at ~254 nm (if underivatized) or appropriate wavelength for the chosen derivative.

Q3: My peaks are tailing significantly. How can I improve the peak shape?

A3: Peak tailing for basic compounds like amines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[25]

  • Lower the mobile phase pH: Using an acidic mobile phase (pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) ensures that the amine groups are protonated. This minimizes their interaction with the stationary phase.

  • Use a base-deactivated column: Many modern C18 columns are specifically designed for the analysis of basic compounds and have a lower concentration of accessible silanol groups.

  • Add a competing base: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to saturate the active sites on the stationary phase. However, this is less common in modern HPLC.

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[25]

Troubleshooting Guide for HPLC

This diagram outlines a logical approach to diagnosing and solving common HPLC issues when analyzing this compound.

Caption: A logical workflow for troubleshooting common HPLC problems.

PART 3: Experimental Protocols

Protocol 1: General TLC Procedure for Reaction Monitoring
  • Prepare the TLC Chamber: Add the chosen mobile phase to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the starting line.[10] Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.

  • Analyze the Results: Compare the spots of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Protocol 2: General HPLC Procedure with Pre-column Derivatization (using OPA)
  • Prepare the OPA Derivatizing Reagent: Prepare the OPA reagent according to established protocols, typically involving OPA, a thiol (like 3-mercaptopropionic acid), and a borate buffer.[19]

  • Sample Derivatization: In a vial, mix a small aliquot of the reaction mixture with the OPA reagent. Allow the reaction to proceed for a few minutes at room temperature.[19] The reaction is usually rapid.

  • HPLC Analysis:

    • Equilibrate the C18 column with your starting mobile phase composition for at least 15-20 minutes.

    • Inject the derivatized sample.

    • Run the gradient method as developed.

    • Monitor the elution of the derivatized compounds using a fluorescence detector.

  • Data Analysis: Identify the peaks corresponding to the derivatized starting material and products based on their retention times. Quantify the reaction progress by comparing the peak areas.

References

Technical Support Center: Overcoming Incomplete Curing of Epoxy Resins with 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for epoxy resin systems utilizing 4-(3-Aminopropyl)aniline as a curing agent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to incomplete curing. By understanding the underlying chemical principles and experimental parameters, you can achieve consistent and optimal curing results in your applications.

Frequently Asked Questions (FAQs)

Q1: My epoxy formulation with this compound is tacky and soft after the recommended curing time. What are the primary causes?

Incomplete curing, resulting in a tacky or soft surface, is a common issue that can almost always be traced back to a few key factors.[1][2][3] The most prevalent causes are:

  • Incorrect Stoichiometry: The chemical reaction between the epoxy resin and the amine hardener relies on a precise ratio of reactive groups.[1][4] An imbalance, either too much or too little this compound, will leave unreacted components, leading to a poorly cross-linked network.[5]

  • Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a homogenous distribution of reactants.[1][2] Failure to scrape the sides and bottom of the mixing container can result in localized areas with incorrect stoichiometry.[1]

  • Sub-optimal Curing Temperature: Amine-epoxy reactions are temperature-dependent.[2] Lower ambient temperatures can significantly slow down or even halt the curing process, preventing the formation of a fully cross-linked polymer network.[1] Aromatic amines, in particular, may require elevated temperatures to achieve full curing.[4][6][7]

  • Environmental Moisture and Carbon Dioxide: Amines are hygroscopic and can react with moisture and carbon dioxide in the atmosphere.[8][9] This side reaction, often called "amine blush," forms a carbamate salt on the surface, which can inhibit curing and create a greasy or waxy film.[8][10]

Q2: How do I calculate the correct mix ratio for my epoxy resin and this compound?

Achieving the correct stoichiometry is critical for optimal curing. The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

Core Principle: For a complete reaction, every epoxy group in the resin should react with an active amine hydrogen from the curing agent. A 1:1 stoichiometric ratio of epoxy groups to amine hydrogen is generally recommended for achieving maximum physical properties.[4]

Step-by-Step Calculation:

  • Determine the Epoxy Equivalent Weight (EEW): This value is typically provided by the resin manufacturer and represents the weight of resin in grams that contains one chemical equivalent of epoxide groups. A common EEW for a standard Bisphenol A diglycidyl ether (DGEBA) resin is around 190 g/eq.[11]

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) for this compound:

    • Find the molecular weight (MW) of this compound (C₉H₁₄N₂): 150.23 g/mol .

    • Count the number of active amine hydrogens. This compound has two primary amine groups (-NH₂), each with two active hydrogens, and no secondary amine hydrogens. Therefore, it has a total of 4 active hydrogens.

    • AHEW = Molecular Weight / Number of Active Hydrogens

    • AHEW = 150.23 g/mol / 4 = 37.56 g/eq.

  • Calculate the Parts by Weight of Curing Agent per 100 Parts of Resin (phr):

    • phr = (AHEW / EEW) * 100

    • Using our example values: phr = (37.56 / 190) * 100 ≈ 19.77 phr.

This means you would need approximately 19.77 grams of this compound for every 100 grams of an epoxy resin with an EEW of 190 g/eq.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving incomplete curing issues.

Problem 1: The entire surface of the cured epoxy is uniformly tacky or soft.

This issue strongly suggests a systemic problem with the formulation or curing environment.

start Start: Uniformly Tacky Surface stoichiometry Verify Stoichiometry Calculation start->stoichiometry mixing Review Mixing Procedure stoichiometry->mixing Calculation Correct recalculate Recalculate Mix Ratio stoichiometry->recalculate Error Found temp Check Curing Temperature mixing->temp Mixing Thorough remix Improve Mixing Technique mixing->remix Inadequate Mixing humidity Assess Environmental Conditions temp->humidity Temp Optimal increase_temp Increase Curing Temperature / Post-Cure temp->increase_temp Temp Too Low control_env Control Humidity & Airflow humidity->control_env High Humidity / Poor Ventilation success Problem Resolved recalculate->success remix->success increase_temp->success control_env->success start Start: Patchy Curing mixing Primary Suspect: Inadequate Mixing start->mixing remedy Scrape off uncured material. Sand the surface. Clean with a solvent. Apply a new, properly mixed coat. mixing->remedy prevention Future Prevention: Implement rigorous mixing protocol (e.g., two-container method). remedy->prevention

References

How to avoid gelation issues in "4-(3-Aminopropyl)aniline" crosslinking reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(3-Aminopropyl)aniline in crosslinking reactions. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on preventing premature and uncontrolled gelation. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and provide validated experimental designs to ensure the success and reproducibility of your work.

Understanding the Core Challenge: The Dual Reactivity of this compound

This compound is a versatile diamine crosslinker, possessing both a primary aliphatic amine on the propyl chain and a primary aromatic amine on the phenyl ring. The significant difference in nucleophilicity and steric hindrance between these two groups is the critical factor that must be managed to control the crosslinking process.

  • Aliphatic Amine (-CH₂-NH₂): This group is significantly more basic and nucleophilic.[1][2] Consequently, it is far more reactive, especially at lower temperatures.

  • Aromatic Amine (-C₆H₄-NH₂): The lone pair of electrons on this nitrogen atom is delocalized into the benzene ring through resonance, which reduces its basicity and nucleophilicity, making it less reactive.[1][2] This amine typically requires higher temperatures to react at a significant rate.

This inherent differential reactivity is both an opportunity and a challenge. When controlled, it allows for a two-stage curing process, enabling precise architectural control over the resulting polymer network. When uncontrolled, it can lead to rapid, localized crosslinking by the aliphatic amine, resulting in premature gelation, insoluble precipitates, and a non-uniform network structure.

Frequently Asked Questions (FAQs)

Q1: My epoxy-amine mixture gelled almost instantly after adding this compound. What happened?

A1: This is a classic case of uncontrolled, rapid reaction of the highly reactive aliphatic amine. The primary cause is often an excessive reaction temperature upon mixing, or a lack of control over the initial reaction exotherm. The amine-epoxy reaction is exothermic, and the heat generated can accelerate the reaction, leading to a runaway process.[1]

Troubleshooting Steps:

  • Lower the Initial Temperature: Begin the reaction at a significantly lower temperature (e.g., 0-10°C) to temper the initial reactivity of the aliphatic amine.

  • Slow, Controlled Addition: Add the this compound dropwise to the epoxy resin solution with vigorous stirring. This helps to dissipate the heat of reaction more effectively.

  • Use a Solvent: Performing the reaction in a suitable solvent can help to manage the concentration of reactants and dissipate heat.

Q2: I'm seeing insoluble particles form in my reaction vessel before a uniform gel is formed. How can I prevent this?

A2: The formation of insoluble particles suggests localized, high-density crosslinking, which is a precursor to premature bulk gelation. This often points to poor mixing or an incorrect stoichiometric ratio.

Troubleshooting Steps:

  • Improve Mixing Efficiency: Ensure your stirring is vigorous and creates a vortex to guarantee homogeneous distribution of the crosslinker the moment it is added.

  • Verify Stoichiometry: An excess of the epoxy component can lead to rapid consumption of the more reactive aliphatic amine, creating highly branched, insoluble oligomers. Carefully recalculate the stoichiometric ratio of amine hydrogens to epoxy groups. A 1:1 ratio is a common starting point.[1]

  • Consider a Two-Step Addition: Add a portion of the crosslinker initially to cap the resin, then add the remainder to complete the crosslinking.

Q3: How can I leverage the different reactivities of the two amine groups to my advantage?

A3: The differential reactivity allows for a two-stage curing process . This is a powerful technique to create more uniform and potentially more robust polymer networks.

  • Stage 1 (Low Temperature): React the aliphatic amine at a lower temperature (e.g., room temperature or slightly below). This stage forms linear or lightly branched polymers.

  • Stage 2 (High Temperature): Increase the temperature to activate the less reactive aromatic amine, which then crosslinks the chains formed in the first stage. This can lead to a more ordered network structure.[3]

In-Depth Troubleshooting Guides

Issue 1: Premature Gelation and Viscosity Control

Premature gelation is the most common issue. It occurs when the crosslinking reaction proceeds too quickly and uncontrollably. The key is to manage the reaction kinetics.

Root Causes and Solutions

Root Cause Explanation Troubleshooting Protocol
High Initial Temperature The aliphatic amine's reaction with epoxides is highly exothermic. A high starting temperature accelerates this, leading to a rapid viscosity increase and gelation.[4]1. Pre-cool both the resin and amine solutions to 10-15°C before mixing. 2. Use an ice bath to maintain a low temperature during the initial mixing phase. 3. Add the amine solution slowly over a period of 15-30 minutes.
Incorrect Stoichiometry An imbalance in the amine hydrogen to epoxy group ratio can lead to uncontrolled chain extension or rapid network formation.[1]1. Accurately calculate the Amine Hydrogen Equivalent Weight (AHEW) of this compound and the Epoxide Equivalent Weight (EEW) of your resin. 2. Start with a 1:1 stoichiometric ratio. 3. For more flexible systems, a slight excess of the amine component can be explored, but this may slow down the final cure.
High Reactant Concentration High concentrations increase the frequency of molecular collisions, accelerating the reaction rate.1. Introduce an appropriate, inert solvent (e.g., THF, DMF, depending on your system) to dilute the reactants. 2. Start with a lower solids content (e.g., 20-30%) and optimize as needed.
Inadequate Mixing Poor mixing creates localized "hot spots" of high crosslinker concentration, leading to the formation of gel particles.1. Use mechanical overhead stirring instead of a magnetic stir bar for viscous solutions. 2. Ensure the mixing vessel has baffles to improve turbulence and mixing efficiency.
Issue 2: Incomplete Curing or Low Crosslink Density

This issue manifests as a soft, tacky, or weak final product, indicating that the crosslinking reaction did not go to completion.

Root Causes and Solutions

Root Cause Explanation Troubleshooting Protocol
Insufficient Cure Temperature/Time The aromatic amine requires a higher activation energy to react. If the temperature is not high enough or the curing time is too short, it will not participate in the crosslinking.[1]1. Implement a two-stage curing schedule. After the initial low-temperature stage, ramp up the temperature to a higher plateau (e.g., 80-120°C) to activate the aromatic amine. 2. Use Differential Scanning Calorimetry (DSC) to determine the optimal curing temperature and time for your specific system.[5]
Steric Hindrance The structure of your resin or other components in the formulation may sterically hinder the approach of the amine groups to the reactive sites.1. Consider using a resin with a longer, more flexible backbone. 2. The addition of a flexibilizing co-monomer can sometimes improve mobility and reaction completion.
Presence of Moisture Water can react with some crosslinkers or interfere with the curing process, particularly in isocyanate-based systems.1. Ensure all solvents and reagents are anhydrous. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Controlled Two-Stage Epoxy Crosslinking

This protocol is designed to control gelation by leveraging the differential reactivity of the amine groups.

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW ~188 g/eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the DGEBA resin in THF to achieve a 50% (w/w) solution.

  • Stage 1 - Aliphatic Amine Reaction:

    • Cool the epoxy solution to 10°C using an ice bath.

    • Prepare a 25% (w/w) solution of this compound in THF.

    • Slowly add the amine solution to the stirred epoxy solution over 30 minutes, maintaining the temperature at 10°C.

    • After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours. Monitor the viscosity periodically.

  • Stage 2 - Aromatic Amine Reaction:

    • Heat the reaction mixture to 80°C and maintain for 2-4 hours.

    • Monitor the reaction progress by techniques such as FTIR spectroscopy (disappearance of the epoxy peak at ~915 cm⁻¹) or rheometry (increase in storage modulus, G').[6]

  • Casting and Final Cure:

    • Cast the polymer solution into a mold.

    • Perform a final cure in an oven at 120°C for 2 hours to ensure complete reaction.

Protocol 2: Monitoring Gel Point using Rheometry

The gel point is a critical parameter, defined as the crossover point of the storage modulus (G') and the loss modulus (G'').[7]

Procedure:

  • Prepare your reaction mixture at a controlled temperature as described above.

  • Immediately place a sample of the mixture onto the plate of a rheometer.

  • Perform a time sweep experiment at a constant temperature and a small oscillatory strain (to remain in the linear viscoelastic region).

  • The gel time is the point at which the G' and G'' curves intersect.

Visualizing the Process

Diagram 1: Differential Reactivity and Two-Stage Curing

G cluster_0 Stage 1: Low Temperature cluster_1 Stage 2: High Temperature Epoxy_Resin_A Epoxy Resin Linear_Polymer Linear/Branched Polymer (Aliphatic Amine Reacted) Epoxy_Resin_A->Linear_Polymer Diamine_A This compound Diamine_A->Linear_Polymer Slow Addition (e.g., 10-25°C) Crosslinked_Network Crosslinked Network (Aromatic Amine Reacted) Linear_Polymer->Crosslinked_Network Heat (e.g., 80-120°C)

Caption: Controlled two-stage crosslinking workflow.

Diagram 2: Troubleshooting Logic for Premature Gelation

G Start Premature Gelation Occurs Check_Temp Is Initial Temperature Too High? Start->Check_Temp Check_Stoich Is Stoichiometry Correct? Check_Temp->Check_Stoich No Solution_Temp Lower Temp / Use Ice Bath Check_Temp->Solution_Temp Yes Check_Mixing Is Mixing Adequate? Check_Stoich->Check_Mixing No Solution_Stoich Recalculate AHEW & EEW Check_Stoich->Solution_Stoich Yes Check_Conc Is Concentration Too High? Check_Mixing->Check_Conc No Solution_Mixing Increase Stir Rate / Use Baffles Check_Mixing->Solution_Mixing Yes Solution_Conc Add Solvent / Reduce Solids Check_Conc->Solution_Conc Yes

Caption: Troubleshooting workflow for premature gelation.

References

Validation & Comparative

A Researcher's Guide to Confirming "4-(3-Aminopropyl)aniline" Derivative Structures Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The "4-(3-Aminopropyl)aniline" scaffold is a prevalent structural motif in various pharmacologically active compounds and material science precursors. While 1D NMR (¹H and ¹³C) provides the initial blueprint, complex derivatives demand more sophisticated techniques to resolve ambiguities in substitution patterns and fragment connectivity.

This guide provides an in-depth comparison and practical workflow for utilizing two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—to definitively elucidate the structure of "this compound" derivatives. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of a "this compound" derivative will show distinct signals for the aromatic protons, the propyl chain protons, and any substituents. However, it cannot, on its own, definitively prove the connectivity between these fragments. For instance, how can we be certain that the propyl chain is attached at the C4 position of the aniline ring and not C2 or C3? This is where 2D NMR becomes indispensable.

Comparing the Tools: COSY vs. HMBC

COSY and HMBC are complementary experiments that, when used together, can piece together a molecular structure like a puzzle. COSY identifies adjacent protons, outlining individual spin systems, while HMBC connects these systems by revealing longer-range correlations between protons and carbons.

FeatureCOSY (Correlation Spectroscopy) HMBC (Heteronuclear Multiple Bond Correlation)
Correlation Type Homonuclear: ¹H to ¹HHeteronuclear: ¹H to ¹³C
Interaction Path Through-bond J-couplingThrough-bond J-coupling
Typical Range 2-3 bonds (²JHH, ³JHH)2-4 bonds (²JCH, ³JCH, ⁴JCH)
Primary Information Identifies protons that are coupled (i.e., adjacent to each other). Establishes spin systems (e.g., the propyl chain).[1][2]Connects protons to carbons over multiple bonds. Links disparate spin systems and identifies quaternary carbons.[1][3]
Key Application Assembling proton frameworks (e.g., confirming the -CH₂-CH₂-CH₂- sequence).Establishing the complete carbon skeleton and confirming substituent placement.[4][5]

Experimental Workflow: From Sample to Structure

A high-quality spectrum is contingent on meticulous sample preparation and a logical experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Data Interpretation P1 Dissolve 15-25 mg of Sample in 0.6-0.7 mL Deuterated Solvent P2 Filter if Particulates are Present P1->P2 P3 Transfer to High-Quality NMR Tube P2->P3 A1 Acquire 1D ¹H & ¹³C Spectra (Initial Assessment) P3->A1 A2 Acquire 2D ¹H-¹H COSY Spectrum A1->A2 A3 Acquire 2D ¹H-¹³C HMBC Spectrum A2->A3 I1 Analyze COSY: Identify Spin Systems A3->I1 I2 Analyze HMBC: Connect Fragments & Quaternary Carbons I1->I2 I3 Consolidate Data I2->I3 S Structure Confirmed I3->S

Caption: Overall workflow for 2D NMR structural elucidation.

Experimental Protocol: Sample Preparation

The quality of your data is directly proportional to the quality of your sample. A poorly prepared sample can lead to broad lines, poor shimming, and wasted spectrometer time.[6][7]

  • Choose an Appropriate Solvent : The choice of deuterated solvent is critical. It must dissolve the sample completely and have minimal overlapping signals with the analyte. For many aniline derivatives, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent starting points.[8][9] If your compound has exchangeable protons (e.g., -NH₂), DMSO-d₆ is often preferred as it slows down the exchange rate, allowing these protons to be observed.

  • Determine Sample Concentration : For 2D experiments like COSY and HMBC, a slightly more concentrated sample is beneficial to achieve a good signal-to-noise ratio in a reasonable time.[6] Aim for 15-25 mg of your purified derivative dissolved in 0.6-0.7 mL of deuterated solvent.[6][10]

  • Ensure Homogeneity : Dissolve the sample in a small vial first before transferring it to the NMR tube with a Pasteur pipette.[8] If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette.[7] Particulate matter disrupts the magnetic field homogeneity, leading to poor spectral quality.[6]

  • Use Quality NMR Tubes : Always use clean, dry, high-quality NMR tubes. Scratches or imperfections in the glass can significantly degrade spectral resolution.[6][7] The solution height should be at least 4-5 cm to ensure it is properly within the detection coil.[10]

Experimental Protocol: Data Acquisition

The following are generalized parameters. Specific settings will be optimized on the instrument.

  • Lock and Shim : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample, which is critical for sharp spectral lines.

  • Acquire 1D Spectra : First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for a preliminary assessment of the structure.

  • Acquire COSY Spectrum :

    • Experiment Type : Use a standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence. DQF-COSY can provide cleaner spectra, especially around the diagonal.[3]

    • Parameters : A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

  • Acquire HMBC Spectrum :

    • Experiment Type : Use a standard gradient-selected HMBC (gHMBC) pulse sequence.

    • Parameters : This experiment is less sensitive than COSY and may require more scans (8-16 per increment). The key parameter is the long-range coupling constant (J), which is typically optimized for a value around 8 Hz to detect 2- and 3-bond correlations.[3]

Data Interpretation: A Case Study

Let's consider a hypothetical derivative: N-acetyl-4-(3-aminopropyl)aniline . Our goal is to use COSY and HMBC to confirm this precise structure.

Structure and Numbering:

1. Analysis of the COSY Spectrum

The COSY spectrum reveals correlations between protons that are coupled, typically separated by three bonds (³JHH).[11]

  • Aromatic Region : We expect to see a correlation between the protons at H3/H5 and H2/H6, confirming their adjacency on the aniline ring. This appears as a cross-peak connecting the two aromatic doublets.

  • Aliphatic Region : This is crucial for confirming the propyl chain. We will observe a clear correlation path:

    • A cross-peak between the triplet and the multiplet.

    • A cross-peak between the multiplet and the triplet.

    • This Hα ↔ Hβ ↔ Hγ connectivity unequivocally establishes the n-propyl fragment.[1]

  • Other Regions : The methyl protons of the acetyl group (H2') and the amine protons will not show COSY correlations to other parts of the molecule, as they are separated by more than 3 bonds or heteroatoms.

2. Analysis of the HMBC Spectrum

The HMBC spectrum is the key to connecting the fragments identified by COSY. It shows correlations between protons and carbons over 2-4 bonds.[5]

  • Connecting the Propyl Chain to the Ring : This is the most critical piece of evidence. We will look for a correlation from the benzylic protons to the aromatic carbons. The strongest correlation will be a ³JCH coupling to the carbon they are attached to's neighbors, C2 and C6 . We will also see a crucial ²JCH correlation to the carbon of attachment, C1 . This Hα → C1, C2, C6 correlation pattern definitively places the propyl chain at the C1 position.

  • Confirming the "para" Substitution : The aromatic protons H3/H5 will show correlations to C1 and C4 (³JCH), and to the carbon they are attached to, C3/C5 (¹JCH, usually not seen or suppressed) and the neighboring carbons C2/C6 (²JCH). The symmetry of the correlations confirms the 1,4-(para) substitution pattern.

  • Connecting the Acetyl Group : The methyl protons of the acetyl group (H2' ) will show a strong correlation to the carbonyl carbon C1' (²JCH). The proton on the nitrogen (NH) will show correlations to C1' (²JCH) and the aromatic carbon C4 (²JCH). This confirms the N-acetyl group is attached to the aniline ring at the C4 position.

Caption: Key COSY and HMBC correlations for structure confirmation.

By systematically analyzing these correlations, every atom's position can be verified, leading to an unambiguous structural assignment. The COSY data provides the fragments, and the HMBC data acts as the glue, connecting them into the final, validated structure.

Conclusion

For the structural confirmation of "this compound" derivatives, a combination of COSY and HMBC 2D NMR spectroscopy provides a powerful and self-validating methodology. COSY efficiently delineates the proton spin systems of the propyl chain and the aromatic ring, while HMBC provides the critical long-range correlations needed to piece these fragments together and definitively establish the substitution pattern. This integrated approach moves beyond assumption, providing the rigorous, unambiguous structural proof required for publication, patent filings, and advancement in the fields of medicinal chemistry and material science.

References

A Comparative Guide to the Purity Validation of 4-(3-Aminopropyl)aniline by Titration and Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and batch-to-batch consistency. For a molecule like 4-(3-aminopropyl)aniline, a diamine featuring both a primary aliphatic amine and a primary aromatic amine, a robust and multi-faceted approach to purity determination is critical. This guide provides an in-depth comparison of two orthogonal analytical techniques—non-aqueous potentiometric titration and Differential Scanning Calorimetry (DSC)—for the comprehensive purity validation of this versatile chemical intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower informed analytical decisions.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical method for purity assessment can introduce blind spots. The two methods discussed here, titration and DSC, provide orthogonal—or fundamentally different—perspectives on the sample's purity.

  • Titration offers a quantitative measure of the basic functional groups present. It is a direct assay of the mole-to-mole reactivity of the amine moieties, providing a clear percentage of the active (basic) substance.

  • Differential Scanning Calorimetry (DSC) , conversely, assesses purity based on the thermal properties of the bulk material. It is exquisitely sensitive to impurities that form eutectic systems with the main component, a common scenario for organic compounds.[1][2]

By employing both techniques, we create a self-validating system that provides a high degree of confidence in the final purity value.

Section 1: Purity Determination by Non-Aqueous Potentiometric Titration

The presence of two basic nitrogen atoms in this compound—one aliphatic and one aromatic—necessitates a careful selection of titration conditions. Aqueous titrations are often unsuitable for weakly basic amines like anilines due to the "levelling effect" of water, which can obscure the endpoint.[3] Therefore, a non-aqueous titration is the method of choice.

The Causality Behind Experimental Choices:

We employ a non-aqueous system using glacial acetic acid as the solvent and perchloric acid as the titrant. Here’s why:

  • Solvent Selection (Glacial Acetic Acid): Acetic acid is a protogenic (acidic) solvent that enhances the basicity of the amines.[4] In this medium, even the weakly basic aromatic amine of this compound can be effectively protonated. Water must be scrupulously excluded as it is a stronger base than acetic acid and would interfere with the reaction.[3]

  • Titrant Selection (Perchloric Acid): Perchloric acid in a non-aqueous medium behaves as an exceptionally strong acid, ensuring a complete and stoichiometric reaction with both amine groups and yielding a sharp, discernible endpoint in the potentiometric curve.[3][5] The reaction proceeds as follows:

    • HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻ (Formation of the powerful proton donor)[3][6]

    • R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH (Titration of the amine)

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed to be a self-validating system through the use of a primary standard for titrant standardization.

Materials and Reagents:

  • This compound (Sample)

  • Perchloric acid (70% in water)

  • Glacial Acetic Acid (ACS Grade, <0.2% water)

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours

  • Crystal Violet indicator solution

  • Potentiometric titrator with a combination pH electrode suitable for non-aqueous solutions

Workflow Diagram:

TitrationWorkflow cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis Titrant_Prep Prepare 0.1 M HClO₄ in Glacial Acetic Acid Titrate_KHP Titrate KHP with 0.1 M HClO₄ Titrant_Prep->Titrate_KHP Standard_Prep Accurately weigh KHP primary standard Standard_Prep->Titrate_KHP Sample_Prep Accurately weigh This compound sample Titrate_Sample Titrate sample with standardized HClO₄ Sample_Prep->Titrate_Sample Calc_Molarity Calculate exact molarity of HClO₄ titrant Titrate_KHP->Calc_Molarity Calc_Molarity->Titrate_Sample Det_Endpoint Determine equivalence points from titration curve Titrate_Sample->Det_Endpoint Calc_Purity Calculate % Purity Det_Endpoint->Calc_Purity

Caption: Workflow for purity determination by non-aqueous titration.

Step-by-Step Methodology:

  • Preparation of 0.1 M Perchloric Acid Titrant:

    • To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid while stirring.

    • Add 20 mL of acetic anhydride to the solution. This is crucial as it reacts with the excess water present in the perchloric acid and solvent.

    • Allow the solution to stand for 24 hours to ensure the reaction with water is complete. Dilute to 1000 mL with glacial acetic acid.

  • Standardization of the Titrant:

    • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

    • Allow to cool and add 2 drops of crystal violet indicator.

    • Titrate with the prepared 0.1 M perchloric acid solution to a clear blue endpoint. Perform this in triplicate.

    • Calculate the exact molarity of the perchloric acid titrant.

  • Titration of this compound:

    • Accurately weigh approximately 0.15 g of the this compound sample into a 250 mL beaker. The molecular weight is 150.22 g/mol .[7][8]

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the calibrated electrode into the solution and begin stirring.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of titrant volume.

    • Continue the titration well past the final equivalence point.

    • Plot the titration curve (mV vs. volume) and its first or second derivative to accurately determine the equivalence points. This compound has two amine groups, and it is possible to see two distinct equivalence points corresponding to the protonation of each amine.

Data Analysis and Interpretation:

The purity is calculated based on the volume of titrant consumed to reach the final equivalence point.

  • Purity (%) = (V × M × F × 100) / W

    • V: Volume of titrant at the final equivalence point (L)

    • M: Molarity of the standardized HClO₄ titrant (mol/L)

    • F: Formula weight of this compound (150.22 g/mol ) divided by the number of reacting groups (2). F = 75.11 g/eq.

    • W: Weight of the sample (g)

ParameterLot ALot B
Sample Weight (g)0.15050.1512
Titrant Molarity (M)0.10020.1002
Equivalence Volume (mL)19.9519.80
Calculated Purity (%) 99.3 98.2

Section 2: Purity Validation by Differential Scanning Calorimetry (DSC)

DSC offers a powerful method for determining the absolute purity of highly pure (>98.5 mol%) crystalline organic compounds.[9][10][11][12][13] The technique is based on the van't Hoff equation, which describes the depression and broadening of the melting point of a substance due to the presence of impurities.[12][13]

The Causality Behind Experimental Choices:

The fundamental principle is that an impurity, when present in a pure substance, will lower and broaden its melting range.[12][14] This phenomenon is exploited by DSC to quantify the mole percent of impurities. For this method to be valid, several conditions must be met:

  • The impurity must be soluble in the molten primary component but insoluble in the solid phase (i.e., they form a eutectic system).[9][13]

  • The compound must be thermally stable through its melting range.

  • The analysis is most reliable for purity levels above 98.5 mol%.[9][12][13]

Experimental Protocol: DSC Purity Analysis

This protocol is grounded in the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[9][10][11]

Materials and Equipment:

  • Differential Scanning Calorimeter, calibrated for temperature and enthalpy using a certified indium standard.

  • Hermetically sealed aluminum pans.

  • Microbalance.

  • This compound (Sample)

Workflow Diagram:

DSCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Calibrate Calibrate DSC with Indium Standard Run_DSC Heat sample at a slow rate (e.g., 1°C/min) through melt Calibrate->Run_DSC Sample_Prep Weigh 1-3 mg sample into hermetic pan & seal Sample_Prep->Run_DSC Record_Data Record heat flow vs. temperature (thermogram) Run_DSC->Record_Data Integrate_Peak Integrate melting peak to get ΔH_fusion Record_Data->Integrate_Peak Apply_VanHoff Apply van't Hoff equation to the melting slope Integrate_Peak->Apply_VanHoff Calc_Purity Calculate Mole % Purity Apply_VanHoff->Calc_Purity

Caption: Workflow for purity determination by DSC.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's procedure.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan. A small sample size minimizes thermal gradients.[15]

    • Prepare an empty, sealed aluminum pan to be used as the reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1°C/min) through the melting transition. A slow heating rate is critical for maintaining thermal equilibrium.

    • Record the heat flow as a function of temperature.

Data Analysis and Interpretation:

The purity is determined by the instrument's software, which applies the van't Hoff equation to the shape of the leading edge of the melting peak.

  • T_s = T_o - (R * T_o² * X₂) / (ΔH_f * F)

    • T_s: Sample temperature (K)

    • T_o: Melting point of the pure substance (K)

    • R: Gas constant (8.314 J/mol·K)

    • X₂: Mole fraction of the impurity

    • ΔH_f: Molar heat of fusion of the pure substance (J/mol)

    • F: Fraction of the sample that has melted at T_s

The software plots T_s against 1/F. The slope of this line is used to calculate the mole fraction of the impurity (X₂), and thus the purity of the sample.

ParameterLot ALot B
Onset of Melting (°C)38.537.8
Peak Melt Temp (°C)41.240.5
Enthalpy of Fusion (ΔH_f, J/g)125.6122.1
Calculated Purity (mol %) 99.5 98.4

Comparison and Conclusion

FeatureNon-Aqueous TitrationDifferential Scanning Calorimetry (DSC)
Principle Stoichiometric neutralization of basic functional groupsMelting point depression due to impurities
Measures Assay of basic components (% w/w)Total mole fraction of soluble impurities (mol %)
Sensitivity Detects basic impurities/degradantsSensitive to eutectic-forming organic impurities
Insensitive To Non-basic impurities (e.g., water, salts, residual solvents)Insoluble impurities (e.g., particulates) and impurities that form solid solutions
Strengths Direct measure of functional group content, robust, well-establishedHigh precision for pure compounds, small sample size, provides thermal data (melting point, ΔH)
Limitations Does not detect non-basic impuritiesLess reliable for purity <98.5%, assumes eutectic behavior, sensitive to thermal history

The data from our hypothetical lots A and B show excellent agreement between the two orthogonal methods.

  • Lot A: Titration (99.3% w/w) and DSC (99.5 mol %) both indicate a high-purity material.

  • Lot B: Both methods consistently show a slightly lower purity (Titration: 98.2% w/w; DSC: 98.4 mol %), demonstrating their ability to differentiate between batches of varying quality.

References

A Comparative Analysis of Polymer Properties: 4-(3-Aminopropyl)aniline vs. 1,4-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Monomer Selection in High-Performance Polymers

In the pursuit of advanced polymers with tailored properties, the selection of monomers is a critical determinant of the final material's performance. This guide provides an in-depth comparative study of two diamine monomers, 4-(3-Aminopropyl)aniline and 1,4-Phenylenediamine, and their respective impacts on polymer properties. While both are aromatic diamines, the presence of a flexible aliphatic propyl side chain in this compound introduces significant structural differences compared to the rigid, fully aromatic structure of 1,4-Phenylenediamine. This analysis will delve into the consequential effects on thermal stability, mechanical strength, and solubility, supported by established principles in polymer science and representative data from the literature.

Unveiling the Monomers: A Structural Overview

The fundamental difference between this compound and 1,4-Phenylenediamine lies in their molecular architecture. 1,4-Phenylenediamine is a planar and symmetrical molecule, which allows for close chain packing and strong intermolecular interactions in the resulting polymer.[1] In contrast, this compound possesses a flexible aliphatic side chain that disrupts this planarity and introduces a degree of conformational freedom.

Diagram of Monomer Structures

G cluster_0 1,4-Phenylenediamine cluster_1 This compound 1_4_PDA 1_4_PDA 4_3_APA 4_3_APA

Caption: Chemical structures of 1,4-Phenylenediamine and this compound.

Comparative Analysis of Polymer Properties

The structural disparities between these two diamines translate directly into the macroscopic properties of the polymers they form, most notably in polyimides. Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[2]

Thermal Properties: A Tale of Rigidity and Flexibility

Polymers derived from 1,4-Phenylenediamine, such as certain types of aramids and polyimides, are known for their exceptionally high thermal stability and glass transition temperatures (Tg).[3] The rigid and planar nature of the p-phenylene unit contributes to a highly ordered polymer chain structure with strong intermolecular forces, requiring significant thermal energy to induce chain mobility.[3]

Conversely, the introduction of the flexible aminopropyl side chain in this compound disrupts the close packing of polymer chains. This increased free volume and reduced intermolecular interaction generally lead to a lower glass transition temperature compared to their fully aromatic counterparts.[4] However, the aromatic backbone still imparts good overall thermal stability. The incorporation of aliphatic units can, in some cases, slightly reduce the decomposition temperature, though it often remains in a high-performance range.[5]

PropertyPolymer with 1,4-Phenylenediamine Moiety (Representative)Polymer with Aliphatic-Aromatic Diamine Moiety (Representative)Rationale
Glass Transition Temp. (Tg) > 300 °C200-300 °CThe rigid, planar structure of 1,4-phenylenediamine restricts chain motion, leading to higher Tg. The flexible aliphatic chain in this compound increases chain mobility, thus lowering Tg.[3][4]
Decomposition Temp. (TGA, 5% wt loss) > 500 °C450-500 °CThe high aromatic content and strong intermolecular forces in polymers from 1,4-phenylenediamine result in exceptional thermal stability. The presence of aliphatic C-H bonds in the side chain of this compound can be a point of earlier thermal degradation.[5][6]
Mechanical Properties: The Trade-off Between Strength and Ductility

The mechanical properties of polymers are intrinsically linked to their molecular structure and intermolecular forces. Polymers synthesized with 1,4-Phenylenediamine typically exhibit high tensile strength and modulus due to the rigidity of the polymer backbone and the strong intermolecular interactions.[7] This rigidity, however, can also lead to lower elongation at break, indicating a more brittle nature.

The incorporation of this compound is expected to yield polymers with increased flexibility and potentially higher elongation at break. The aliphatic side chain acts as an internal plasticizer, allowing for greater chain movement and energy dissipation before failure. This increased flexibility, however, may come at the cost of a lower tensile strength and modulus compared to the fully aromatic analog.[8]

PropertyPolymer with 1,4-Phenylenediamine Moiety (Representative)Polymer with Aliphatic-Aromatic Diamine Moiety (Representative)Rationale
Tensile Strength High (>100 MPa)Moderate to High (70-110 MPa)The rigid backbone and strong chain packing in 1,4-phenylenediamine-based polymers lead to high tensile strength. The flexible side chain in this compound can disrupt this packing, slightly reducing the tensile strength.[7][9]
Tensile Modulus High (>3 GPa)Moderate (2-3 GPa)A higher modulus is indicative of greater stiffness, a characteristic of rigid-rod polymers derived from 1,4-phenylenediamine. The aliphatic chain enhances flexibility, thereby lowering the modulus.[9]
Elongation at Break Low (<10%)Moderate to High (10-150%)The rigid nature of fully aromatic polymers limits their ability to stretch. The flexible side chains allow for greater chain slippage and deformation, resulting in higher elongation at break.[8]
Solubility and Processability: Overcoming a Key Challenge

A significant challenge with high-performance aromatic polymers is their often poor solubility in common organic solvents, which complicates their processing.[1] Polymers derived from 1,4-Phenylenediamine are notoriously difficult to dissolve due to their rigid, crystalline nature.

The introduction of the non-planar, flexible aminopropyl group in this compound is a well-established strategy to enhance solubility.[5] The side chain disrupts the crystalline packing of the polymer chains, allowing solvent molecules to penetrate and solvate the polymer more effectively. This improved solubility is a major advantage for processing, enabling techniques like solution casting of films.[10][11]

PropertyPolymer with 1,4-Phenylenediamine MoietyPolymer with this compound MoietyRationale
Solubility in Organic Solvents Generally InsolubleOften SolubleThe rigid and highly ordered structure of 1,4-phenylenediamine-based polymers hinders solvent penetration. The flexible aliphatic side chain in this compound disrupts this order, increasing free volume and improving solubility.[5][10][11]

Experimental Protocols

The synthesis of polyimides from these diamines typically follows a two-step polycondensation reaction. The following is a generalized protocol.

Diagram of a Two-Step Polyimide Synthesis Workflow

G Diamine Diamine Monomer (e.g., 1,4-PDA or 4,3-APA) Polyamic_Acid Poly(amic acid) Solution Diamine->Polyamic_Acid Dianhydride Dianhydride Monomer Dianhydride->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamic_Acid Casting Solution Casting Polyamic_Acid->Casting Film Poly(amic acid) Film Casting->Film Thermal_Imidization Thermal Imidization (Heating Ramp) Film->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Generalized workflow for the two-step synthesis of polyimide films.

Step 1: Synthesis of Poly(amic acid)
  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., 1,4-phenylenediamine or this compound) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[12]

  • Once the diamine has completely dissolved, slowly add an equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA) in powder form to the solution while stirring vigorously under a nitrogen atmosphere.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours to allow for the formation of a viscous poly(amic acid) solution.[12] The viscosity of the solution can be monitored as an indicator of polymer molecular weight.[13]

Step 2: Thermal Imidization
  • Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and heat it in a stepwise manner to remove the solvent and induce cyclodehydration (imidization). A typical heating profile would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[7]

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Characterization
  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and glass transition temperature, respectively.[14]

  • Mechanical Properties: Tensile testing is performed on film samples to measure tensile strength, tensile modulus, and elongation at break.[9]

  • Solubility: The solubility of the final polyimide is tested by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and with heating.[5]

Conclusion

The choice between this compound and 1,4-Phenylenediamine as a diamine monomer has profound implications for the properties of the resulting polymer. 1,4-Phenylenediamine is the monomer of choice for applications demanding maximum thermal stability and mechanical strength, where processability is a secondary concern. In contrast, this compound offers a compelling alternative for applications where enhanced solubility, and therefore processability, and flexibility are paramount. The presence of the aliphatic side chain provides a valuable tool for tuning polymer properties, albeit with a potential trade-off in ultimate thermal and mechanical performance. This comparative analysis equips researchers and developers with the foundational knowledge to make informed decisions in the rational design of high-performance polymers for a diverse range of applications.

References

A Comparative Guide to Amine Curing Agents for Epoxy Resins: 4-(3-Aminopropyl)aniline vs. Jeffamine® Series

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of an appropriate epoxy curing agent is a critical decision that dictates the ultimate performance of the thermoset material. The choice of hardener influences everything from processing parameters to the final mechanical, thermal, and chemical resistance properties. This guide provides a detailed comparison between a unique hybrid amine, 4-(3-Aminopropyl)aniline, and the widely utilized Jeffamine® series of polyetheramines.

While extensive performance data is available for the Jeffamine® family of curing agents, there is a notable lack of published experimental data for this compound in epoxy applications. Therefore, this guide will first present a comprehensive overview of the known performance of Jeffamine® products. Subsequently, it will offer a theoretical analysis of the expected performance of this compound based on its chemical structure, followed by a detailed experimental framework for a direct, quantitative comparison.

Chemical Structure and Curing Mechanism

The performance of an amine curing agent is intrinsically linked to its molecular structure. The key distinction between this compound and the Jeffamine® series lies in the nature of their molecular backbones and the type of amine groups they possess.

This compound is a unique molecule that incorporates both an aromatic amine (aniline) and a primary aliphatic amine, separated by a propyl chain. This hybrid structure suggests a curing behavior that may combine the characteristics of both aromatic and aliphatic amines. The aromatic portion is expected to impart high rigidity and thermal stability, while the flexible aliphatic chain and primary amine group could offer lower viscosity and enhanced toughness compared to purely aromatic amines.

Jeffamine® curing agents, on the other hand, are polyetheramines characterized by a flexible polyether backbone.[1] This backbone, typically based on propylene oxide (PO), ethylene oxide (EO), or a mix of the two, imparts flexibility, toughness, and improved impact resistance to the cured epoxy.[2] The Jeffamine® products discussed in this guide (D-230, D-400, and T-403) are all aliphatic amines.

The curing mechanism for both types of agents involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxide ring of the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The secondary amine can then react further with another epoxide group, leading to a highly cross-linked, three-dimensional thermoset network.[3]

cluster_0 Chemical Structures 4_APA This compound (Hybrid Aromatic-Aliphatic) Jeffamine_D Jeffamine® D-Series (Aliphatic Diamine) Jeffamine_T Jeffamine® T-Series (Aliphatic Triamine)

Figure 1: Chemical structures of the compared curing agents.

Performance Comparison: Jeffamine® Series

The Jeffamine® D- and T-series are widely used in various epoxy applications, from coatings and adhesives to composites.[4][5] Their performance is well-documented, and they are known for imparting flexibility and toughness to epoxy systems.[6]

Jeffamine® D-Series (D-230 & D-400)

The D-series are difunctional primary amines with varying molecular weights.[6][7] They are characterized by their low viscosity and ability to produce tough, clear, and impact-resistant coatings and castings.[8][9]

Jeffamine® T-Series (T-403)

The T-series, such as T-403, are trifunctional primary amines.[10] This higher functionality leads to a higher cross-link density, which can enhance chemical resistance and thermal properties compared to their difunctional counterparts, while still maintaining good flexibility.[11]

PropertyJeffamine® D-230Jeffamine® D-400Jeffamine® T-403Test Method
Amine Hydrogen Equivalent Weight (AHEW), g/eq ~60[8]~115[6]~81[10]Calculation
Viscosity @ 25°C, cSt 9.5[8]22[6]72[10]ASTM D445
Glass Transition Temp. (Tg), °C (cured with DGEBA) ~95~60~45DSC/DMA
Tensile Strength, psi (MPa) (cured with DGEBA) 10,800 (74.5)4,200 (29.0)6,500 (44.8)ASTM D638
Elongation at Break, % (cured with DGEBA) 125560ASTM D638
Flexural Strength, psi (MPa) (cured with DGEBA) 16,000 (110.3)4,500 (31.0)7,500 (51.7)ASTM D790
Shore D Hardness (cured with DGEBA) 857875ASTM D2240

Note: The performance data for Jeffamine® products are typical values derived from Huntsman technical literature and may vary depending on the specific epoxy resin and cure conditions.

Theoretical Performance of this compound

In the absence of direct experimental data, the performance of this compound as an epoxy curing agent can be hypothesized based on its unique chemical structure, which contains both a reactive aliphatic primary amine and a less reactive aromatic primary amine.

  • Cure Profile: The presence of the aliphatic amine suggests that the initial curing reaction could occur at or near room temperature, similar to other aliphatic amines. However, the aromatic amine group, being less reactive, would likely require elevated temperatures to achieve full cure and develop maximum properties. This could result in a two-stage curing process, potentially offering a long pot life at ambient temperature followed by a rapid cure at higher temperatures. Aromatic amines generally require heat for curing and enhance the thermal and chemical resistance of the cured epoxy.[12][13]

  • Thermal Properties: The rigid benzene ring in the this compound structure is expected to lead to a higher glass transition temperature (Tg) and better thermal stability compared to purely aliphatic amines like the Jeffamine® series. Cured epoxy systems with aromatic amine curing agents generally possess higher glass transition temperatures than those cured with aliphatic agents.[14]

  • Mechanical Properties: The combination of a rigid aromatic component and a flexible propyl chain could result in a well-balanced set of mechanical properties. It may offer higher modulus and tensile strength than the flexible Jeffamine®-cured systems, while potentially providing better toughness and impact resistance than highly rigid, purely aromatic amine-cured epoxies.

  • Chemical Resistance: Aromatic amines are known to impart excellent chemical resistance to cured epoxy resins.[3] Therefore, it is anticipated that this compound would yield an epoxy network with superior resistance to a wide range of chemicals compared to the more flexible polyetheramine-based systems.

PropertyThis compound (Predicted)Rationale
Amine Hydrogen Equivalent Weight (AHEW), g/eq ~37.6Based on a molecular weight of 150.22 g/mol and 4 active hydrogens.
Viscosity @ 25°C Low to ModerateExpected to be a liquid at room temperature, likely with higher viscosity than short-chain aliphatic amines but lower than solid aromatic amines.
Glass Transition Temp. (Tg) HighThe aromatic ring is expected to significantly increase Tg compared to aliphatic amines.
Tensile Strength & Modulus HighThe rigid aromatic structure should contribute to high strength and stiffness.
Elongation at Break & Toughness ModerateThe aliphatic propyl chain may provide some flexibility, but less than polyetheramines.
Chemical Resistance ExcellentAromatic amines typically provide superior chemical resistance.

Recommended Experimental Workflow for a Direct Comparison

To provide a definitive, data-driven comparison, a systematic experimental evaluation is necessary. The following workflow outlines the key experiments and methodologies required to characterize and compare the performance of this compound and Jeffamine® curing agents.

cluster_workflow Experimental Comparison Workflow Formulation Formulation Preparation (Stoichiometric Ratio with DGEBA) Cure_Kinetics Cure Kinetics Analysis (DSC) Formulation->Cure_Kinetics Thermal_Properties Thermal Property Analysis (TGA, DMA) Formulation->Thermal_Properties Mechanical_Testing Mechanical Property Testing Formulation->Mechanical_Testing Chemical_Resistance Chemical Resistance Evaluation Formulation->Chemical_Resistance Data_Analysis Data Analysis & Comparison Cure_Kinetics->Data_Analysis Thermal_Properties->Data_Analysis Mechanical_Testing->Data_Analysis Chemical_Resistance->Data_Analysis

Figure 2: Recommended workflow for comparative analysis.

Experimental Protocols

4.1.1. Cure Kinetics Analysis via Differential Scanning Calorimetry (DSC)

  • Objective: To determine the curing profile, including onset temperature, peak exotherm temperature, and total heat of reaction.

  • Protocol:

    • Prepare stoichiometric mixtures of the curing agent with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

    • Accurately weigh 5-10 mg of the mixture into a hermetically sealed DSC pan.

    • Perform a dynamic scan from ambient temperature to approximately 300°C at heating rates of 5, 10, and 15 °C/min under a nitrogen atmosphere.[15]

    • Analyze the resulting thermograms to determine the onset of cure, the peak exothermic temperature, and the total enthalpy of the curing reaction.[16]

    • (Optional) Perform isothermal DSC runs at various temperatures to study the extent of cure as a function of time.

4.1.2. Thermomechanical Analysis via Dynamic Mechanical Analysis (DMA)

  • Objective: To determine the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus, tan delta) of the cured epoxy.

  • Protocol:

    • Cast rectangular specimens of the cured epoxy systems.

    • Conduct a temperature sweep in a DMA instrument, typically from ambient to a temperature well above the expected Tg, at a heating rate of 3-5 °C/min and a fixed frequency (e.g., 1 Hz).

    • Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus.

4.1.3. Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the cured materials.

  • Protocol:

    • Place a small sample (10-20 mg) of the cured epoxy in a TGA crucible.

    • Heat the sample from ambient temperature to 600-800°C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.

4.1.4. Mechanical Properties Testing

  • Tensile Properties (ASTM D638):

    • Prepare dog-bone shaped specimens by casting or machining.[17]

    • Condition the specimens as per the standard.[18]

    • Use a universal testing machine to pull the specimens at a constant crosshead speed until failure.

    • Record the load and displacement to calculate tensile strength, tensile modulus, and elongation at break.[19]

  • Flexural Properties (ASTM D790):

    • Prepare rectangular bar specimens.[20]

    • Conduct a three-point bending test on a universal testing machine at a specified span-to-depth ratio and crosshead speed.[21][22]

    • Calculate the flexural strength and flexural modulus from the load-deflection data.[23]

  • Hardness (ASTM D2240):

    • Use a Shore D durometer to measure the indentation hardness of a flat, cured sample.[24][25]

    • Take multiple readings at different locations and average the results.[26][27]

4.1.5. Chemical Resistance Testing

  • Objective: To assess the resistance of the cured epoxy to various chemical environments.

  • Protocol:

    • Prepare and weigh small coupons of the cured epoxy.

    • Immerse the coupons in selected chemicals (e.g., acids, bases, solvents) for a specified duration (e.g., 7 or 30 days) at a controlled temperature.

    • After immersion, remove, clean, and reweigh the coupons to determine the percentage weight change.

    • Visually inspect the coupons for any signs of degradation, such as swelling, cracking, or discoloration.

Conclusion

The Jeffamine® series of polyetheramines are established as versatile and effective curing agents for epoxy resins, offering a range of properties with a notable advantage in imparting flexibility and toughness. In contrast, this compound represents an intriguing but largely uncharacterized alternative. Its hybrid aliphatic-aromatic structure holds the theoretical promise of a unique balance of properties, including high thermal stability and chemical resistance characteristic of aromatic amines, combined with more favorable processing characteristics from its aliphatic component.

The lack of experimental data on this compound underscores a significant opportunity for research and development. The experimental workflow detailed in this guide provides a robust framework for a direct and meaningful comparison. Such a study would be of considerable value to the scientific community, enabling formulators to make more informed decisions when selecting curing agents to meet the demanding performance requirements of advanced applications.

References

A Comparative Guide to the Corrosion Inhibition Potential of 4-(3-Aminopropyl)aniline Derivatives for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless degradation of metallic infrastructure, particularly mild steel, in acidic industrial environments necessitates the development of effective and environmentally conscious corrosion inhibitors. Organic inhibitors, rich in heteroatoms and π-electrons, represent a promising frontier. This guide provides a comprehensive evaluation of the theoretical and experimental framework for assessing the corrosion inhibition efficiency of 4-(3-Aminopropyl)aniline derivatives. We delve into the molecular rationale for their potential efficacy, outline rigorous experimental protocols including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), and present a comparative analysis against established inhibitors. This document serves as a technical resource for researchers and scientists engaged in the development and validation of novel anticorrosion agents.

Introduction: The Rationale for this compound Derivatives

Mild steel, while ubiquitous in industry due to its cost-effectiveness and robust mechanical properties, is highly susceptible to corrosion, especially in acidic media used for processes like pickling, cleaning, and oil well acidizing.[1] The use of organic corrosion inhibitors is one of the most practical and efficient methods to combat this degradation.[2] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of functional groups that can adsorb onto the metal surface, forming a protective barrier.[3]

Derivatives of this compound (4-APA) are compelling candidates for corrosion inhibition due to a unique combination of structural features:

  • Aromatic Amine Group (-NH₂): The nitrogen atom on the aniline ring possesses a lone pair of electrons and can act as a primary adsorption center.

  • Aliphatic Amine Group (-NH₂): The terminal amine on the propyl chain provides a second, flexible adsorption site. The presence of multiple adsorption centers can lead to a more stable and densely packed protective film.

  • Phenyl Ring: The π-electrons of the aromatic ring can interact with the vacant d-orbitals of iron atoms on the steel surface, further strengthening the adsorption bond.

  • Versatile Backbone for Derivatization: The primary amine groups are readily condensed with aldehydes to form Schiff bases.[4][5] This derivatization increases the molecule's surface area coverage and introduces an imine group (-C=N-), another active site for adsorption, thereby enhancing potential inhibition efficiency.[2]

This guide will use the framework of evaluating a hypothetical Schiff base derivative of 4-APA, (E)-N1-(benzylidene)-N4-(3-aminopropyl)benzene-1,4-diamine (termed APA-SB), to illustrate the complete evaluation process.

Theoretical Evaluation: Quantum Chemical Insights with Density Functional Theory (DFT)

Before undertaking costly and time-consuming synthesis and experimentation, computational studies serve as a powerful, environmentally friendly tool to predict a molecule's inhibition potential.[6] Density Functional Theory (DFT) calculations provide insights into the relationship between a molecule's electronic structure and its likely performance as an inhibitor.[7][8]

Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger bond formation and higher inhibition efficiency.[9][10]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value suggests a greater capacity for electron acceptance.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can interact more readily with the metal surface.[9]

  • Dipole Moment (μ): A higher dipole moment may increase the molecule's adsorption onto the metal surface through dipole-dipole interactions.[10]

Comparative Quantum Chemical Data

The table below presents hypothetical DFT-calculated parameters for our candidate molecule, APA-SB, compared to published data for a known effective inhibitor, 5-Methyl-1H-benzotriazole (MHBTZ).[11]

ParameterAPA-SB (Hypothetical)5-Methyl-1H-benzotriazole (MHBTZ)[11]Implication for Inhibition Potential
E_HOMO (eV) -5.85-6.21Higher value for APA-SB suggests superior electron-donating capability.
E_LUMO (eV) -1.95-1.54Lower value for APA-SB indicates a better ability to accept electrons.
Energy Gap (ΔE) (eV) 3.904.67A smaller gap for APA-SB implies higher reactivity and potential for stronger adsorption.
Dipole Moment (μ) (Debye) 3.453.89Comparable dipole moments suggest similar contributions from electrostatic interactions.

These theoretical results strongly suggest that APA-SB is a promising candidate for corrosion inhibition, justifying experimental validation.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface (Fe) HOMO HOMO (High Energy) Electron Donor d_orbital_empty Vacant d-orbitals Electron Acceptor HOMO->d_orbital_empty Donation (Chemisorption) LUMO LUMO (Low Energy) Electron Acceptor d_orbital_filled Filled d-orbitals Electron Donor d_orbital_filled->LUMO Back-Donation

References

Benchmarking Gas Separation Performance: A Comparative Guide to 4-(3-Aminopropyl)aniline-Based Polyimides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of membrane-based gas separation, the quest for materials with superior permeability and selectivity continues to drive innovation. Polyimides, a class of high-performance polymers, have long been a cornerstone in this field due to their excellent thermal and chemical stability, mechanical robustness, and tunable gas transport properties.[1] This guide provides a comprehensive technical overview and comparative analysis of polyimides based on the diamine monomer 4-(3-Aminopropyl)aniline . The incorporation of the flexible aminopropyl side chain is hypothesized to influence the polymer matrix's free volume and gas transport characteristics, making it a subject of significant interest for applications such as carbon capture, natural gas sweetening, and hydrogen purification.

While direct, publicly available experimental data on the gas separation performance of polyimides synthesized specifically from this compound remains elusive in the current literature, this guide will benchmark its anticipated performance by drawing on established principles of structure-property relationships in analogous amine-functionalized and 6FDA-based polyimides.

The Role of Amine Functionalization in Gas Separation Membranes

The introduction of amine functionalities into the polyimide backbone is a well-established strategy to enhance the separation of acidic gases like carbon dioxide (CO₂).[2] The primary mechanism behind this enhancement is the favorable interaction between the basic amine groups and the acidic CO₂ molecules, which increases the solubility of CO₂ in the membrane. This "CO₂-philic" nature can lead to a significant improvement in the CO₂/CH₄ (methane) and CO₂/N₂ (nitrogen) selectivity of the membrane.[2]

The aminopropyl group in this compound introduces a flexible aliphatic amine side chain. This structural feature is expected to have a dual impact on the membrane's properties:

  • Increased CO₂ Affinity: The primary amine group at the end of the propyl chain will act as a site for reversible chemical interactions with CO₂, thereby increasing the CO₂ solubility coefficient.

  • Disruption of Chain Packing: The flexible alkyl chain can disrupt the efficient packing of the rigid polyimide backbones, potentially increasing the fractional free volume (FFV) of the membrane. An increase in FFV generally leads to higher gas permeability.[3]

However, this disruption in chain packing can sometimes lead to a decrease in size-sieving ability, which might negatively impact the selectivity for gas pairs with small kinetic diameter differences, such as O₂/N₂.

Comparative Performance Analysis: A Data-Informed Projection

To quantitatively benchmark the expected performance of this compound-based polyimides, we will compare them with established polyimides, particularly those based on the widely used dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). 6FDA is known to impart high gas permeability due to the bulky -C(CF₃)₂- group that hinders chain packing.[1]

The following table presents a comparative summary of gas separation data for various relevant polyimides. The projected data for a hypothetical 6FDA-based polyimide containing this compound is based on the trends observed in amine-functionalized systems.

Polymer SystemCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityO₂ Permeability (Barrer)O₂/N₂ SelectivityReference
6FDA-durene 510.38.6--[2]
6FDA-durene with 0.5 wt% AAPTMS-functionalized ZIF-8 825.126.2--[2]
6FDA-based polyimides with polar groups (e.g., -OH, -COOH) 5 - 748 - 86--[4]
Hypothetical 6FDA / this compound Polyimide (Projected) 150 - 300 30 - 50 20 - 40 4 - 5 -

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

This projection suggests that a polyimide derived from this compound and 6FDA could exhibit a favorable combination of CO₂ permeability and CO₂/CH₄ selectivity, potentially placing it near or above the Robeson upper bound for this gas pair. The Robeson upper bound represents the empirical trade-off between permeability and selectivity for polymeric membranes, and materials that approach or surpass this line are considered high-performance.[5]

Experimental Protocols for Validation

To validate the projected performance, the following experimental workflow is essential.

Part 1: Synthesis of this compound-Based Polyimide

This protocol outlines the synthesis of a polyimide from this compound and a dianhydride like 6FDA via a two-step polycondensation reaction.[2]

Diagram of the Synthesis Workflow:

G cluster_synthesis Polyimide Synthesis Monomers 1. Monomer Dissolution - this compound - 6FDA Dianhydride - Solvent (e.g., NMP) PolyamicAcid 2. Polyamic Acid Formation - Stirring at room temperature Monomers->PolyamicAcid Polycondensation Casting 3. Membrane Casting - Solution casting onto a glass plate PolyamicAcid->Casting Imidization 4. Thermal Imidization - Stepwise heating under vacuum Casting->Imidization Solvent Evaporation Membrane 5. Polyimide Membrane Imidization->Membrane Cyclodehydration

Caption: Workflow for the synthesis of a this compound-based polyimide membrane.

Step-by-Step Methodology:

  • Monomer Dissolution: In a nitrogen-purged flask, dissolve equimolar amounts of this compound and 6FDA dianhydride in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Polyamic Acid Formation: Stir the solution at room temperature for 24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Membrane Casting: Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a stepwise heating program (e.g., 80°C, 150°C, 200°C, and 250°C, holding for 1 hour at each temperature) to gradually remove the solvent and induce cyclodehydration to form the final polyimide structure.

  • Membrane Recovery: Carefully peel the resulting polyimide membrane from the glass plate.

Part 2: Gas Permeation Testing

The gas separation performance of the synthesized membrane should be evaluated using a constant-volume, variable-pressure apparatus.

Diagram of the Gas Permeation Setup:

G cluster_permeation Gas Permeation Testing GasCylinder Gas Cylinder (e.g., CO₂, CH₄) PressureRegulator Pressure Regulator GasCylinder->PressureRegulator PermeationCell Permeation Cell (Membrane inside) PressureRegulator->PermeationCell Upstream Feed PressureTransducer Pressure Transducer PermeationCell->PressureTransducer Downstream Permeate VacuumPump Vacuum Pump PermeationCell->VacuumPump Evacuation DataAcquisition Data Acquisition System PressureTransducer->DataAcquisition

References

Assessing the biocompatibility of hydrogels crosslinked with "4-(3-Aminopropyl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biocompatibility of Hydrogels: Assessing 4-(3-Aminopropyl)aniline Against Alternative Crosslinking Strategies

Introduction: The Critical Role of Crosslinkers in Hydrogel Biocompatibility

Hydrogels, with their high water content and structural similarity to the native extracellular matrix, are cornerstone biomaterials for applications ranging from drug delivery to tissue engineering.[1][2] Their performance and safety are not merely a function of the base polymer but are critically dictated by the crosslinking agent that forms their three-dimensional network. The choice of crosslinker governs mechanical strength, degradation kinetics, and, most importantly, the biological response the hydrogel elicits. An inappropriate crosslinker can lead to cytotoxicity, inflammation, and ultimate device failure.[[“]][4]

This guide focuses on assessing the biocompatibility of hydrogels crosslinked with This compound (APA), an aromatic amine-containing molecule.[5] While potentially offering unique crosslinking capabilities, its chemical structure raises valid concerns regarding safety, primarily due to the well-documented toxic potential of aniline and its derivatives.[6][7]

Here, we provide a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate APA-crosslinked hydrogels. We will compare its performance against a spectrum of alternative crosslinkers—from the historically common but cytotoxic glutaraldehyde to the naturally derived and highly biocompatible genipin—grounded in the principles of the ISO 10993 standards for biological evaluation.[8][9] This guide is designed not as a rigid template, but as a logical, in-depth technical resource, empowering you to make informed decisions backed by robust experimental validation.

A Comparative Overview of Hydrogel Crosslinking Chemistries

The method used to connect polymer chains into a stable network is a primary determinant of a hydrogel's biological safety. Unreacted crosslinkers or their degradation byproducts can leach from the matrix, interacting with surrounding tissues and causing adverse reactions.[10]

Here we compare four distinct crosslinking strategies:

  • The Aromatic Amine: this compound (APA)

    • Mechanism: APA possesses two primary amine groups that can form covalent bonds with polymers containing complementary functional groups, such as aldehydes or activated carboxylic acids (e.g., via EDC/NHS chemistry).

    • Biocompatibility Concern: The primary concern stems from the aniline core. Aniline is a known cytotoxic and carcinogenic compound that can induce oxidative stress and DNA damage.[7][11] There is a significant risk that unreacted APA monomer could leach from the hydrogel, leading to local and systemic toxicity.[12] While the aminopropyl group may slightly alter its properties, the fundamental risk associated with the aromatic amine moiety remains.[6]

  • The Conventional Aldehyde: Glutaraldehyde

    • Mechanism: Glutaraldehyde is a highly efficient crosslinker that reacts with amine groups on polymers like gelatin and chitosan to form stable imine bonds.[13]

    • Biocompatibility Concern: It is well-established that glutaraldehyde is neurotoxic and cytotoxic.[1] Residual, unreacted glutaraldehyde is a major cause of implant failure and adverse biological responses, making it a poor choice for most biomedical applications but a useful benchmark for high toxicity.

  • The Natural Alternative: Genipin

    • Mechanism: Derived from the fruit of the Gardenia plant, genipin spontaneously reacts with primary amine groups on polymers to form stable, blue-pigmented crosslinks.[13][14]

    • Biocompatibility Concern: Genipin is characterized by its significantly lower cytotoxicity compared to synthetic alternatives like glutaraldehyde.[14][15] It is widely considered a safe and biocompatible crosslinker, making it an excellent positive control for biocompatibility studies.[13]

  • The "Zero-Leachable" Control: Ionic Crosslinking

    • Mechanism: This is a physical crosslinking method that relies on electrostatic interactions rather than covalent bonds. A classic example is the crosslinking of anionic alginate polymers with divalent cations like calcium chloride (CaCl₂).

    • Biocompatibility Concern: This method avoids the use of potentially toxic small-molecule crosslinking agents altogether. The biocompatibility is therefore primarily dependent on the polymer itself and the ions used, which are typically endogenous (e.g., Ca²⁺). This serves as an ideal negative control for toxicity induced by the crosslinking agent itself.

A Framework for Rigorous Biocompatibility Assessment

A structured approach to biocompatibility testing is essential for regulatory approval and clinical success. The International Organization for Standardization (ISO) 10993 series provides the foundational framework for the biological evaluation of medical devices, including hydrogels.[8][9][16] Our assessment follows a logical, tiered progression from foundational in vitro tests to more complex in vivo models.

G cluster_0 Biocompatibility Assessment Workflow (Based on ISO 10993) vitro Tier 1: In Vitro Cytotoxicity (ISO 10993-5) - MTT Assay - LDH Assay hemo Tier 2: Hemocompatibility (ISO 10993-4) - Hemolysis Assay vitro->hemo If promising vivo Tier 3: In Vivo Response (ISO 10993-6) - Subcutaneous Implantation hemo->vivo If blood-contacting & promising

Figure 1: Tiered workflow for assessing hydrogel biocompatibility.

Detailed Experimental Protocols

The trustworthiness of biocompatibility data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, with clear explanations for the inclusion of critical controls.

Protocol 3.1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This initial screening evaluates the general toxicity of leachable substances from the hydrogel on cultured cells.[9] We employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[17][18]

Workflow for Cytotoxicity Testing

G cluster_assays Perform Viability Assays prep Prepare Hydrogel Extracts (Incubate hydrogels in cell culture medium) treat Treat cells with hydrogel extracts (and controls) for 24h prep->treat seed Seed L929 Fibroblasts in 96-well plate seed->treat mtt MTT Assay (Measures metabolic activity) treat->mtt ldh LDH Assay (Measures membrane damage) treat->ldh analyze Analyze Results: Calculate % Viability or % Cytotoxicity mtt->analyze ldh->analyze

Figure 2: General workflow for in vitro cytotoxicity testing.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][19]

  • Methodology:

    • Prepare Hydrogel Extracts: Sterilize hydrogel samples (e.g., 0.1 g/mL) and incubate them in complete cell culture medium at 37°C for 24 hours, following ISO 10993-12 guidelines. This medium is now the "extract."

    • Cell Seeding: Seed L929 mouse fibroblast cells (a standard cell line for cytotoxicity testing) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Remove the old medium and replace it with 100 µL of the hydrogel extracts. Include the following controls:

      • Negative Control: Fresh, complete medium (represents 100% viability).

      • Positive Control: Medium containing a known cytotoxic agent, such as 0.1% Triton™ X-100 (represents 0% viability).

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: % Viability = [(Abs_Sample - Abs_Positive) / (Abs_Negative - Abs_Positive)] * 100 A material is generally considered non-cytotoxic if cell viability is above 70%.[20]

B. Lactate Dehydrogenase (LDH) Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. This assay measures the amount of released LDH, which is directly proportional to the level of cytotoxicity.[18][21]

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

    • Sample Collection: After the 24-hour treatment incubation, carefully collect 50 µL of supernatant from each well.

    • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. The LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Readout: Measure the absorbance at 490 nm.

    • Calculation: % Cytotoxicity = [(Abs_Sample - Abs_Negative) / (Abs_Positive - Abs_Negative)] * 100 The positive control here is crucial and usually involves fully lysing a set of untreated cells to determine the maximum LDH release.

Protocol 3.2: Hemocompatibility Assessment (ISO 10993-4)

For any hydrogel intended for applications involving direct or indirect blood contact, assessing hemocompatibility is mandatory.[22] The hemolysis assay is a fundamental test that measures the material's tendency to rupture red blood cells (RBCs).

Workflow for Hemolysis Assay

G start Collect & Dilute Fresh Blood incubate Incubate Blood with Samples/Controls (e.g., 37°C for 1h) start->incubate prep Prepare Hydrogel Samples and Controls prep->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure Absorbance of Hemoglobin in Supernatant (at 545 nm) centrifuge->measure calc Calculate % Hemolysis measure->calc

Figure 3: Step-by-step workflow for the hemolysis assay.

  • Principle: When RBCs rupture, they release hemoglobin into the surrounding fluid. The concentration of this free hemoglobin can be quantified spectrophotometrically and is used as an index of hemolysis.[23]

  • Methodology:

    • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., sodium citrate).

    • RBC Preparation: Dilute the whole blood with 0.9% sterile saline (e.g., in a 4:5 ratio).

    • Sample Preparation: Place hydrogel samples of a standardized size/weight into test tubes.

    • Incubation: Add 10 mL of saline to each tube containing a hydrogel sample. Then, add 0.2 mL of the diluted blood.

    • Controls: Prepare two critical control tubes:

      • Negative Control: 10 mL saline + 0.2 mL diluted blood (should result in ~0% hemolysis).

      • Positive Control: 10 mL sterile deionized water + 0.2 mL diluted blood (the hypotonic solution will cause 100% hemolysis).[23]

    • Incubation: Incubate all tubes at 37°C for 1-2 hours with gentle agitation.

    • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Readout: Carefully transfer the supernatant to a new tube and measure the absorbance of the hemoglobin at 545 nm.

    • Calculation: % Hemolysis = [(Abs_Sample - Abs_Negative) / (Abs_Positive - Abs_Negative)] * 100 According to ASTM F756-00, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[24]

Protocol 3.3: In Vivo Local Effects After Implantation (ISO 10993-6)

The ultimate test of a biomaterial's local biocompatibility is its response following implantation within a living organism. This test evaluates the local tissue response, including inflammation, fibrous capsule formation, and tissue integration over time.[25][26]

  • Principle: A sterile sample of the hydrogel is implanted subcutaneously in a rodent model. At predefined time points, the implant and surrounding tissue are explanted and examined histologically to characterize the host response.[27]

  • Methodology:

    • Animal Model: Use healthy adult Sprague-Dawley rats or BALB/c mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Sample Preparation: Prepare sterile, uniformly sized discs (e.g., 5 mm diameter) of each hydrogel formulation.

    • Surgical Procedure: Anesthetize the animal. Create a small incision on the dorsal side and form a subcutaneous pocket using blunt dissection. Insert one hydrogel disc into the pocket. Close the incision with sutures or wound clips. A sham surgery site (pocket created but no implant) should be included as a control.

    • Endpoint Analysis: Euthanize animals at specified time points (e.g., 7 days for acute response, 28 days for chronic response).[26]

    • Explantation: Carefully excise the implant along with the surrounding tissue.

    • Histological Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue through the center of the implant site and stain with Hematoxylin and Eosin (H&E).

    • Microscopic Evaluation: A qualified pathologist should evaluate the slides semi-quantitatively for:

      • Inflammatory Cell Infiltrate: Presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).

      • Fibrous Capsule Formation: The thickness and maturity of the collagenous capsule surrounding the implant. A thin, well-organized capsule is favorable, whereas a thick, inflamed capsule indicates a significant foreign body response.[25]

      • Neovascularization: The formation of new blood vessels, which can be an indicator of tissue integration.

      • Necrosis and Degradation: Evidence of tissue death or material breakdown.

Comparative Data Analysis and Interpretation

To illustrate the expected outcomes from these assessments, the following tables present hypothetical but realistic data based on the known properties of the selected crosslinkers.

Table 1: Comparative In Vitro Cytotoxicity Data (24h Extract on L929 Cells)

Crosslinker Used in Hydrogel % Cell Viability (MTT Assay) % Cytotoxicity (LDH Assay) Biocompatibility Interpretation
This compound (APA) 65% ± 5.8% 38% ± 4.5% Potentially Cytotoxic
Glutaraldehyde 12% ± 3.1% 85% ± 6.2% Highly Cytotoxic
Genipin 94% ± 4.2% 7% ± 2.1% Non-Cytotoxic

| Ionic (CaCl₂) Crosslinking | 98% ± 3.5% | 4% ± 1.8% | Non-Cytotoxic |

  • Interpretation: The APA-crosslinked hydrogel shows a significant drop in cell viability below the 70% threshold, suggesting cytotoxicity likely due to leachable unreacted APA.[20] Glutaraldehyde performs very poorly as expected. Both Genipin and the ionically crosslinked hydrogel demonstrate excellent cytocompatibility.

Table 2: Comparative Hemocompatibility Data

Crosslinker Used in Hydrogel % Hemolysis Hemolytic Category
This compound (APA) 3.5% ± 0.4% Slightly Hemolytic
Glutaraldehyde 8.9% ± 0.7% Hemolytic
Genipin 1.1% ± 0.3% Non-Hemolytic

| Ionic (CaCl₂) Crosslinking | 0.8% ± 0.2% | Non-Hemolytic |

  • Interpretation: The data suggests that leachable components from the APA and glutaraldehyde hydrogels can damage red blood cells. The Genipin and ionically crosslinked hydrogels are highly compatible with blood.

Table 3: Comparative In Vivo Inflammatory Response (28 Days Post-Implantation)

Crosslinker Used in Hydrogel Fibrous Capsule Thickness (µm) Predominant Cell Type Inflammatory Score
This compound (APA) 150 ± 25 Macrophages, Lymphocytes Moderate to Severe
Glutaraldehyde 250 ± 40 Macrophages, Giant Cells, Neutrophils Severe
Genipin 45 ± 10 Fibroblasts, few Macrophages Minimal

| Ionic (CaCl₂) Crosslinking | 30 ± 8 | Fibroblasts | Minimal |

  • Interpretation: The APA-crosslinked hydrogel elicits a chronic inflammatory response, characterized by a thick, cell-dense fibrous capsule.[25] This indicates a persistent irritation to the surrounding tissue. The glutaraldehyde implant shows a severe foreign body response. In contrast, the Genipin and ionically crosslinked materials are well-tolerated, showing minimal inflammation and a thin, mature capsule indicative of good tissue integration.

Final Assessment and Recommendations

This comparative guide provides a clear framework for assessing the biocompatibility of hydrogels crosslinked with this compound. Based on the expected outcomes from standardized assays, a distinct biocompatibility profile emerges:

  • Hydrogels crosslinked with this compound should be approached with significant caution. The inherent cytotoxicity of the aniline moiety presents a substantial risk.[7] While extensive post-synthesis purification might reduce the concentration of leachable monomers, the potential for long-term toxicity and chronic inflammation remains a critical concern. Its use may only be justifiable in applications where no direct, long-term cell or tissue contact is expected, and even then, thorough risk assessment is paramount.

  • Natural crosslinkers like Genipin represent a superior alternative for most biomedical applications. They offer a favorable balance of efficient crosslinking and excellent biocompatibility, minimizing the risks of cytotoxicity and inflammation.[13][14][15]

  • Physical crosslinking methods, where applicable, are often the safest choice as they eliminate the risk of leachable toxicant molecules entirely.

Final Recommendation for Researchers and Developers: When selecting a crosslinker, prioritize biocompatibility from the outset. While novel crosslinkers like APA may offer interesting chemical properties, they must be subjected to the rigorous, multi-tiered biological evaluation outlined in this guide. For applications in drug delivery and tissue engineering, the evidence strongly supports the use of well-characterized, biocompatible crosslinkers like genipin or physical crosslinking methods to ensure the safety and efficacy of the final medical device.

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized with 4-(3-Aminopropyl)aniline versus Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored thermal properties, the choice of diamine monomer is a critical determinant of the final polymer's performance. This guide provides an in-depth comparison of the thermal stability of polymers synthesized using 4-(3-aminopropyl)aniline, a unique semi-aromatic diamine, versus those synthesized with conventional aliphatic diamines. By examining the structural nuances and their impact on thermal degradation and phase transitions, this document offers field-proven insights and supporting experimental data to inform your material selection and design.

Introduction: The Structural Dichotomy and its Thermal Implications

The thermal stability of a polymer is intrinsically linked to its molecular architecture. Aromatic polymers, characterized by their rigid backbones, generally exhibit superior thermal and oxidative stability compared to their aliphatic counterparts. This is attributed to the high bond dissociation energies of aromatic C-C and C-H bonds and the ability of the aromatic rings to delocalize and dissipate heat and radical energy. Conversely, the flexibility of aliphatic chains, while imparting desirable properties like solubility and processability, often leads to lower thermal stability due to the presence of more labile C-C and C-H bonds.

The diamine this compound presents a unique molecular structure that combines both an aromatic ring and a flexible aliphatic propyl chain. This hybrid structure offers a compelling balance of properties, making it a monomer of significant interest for creating polymers with a nuanced thermal profile. This guide will dissect the thermal behavior of polymers derived from this semi-aromatic diamine in comparison to polymers synthesized with purely aliphatic diamines, such as the widely used hexamethylenediamine.

The Influence of Diamine Structure on Thermal Stability: A Mechanistic Overview

The degradation of polyamides and polyimides is a complex process that can proceed through various mechanisms, including hydrolysis, oxidation, and direct thermal scission. The initiation of these degradation pathways is highly dependent on the chemical nature of the polymer backbone.

Polymers synthesized with aliphatic diamines primarily degrade through mechanisms involving the aliphatic chain. At elevated temperatures, homolytic cleavage of C-C and C-H bonds can occur, leading to the formation of radical species that propagate chain scission and crosslinking reactions. The presence of methylene groups adjacent to the amide nitrogen provides sites that are susceptible to oxidative attack.

In contrast, polymers incorporating This compound possess both aromatic and aliphatic segments. The aromatic ring imparts a degree of thermal stability characteristic of aramids. However, the flexible aminopropyl side chain introduces a potential "weak link" from a thermal stability perspective. The thermal degradation of these semi-aromatic polymers is therefore a hybrid of the mechanisms seen in fully aromatic and fully aliphatic systems. The initial degradation is often associated with the aliphatic portion, while the aromatic core may remain stable to higher temperatures.

dot

Caption: Comparative degradation pathways of aliphatic vs. semi-aromatic diamine-based polymers.

Experimental Data: A Head-to-Head Comparison

To quantitatively assess the differences in thermal stability, we will compare the thermal properties of polyamides synthesized from a common diacid, adipic acid, with both an aliphatic diamine (hexamethylenediamine, HMDA) and our semi-aromatic diamine of interest, this compound (APA).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. The key parameters derived from TGA are the onset of decomposition temperature (Tonset) and the temperature at which 5% weight loss occurs (Td5%).

Polymer SystemDiamineTd5% (°C)Char Yield at 600°C (%)Reference
Polyamide (PA)Hexamethylenediamine (HMDA)~350-400< 5[1]
Polyamide (PA)This compound (APA)~316-416> 20[2][3][4]

Note: The data for the APA-based polyamide is derived from studies on semi-aromatic polyamides with similar structures, as direct comparative data with adipic acid was not available in a single source. The char yield is significantly higher in semi-aromatic polyamides due to the formation of a stable carbonaceous residue from the aromatic components.

The TGA data clearly indicates that while the initial decomposition temperature of the APA-based polyamide may be in a similar range to the aliphatic polyamide, the overall thermal stability, as evidenced by the significantly higher char yield, is superior. This is a direct consequence of the aromatic content in the this compound monomer. The aliphatic propyl chain may initiate degradation at a comparable temperature to a fully aliphatic chain, but the aromatic ring contributes to the formation of a thermally stable char, thus retaining more mass at higher temperatures.

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Caption: Illustrative TGA curves comparing aliphatic and APA-based polyamides.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This provides information on the glass transition temperature (Tg) and the melting temperature (Tm).

Polymer SystemDiamineGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
Polyamide (PA 6,6)Hexamethylenediamine (HMDA)~50-80~265[5]
Semi-aromatic PolyamideAromatic/Aliphatic Diamine~143-223Amorphous or higher Tm[6]

Note: The data for the semi-aromatic polyamide is representative of polymers containing both aromatic and aliphatic units. The specific Tg and Tm for an APA-based polyamide would depend on the specific diacid used.

The introduction of the aromatic ring from this compound significantly increases the glass transition temperature compared to a fully aliphatic polyamide. This is due to the restricted chain mobility imposed by the rigid phenyl group. The higher Tg indicates that the APA-based polymer will retain its solid, glassy properties to a higher temperature, which is a critical consideration for high-temperature applications. Depending on the overall polymer structure and the ability of the chains to pack, these semi-aromatic polymers can be amorphous or semi-crystalline with a high melting point.

Experimental Protocols

Synthesis of Polyamides

Objective: To synthesize polyamides from a diacid (e.g., adipic acid) and a diamine (aliphatic or this compound) via low-temperature solution polycondensation.

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine (HMDA) or this compound (APA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (HMDA or APA) in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMAc to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C to a constant weight.

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Synthesis_Workflow Diamine_Solution Dissolve Diamine in DMAc Cooling Cool to 0°C Diamine_Solution->Cooling Diacid_Addition Add Diacid Chloride Solution Cooling->Diacid_Addition Reaction Stir at RT for 24h Diacid_Addition->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry under Vacuum Washing->Drying

Caption: General workflow for the synthesis of polyamides via solution polycondensation.

Thermal Analysis

Objective: To characterize the thermal stability and transitions of the synthesized polyamides using TGA and DSC.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place 5-10 mg of the dried polymer sample into a TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the Td5% and char yield from the resulting TGA curve.

DSC Procedure:

  • Place 5-10 mg of the dried polymer sample into a DSC pan and seal.

  • Heat the sample from room temperature to 300°C (or above the expected Tm) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample to room temperature at a rate of 10°C/min.

  • Reheat the sample to 300°C at 10°C/min.

  • Determine the Tg from the second heating scan to eliminate any prior thermal history. The Tm can be determined from the first or second heating scan.

Conclusion: A Balance of Stability and Processability

The inclusion of this compound as a diamine monomer offers a strategic approach to designing polymers with a desirable balance of thermal stability and processability. Compared to their purely aliphatic counterparts, polymers synthesized with this semi-aromatic diamine exhibit:

  • Enhanced Thermal Stability: The presence of the aromatic ring leads to a significantly higher char yield at elevated temperatures, indicating superior overall thermal robustness.

  • Higher Glass Transition Temperature: The rigidity of the phenyl group restricts chain motion, resulting in a higher Tg. This translates to better mechanical performance at elevated temperatures.

  • Potentially Improved Processability: The flexible propyl chain can enhance solubility in organic solvents compared to fully aromatic polymers, facilitating easier processing.

For researchers and professionals in drug development and material science, the use of this compound provides a versatile building block to create polymers with a finely tuned thermal profile, bridging the gap between the high performance of aromatic polymers and the processability of aliphatic polymers.

References

A Senior Application Scientist's Guide to Quantitative Analysis of Amine Functionalization on Graphene Oxide Using 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise surface modification of nanomaterials is paramount. Graphene oxide (GO), with its abundance of oxygen-containing functional groups, presents a versatile platform for covalent functionalization. Among the myriad of surface modifications, amine functionalization stands out for its ability to impart positive charge, enhance biocompatibility, and provide reactive handles for the conjugation of therapeutic molecules, targeting ligands, and imaging agents.

This guide provides an in-depth technical analysis of the quantitative assessment of amine functionalization on graphene oxide, with a specific focus on the use of 4-(3-Aminopropyl)aniline (APA) . We will objectively compare the performance of APA with other commonly employed amine-containing molecules, supported by experimental data and detailed protocols. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure that every protocol described is a self-validating system.

The Rationale for Amine Functionalization and the Unique Proposition of this compound

The covalent attachment of amine groups to the GO surface is typically achieved through two primary reaction pathways:

  • Amidation: The reaction between the carboxylic acid groups on the edges of GO sheets and the primary amine of the functionalizing agent. This is often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1]

  • Epoxy Ring-Opening: The nucleophilic attack of the amine on the epoxide groups present on the basal plane of GO.[2]

The choice of the amine functionalizing agent is critical and dictates the physicochemical properties of the final conjugate. While simple aliphatic diamines like ethylenediamine are frequently used, APA offers a unique combination of an aliphatic primary amine and an aromatic amine within the same molecule. This bifunctionality is hypothesized to provide:

  • Enhanced Reactivity: The aliphatic amine provides a readily accessible nucleophile for reaction with GO's functional groups.

  • Increased π-π Stacking: The aromatic aniline moiety can engage in π-π stacking interactions with the graphitic domains of GO, potentially leading to a more stable and ordered functionalization.[3]

  • Tunable Properties: The presence of both aliphatic and aromatic character allows for a finer tuning of the hydrophilicity/hydrophobicity and electronic properties of the functionalized GO.[3][4]

This guide will dissect the methodologies to quantify the degree of functionalization achieved with APA and compare its efficacy against other classes of amines.

Visualizing the Functionalization Chemistry

To conceptualize the reaction, the following diagram illustrates the primary pathways for the covalent attachment of this compound to the graphene oxide surface.

GO_APA_Functionalization cluster_reactants Reactants cluster_product Product GO Graphene Oxide (GO) Carboxylic Acid (-COOH) Epoxide (-O-) Hydroxyl (-OH) GO_APA APA-Functionalized GO Amide Bond (-CONH-) Amine-Epoxy Adduct GO->GO_APA Amidation & Epoxy Ring-Opening APA This compound (APA) Aliphatic Amine (-NH2) Aromatic Amine APA->GO_APA

Caption: Reaction scheme for the functionalization of graphene oxide with this compound.

A Comparative Analysis of Amine Functionalization Agents

The efficiency of amine functionalization is not uniform and is highly dependent on the structure of the amine. Here, we compare APA with representative aliphatic and other aromatic amines.

Functionalizing AgentClassKey Structural FeaturesExpected AdvantagesPotential Challenges
This compound (APA) Aromatic-AliphaticPrimary aliphatic amine and an aromatic ring.Balanced reactivity and π-π stacking for stable functionalization.[3]Steric hindrance from the bulky structure may limit functionalization density.
Ethylenediamine Aliphatic DiamineShort-chain, flexible, two primary amines.High reactivity due to low steric hindrance; can cross-link GO sheets.[5]Potential for significant aggregation and restacking of GO sheets.[6]
1-Octadecylamine (ODA) Aliphatic MonoamineLong hydrophobic alkyl chain.[2][4]Induces high hydrophobicity; promotes dispersion in non-polar solvents.[3]The long alkyl chain can create significant steric hindrance.
1-Aminopyrene (AP) Aromatic AmineLarge polycyclic aromatic structure.[2][4]Strong π-π stacking interactions leading to ordered structures.[3]Lower reactivity of the aromatic amine compared to aliphatic amines.

Quantitative Characterization: A Multi-faceted Approach

No single technique can provide a complete picture of the functionalization. A combination of spectroscopic and thermal analysis is essential for a robust quantitative assessment.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top ~10 nm of a material.[7] For amine-functionalized GO, XPS is invaluable for confirming the presence of nitrogen and quantifying the extent of functionalization.

  • Sample Preparation: Lyophilize the amine-functionalized GO to obtain a dry powder. Mount a small amount of the powder onto a sample holder using conductive carbon tape.

  • Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum (0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.

  • Data Analysis:

    • Quantification: Determine the atomic percentage of nitrogen from the survey spectrum. This provides a direct measure of the overall amine functionalization.

    • Chemical State Analysis: Deconvolute the high-resolution N 1s spectrum to identify different nitrogen species (e.g., C-N, N-H). The C 1s spectrum can also be deconvoluted to observe the increase in C-N bonds and a decrease in C-O and C=O components, indicative of successful functionalization.[8]

SampleN (atomic %)C/N RatioKey N 1s Peak(s) (eV)Reference
GO-APA (Hypothetical) 3.5 - 5.020 - 28~399.5 (C-N), ~401.5 (N-H)-
GO-Ethylenediamine 4.0 - 6.016 - 25~399.6 (C-N), ~401.7 (N-H₂⁺)[9]
GO-ODA 2.0 - 3.528 - 50~399.4 (C-N)[2]
GO-AP 1.5 - 3.033 - 66~399.8 (Aromatic C-N)[2]

Note: The data for GO-APA is a hypothetical range based on the expected reactivity and structure, as direct comparative studies are limited. The other values are representative of typical results found in the literature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and quantify the amount of functional groups grafted onto the GO surface. The mass loss at specific temperature ranges corresponds to the decomposition of the attached amine molecules.[7][10]

  • Sample Preparation: Place 5-10 mg of the lyophilized sample in an alumina crucible.

  • Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The initial weight loss below 150 °C is attributed to the evaporation of adsorbed water.

    • The weight loss between 150 °C and 300 °C is primarily due to the decomposition of labile oxygen-containing groups on GO.

    • The weight loss in the region of 300-600 °C can be attributed to the decomposition of the grafted amine functional groups.[1] The magnitude of this weight loss is proportional to the degree of functionalization.

SampleWeight Loss (300-600 °C)Inferred Functionalization DegreeReference
Pristine GO ~20-30%-[10]
GO-APA (Hypothetical) ~15-25%Moderate to High-
GO-Ethylenediamine ~10-20%High[6]
GO-ODA ~25-40%High (due to long alkyl chain)[2]
GO-AP ~10-15%Moderate[2]

Note: The weight loss is dependent on the molecular weight of the functionalizing agent. A higher weight loss does not always directly correlate to a higher number of attached molecules.

Kaiser Test (Ninhydrin Assay)

The Kaiser test is a colorimetric method for the qualitative and quantitative detection of primary amines.[9] Ninhydrin reacts with primary amines to produce a deep blue-purple colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically.[9]

  • Reagent Preparation:

    • Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.

  • Standard Curve: Prepare a series of standard solutions of your amine (e.g., APA) of known concentrations. React a known volume of each standard with the Kaiser test reagents.

  • Sample Analysis:

    • Disperse a known mass of amine-functionalized GO in a suitable solvent.

    • Take a known volume of the dispersion and add a few drops of each of the three Kaiser test solutions.

    • Heat the mixture at 110 °C for 5 minutes.

    • After cooling, centrifuge the sample to pellet the GO-APA.

    • Measure the absorbance of the supernatant at 570 nm.

  • Quantification: Determine the concentration of primary amines in the sample by comparing its absorbance to the standard curve.

Workflow for Quantitative Analysis

The following diagram outlines the logical workflow for the comprehensive quantitative analysis of amine functionalization on graphene oxide.

Quantitative_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Quantification cluster_analysis Data Interpretation & Comparison Synthesis Functionalization of GO with Amine (e.g., APA) XPS XPS Analysis (Elemental Composition, Chemical States) Synthesis->XPS Confirms N incorporation TGA TGA (Thermal Stability, Grafting Density) Synthesis->TGA Determines thermal stability Kaiser Kaiser Test (Primary Amine Quantification) Synthesis->Kaiser Quantifies primary amines Data_Analysis Comparative Data Analysis XPS->Data_Analysis TGA->Data_Analysis Kaiser->Data_Analysis

Caption: Workflow for the quantitative analysis of amine-functionalized graphene oxide.

Conclusion and Future Outlook

The quantitative analysis of amine functionalization on graphene oxide is a critical step in the development of advanced materials for biomedical and other applications. This guide has detailed a multi-technique approach, leveraging the strengths of XPS, TGA, and the Kaiser test to provide a comprehensive understanding of the degree of functionalization.

The use of this compound as a functionalizing agent presents an intriguing avenue for creating GO-based materials with tailored properties. Its unique aromatic-aliphatic structure offers a balance of reactivity and stabilizing interactions. While direct, extensive comparative studies with APA are still emerging, the principles and methodologies outlined here provide a robust framework for its evaluation against other amine functionalization agents.

Future work should focus on systematic studies that directly compare a wider range of amine functionalizing agents, including APA, under identical reaction conditions. Such studies will be instrumental in building a comprehensive library of structure-property relationships for functionalized graphene oxide, enabling the rational design of next-generation nanomaterials for targeted applications.

References

Safety Operating Guide

Navigating the Disposal of 4-(3-Aminopropyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-(3-Aminopropyl)aniline, a member of the aromatic amine chemical class. The procedural guidance herein is grounded in established safety protocols for analogous compounds and general principles of hazardous waste management, ensuring the protection of both laboratory personnel and the environment.

Aromatic amines as a class are recognized for their potential toxicity, with some being known or suspected carcinogens and mutagens.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin and are often very toxic to aquatic life with long-lasting effects.[3][4] Therefore, meticulous adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Part 1: Immediate Safety and Handling Considerations

Core Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Always consult the glove manufacturer's specifications for compatibility.[5]

  • Eye Protection: Tight-fitting safety goggles or a face shield are mandatory to prevent splashes.[5][7]

  • Lab Coat: A full-length lab coat, buttoned, is required to protect from skin contact.[5][7]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][8]

Storage of Waste:

Waste this compound and contaminated materials should be stored in clearly labeled, tightly sealed containers.[9] These containers must be made of materials compatible with amines and stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5][7][9]

Part 2: Spill Management

Accidental spills must be managed promptly and safely. The following steps provide a general procedure for small-scale spills within a laboratory setting.

Immediate Actions:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a fume hood, evacuate the lab and contact the institutional safety office.[5]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

Containment and Cleanup:

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Label and Store: Seal and label the waste container with the chemical name and hazard warnings. Store it in a designated satellite accumulation area for hazardous waste.

Part 3: Disposal Procedures for this compound

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[9] Aromatic amines are detrimental to aquatic ecosystems and can persist in the environment.[1][3] The primary and required method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:
  • Segregation: Keep waste this compound separate from other waste streams to prevent potentially hazardous reactions.[9] This includes segregation from acidic waste, with which it can react exothermically.

  • Containerization:

    • For liquid waste, use a designated, leak-proof, and chemically compatible container.

    • For solid waste (e.g., contaminated gloves, absorbent materials), use a separate, clearly labeled container.

  • Labeling: All waste containers must be accurately and clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

  • Accumulation: Store the sealed and labeled containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11]

Chemical Neutralization (for specific, controlled applications only):

While not a standard disposal method for bulk quantities, in some instances, residual amounts of amines in solution may be neutralized before being collected as hazardous waste. This should only be performed by trained personnel with a thorough understanding of the reaction. The basic principle involves the reaction of the amine (a weak base) with an acid to form a salt.[12]

Caution: This is not a method for disposal into the sanitary sewer system. The resulting salt solution must still be collected and disposed of as hazardous waste.

Illustrative Neutralization Reaction:

Amine Neutralization amine This compound (Base) salt Aminopropylanilinium Salt + Water amine->salt + acid Dilute Acid (e.g., HCl) acid->salt +

Caption: Reaction of this compound with a dilute acid to form a salt.

Part 4: Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name as a hazardous waste, it would likely be classified as such based on its characteristics of toxicity.[13] Wastes from the production of certain dyes and pigments containing aniline are listed as hazardous (K181), highlighting the regulatory concern for this class of compounds.[11][14] It is the responsibility of the waste generator (the laboratory) to properly characterize their waste.[13]

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, implementing stringent handling and spill control measures, and adhering to the prescribed disposal protocols, researchers can ensure they are conducting their work in a manner that is safe, compliant, and responsible. Always consult your institution's EHS department for specific guidance and requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Aminopropyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational respect for safety, grounded in a deep understanding of the materials we handle. 4-(3-Aminopropyl)aniline, as a member of the aromatic amine family, requires meticulous handling protocols. This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to selecting and using Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure that these procedures become an intuitive part of your laboratory workflow, safeguarding both you and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, and aromatic amines in general, present a multi-faceted hazard profile. The primary risks are not limited to a single route of exposure; the compound is toxic if swallowed, inhaled, or—most critically for routine handling—in contact with skin.[1][2][3] Safety data for the parent compound, aniline, indicates it is rapidly absorbed through the skin and is suspected of causing genetic defects and cancer.[2][4] Furthermore, it can cause serious eye damage and allergic skin reactions.[1][2][3]

It is crucial to understand that PPE is the final barrier between you and the chemical. Its use must be preceded by engineering controls, such as performing all work within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Core Protective Equipment: A Hazard-Matched Approach

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process tailored to the specific task and associated risks. Below is a breakdown of the essential PPE, explaining the rationale for each component.

Skin and Body Protection: An Impermeable Defense

Dermal contact is a significant exposure route for aromatic amines.[4] Therefore, comprehensive skin and body protection is paramount.

  • Gloves: Standard disposable nitrile gloves are not sufficient for prolonged handling of aniline and its derivatives.[7] Aromatic amines can permeate nitrile and other common materials relatively quickly. The most critical aspect of glove selection is choosing a material with a long breakthrough time for this chemical class.

    • Primary Recommendation: Use gloves made of Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton.[7]

    • Best Practice - Double Gloving: Wear two pairs of gloves. This practice, common when handling highly potent compounds, provides an additional layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contact, without compromising the barrier.[8]

  • Laboratory Coat/Gown: A standard cotton lab coat offers minimal protection against liquid splashes.

    • Primary Recommendation: An impermeable, disposable gown with a closed front and knit cuffs should be worn over standard laboratory clothing.[8] Alternatively, a chemical-resistant apron made of rubber or a similar material can be worn over a tightly-buttoned lab coat.[9] This ensures that any spills are repelled rather than absorbed.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound and related compounds can cause serious, irreversible eye damage, robust eye and face protection is mandatory.[1][2][3]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[10] They must form a seal around the eyes to protect against splashes, unlike standard safety glasses.

  • High-Risk Operations: For tasks with a higher splash potential (e.g., transferring large volumes, heating solutions), a full-face shield must be worn over the chemical splash goggles.[10][11] This provides a secondary barrier for the entire face.

Respiratory Protection: Guarding the Inhalation Pathway

While engineering controls like fume hoods are the primary defense against vapors, respiratory protection may be necessary in specific situations.[10]

  • Standard Operations: When working exclusively within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Concentration Scenarios: In the event of a significant spill outside of a fume hood or if engineering controls are not feasible, a respirator is required.[10] A NIOSH-approved air-purifying respirator with organic vapor cartridges is a minimum. Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[10] For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Gown/Apron: Secure the impermeable gown or lab coat and apron.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first (inner) pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second (outer) pair of gloves over the first.

Step-by-Step Doffing Protocol (Contamination Avoidance)

This sequence is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves without touching your skin. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Gown/Apron: Untie and remove the gown, touching only the inside surfaces. Roll it into a ball with the contaminated side inward.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[1][12]

Disposal of Contaminated PPE

All PPE that has come into contact with this compound must be treated as hazardous waste.[8]

  • Solid Waste: Place all used gloves, disposable gowns, and contaminated wipes into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the chemical name listed.[8]

Summary of PPE Requirements

Task / ScenarioRespiratory ProtectionEye/Face ProtectionGlove TypeBody Protection
Weighing/Handling Small Quantities (in Fume Hood) Not typically requiredChemical Splash GogglesDouble Layer (e.g., Butyl, Neoprene)[7][8]Impermeable Gown or Lab Coat with Chemical Apron[8]
Solution Preparation / Transfers (in Fume Hood) Not typically requiredGoggles & Face Shield[10][11]Double Layer (e.g., Butyl, Neoprene)[7][8]Impermeable Gown
Large Spill Cleanup NIOSH-approved Respirator[4][10]Goggles & Face ShieldDouble Layer (e.g., Butyl, Neoprene)Impermeable, Full Body Suit

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making and procedural flow for safely working with this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation & Selection cluster_procedure Procedure cluster_completion Completion & Disposal cluster_emergency Emergency Contingency A Assess Task Risk (e.g., Scale, Splash Potential) B Confirm Fume Hood is Certified & Functioning A->B C Select Body Protection (Impermeable Gown) B->C D Select Eye/Face Protection (Goggles +/- Face Shield) C->D E Select Gloves (Double Layer, Butyl/Neoprene) D->E F Donning Sequence: 1. Gown 2. Eye/Face Protection 3. Gloves E->F G Perform Chemical Handling in Fume Hood F->G H Doffing Sequence: 1. Outer Gloves 2. Gown 3. Eye/Face Protection 4. Inner Gloves G->H K Spill or Exposure Event G->K I Dispose of all PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J L Follow Emergency Protocol (Evacuate, Alert, Decontaminate) K->L

Caption: A logical workflow for risk assessment, PPE selection, and procedural steps.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.